molecular formula C7H10N2O2 B1583972 Ethyl 1-Methylimidazole-4-carboxylate CAS No. 41507-56-6

Ethyl 1-Methylimidazole-4-carboxylate

货号: B1583972
CAS 编号: 41507-56-6
分子量: 154.17 g/mol
InChI 键: CYPCWFKNFJRMQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-Methylimidazole-4-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 1-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-9(2)5-8-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPCWFKNFJRMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341433
Record name Ethyl 1-Methylimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41507-56-6
Record name Ethyl 1-Methylimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Ethyl 1-Methylimidazole-4-carboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1-Methylimidazole-4-carboxylate

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical properties of this compound. As a key intermediate in organic synthesis and medicinal chemistry, a thorough understanding of its reactivity, spectroscopic profile, and handling is crucial for its effective application.

Introduction

This compound is a substituted imidazole derivative that has garnered significant interest in the field of synthetic organic chemistry. The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine. This structural prominence makes imidazole-containing compounds, such as this compound, valuable building blocks in the synthesis of novel therapeutic agents.[1] Its utility is further enhanced by the presence of an ethyl carboxylate group, which offers a versatile handle for a variety of chemical transformations. This guide will delve into the core chemical characteristics of this compound, providing insights into its synthesis, reactivity, and analytical profile.

Molecular and Physicochemical Properties

The chemical identity and physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical reactions.

PropertyValueReference
CAS Number 41507-56-6[2]
Molecular Formula C₇H₁₀N₂O₂[2]
Molecular Weight 154.17 g/mol [2]
IUPAC Name ethyl 1-methyl-1H-imidazole-4-carboxylate[2]
Synonyms This compound[2]
Physical State Solid[3]
Topological Polar Surface Area (TPSA) 44.12 Ų[2]
logP 0.5968[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis and Handling

General Synthetic Workflow:

G Start Starting Materials Cyclization Imidazole Ring Formation Start->Cyclization Methylation N-Methylation Cyclization->Methylation Esterification Esterification Methylation->Esterification Product This compound Esterification->Product

Caption: Generalized synthetic workflow for this compound.

Handling and Storage: this compound should be stored at room temperature.[2] It is classified as a combustible solid.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the imidazole ring and the ethyl carboxylate moiety.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic and possesses both acidic and basic properties. The nitrogen atom at position 3 is basic and can be protonated or alkylated. The N-H proton of an unsubstituted imidazole is weakly acidic. However, in this compound, the nitrogen at position 1 is already substituted with a methyl group, precluding reactions at this site.

Alkylation: Further alkylation of the imidazole ring can occur at the N-3 position. The reaction of imidazoles with alkyl halides in the presence of a base is a common method for preparing N-alkylated imidazoles.[4]

Reactivity of the Ethyl Carboxylate Group

The ethyl carboxylate group is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5][6]

  • Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst.[6][7]

  • Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that yields the carboxylate salt and ethanol.[6] This method is often preferred due to the reaction going to completion.[5]

Experimental Protocol for Mild Alkaline Hydrolysis of Esters: A general procedure for the mild alkaline hydrolysis of hindered esters in a non-aqueous solution has been described, which could be adapted for this compound.[8]

  • Dissolve the ester (1 mmol) in dichloromethane (9 mL).

  • Add a methanolic solution of 3 N NaOH (1 mL, 3 mmol).

  • Stir the solution at room temperature. The sodium salt of the carboxylic acid will precipitate.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the carboxylic acid can be recovered by acidification.

Spectroscopic Profile

The structural features of this compound can be confirmed using various spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, the expected characteristics can be predicted based on data for similar compounds.[9][10][11]

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl group on the imidazole ring, the ethyl group of the ester (a quartet and a triplet), and the protons on the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the imidazole ring, the methyl group, the ethyl group, and the carbonyl carbon of the ester.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1700-1750 cm⁻¹. Other characteristic peaks would correspond to C-N and C-H vibrations of the imidazole ring and the alkyl groups.[12]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group or other fragments from the ester and imidazole moieties.[13]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The imidazole scaffold is a key component of many drugs, and the ability to functionalize it at various positions is crucial for drug design and development.[14] For example, related imidazole carboxylates are key intermediates in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[15][16]

Conclusion

This compound is a versatile chemical building block with a rich chemistry centered around its imidazole ring and ethyl carboxylate functional group. Its properties make it a valuable tool for synthetic chemists, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its successful application in the development of novel chemical entities.

References

Ethyl 1-Methylimidazole-4-carboxylate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methylimidazole-4-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its imidazole core, a five-membered aromatic ring with two nitrogen atoms, is a common motif in many biologically active molecules. The presence of both an ester and an N-methylated imidazole ring provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights for laboratory and development settings.

Core Molecular Identifiers

A foundational understanding of a chemical entity begins with its fundamental identifiers.

IdentifierValueSource
CAS Number 41507-56-6[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Synonyms ethyl 1-methyl-1H-imidazole-4-carboxylate[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a glycine derivative followed by oxidation. The following protocol is a synthesized methodology based on established chemical principles for imidazole synthesis.

Experimental Protocol: A Multi-step Synthesis

This protocol outlines a plausible synthesis route starting from readily available glycine.

Step 1: Synthesis of N-acetylglycine

  • Dissolve glycine (0.30 mol) in 96 mL of water in a suitable reaction vessel.

  • With stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in portions.

  • Continue stirring the reaction mixture at 20°C for 2 hours after the addition is complete.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of ice-cold water, and dry to yield N-acetylglycine.

Step 2: Esterification to Ethyl N-acetylglycinate

  • To a round-bottom flask, add N-acetylglycine (0.10 mol), 117 mL of ethanol, and a catalytic amount of a strong acid catalyst (e.g., Amberlyst-15).

  • Reflux the mixture with vigorous stirring for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, filter to recover the catalyst, and concentrate the filtrate under reduced pressure to obtain ethyl N-acetylglycinate.

Step 3: Formylation and Cyclization

  • In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.065 mol) in 15 mL of anhydrous toluene.

  • Slowly add a solution of ethyl N-acetylglycinate (0.06 mol) in toluene while maintaining the temperature at 0°C.

  • After the addition, allow the mixture to warm to room temperature.

  • Slowly add methyl formate (15 mL) while keeping the temperature between 15°C and 19°C.

  • Continue stirring until the reaction mixture becomes a thick slurry.

  • To this slurry, add a solution of potassium thiocyanate (0.07 mol) in water, followed by the slow addition of concentrated hydrochloric acid (0.125 mol) at 0°C.

  • Heat the reaction mixture to 55-60°C and maintain this temperature with stirring for 4 hours.

  • Cool the mixture, concentrate to remove residual toluene, and allow it to stand overnight to precipitate the 2-mercapto-4-imidazolecarboxylate intermediate.

Step 4: Desulfurization to this compound

  • Dissolve the crude 2-mercapto-4-imidazolecarboxylate intermediate (0.003 mol) in 50% hydrogen peroxide (0.035 mol) at 15°C.

  • Heat the mixture to 55-60°C and stir for 2 hours.

  • Cool the reaction to room temperature and neutralize to a pH of 7 with a saturated sodium carbonate solution to precipitate the crude product.

  • Collect the solid by filtration, dry, and recrystallize from water to obtain pure this compound.

Note: The methylation of the imidazole nitrogen can be carried out in a subsequent step using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Synthesis Workflow Diagram

Synthesis_Workflow Glycine Glycine NAcetylglycine N-Acetylglycine Glycine->NAcetylglycine Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->NAcetylglycine EthylNAcetylglycinate Ethyl N-Acetylglycinate NAcetylglycine->EthylNAcetylglycinate Esterification Ethanol Ethanol, Acid Catalyst Ethanol->EthylNAcetylglycinate MercaptoIntermediate 2-Mercapto-4- imidazolecarboxylate EthylNAcetylglycinate->MercaptoIntermediate Formylation & Cyclization FormylationReagents NaH, Methyl Formate FormylationReagents->MercaptoIntermediate CyclizationReagents KSCN, HCl CyclizationReagents->MercaptoIntermediate FinalProduct Ethyl Imidazole- 4-carboxylate MercaptoIntermediate->FinalProduct Desulfurization OxidationReagent H₂O₂ OxidationReagent->FinalProduct TargetMolecule Ethyl 1-Methylimidazole- 4-carboxylate FinalProduct->TargetMolecule N-Methylation Methylation Methylating Agent (e.g., CH₃I) Methylation->TargetMolecule

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application in various chemical reactions.

PropertyValueSource
Physical State Solid[2]
Appearance Off-white or yellow crystalline powder[3]
Melting Point 101 - 102 °C[2]
Boiling Point 456.2°C at 760 mmHg (Predicted)[2]
Solubility Soluble in dimethyl sulfoxide and methanol. Slightly soluble in water.[4]
Topological Polar Surface Area (TPSA) 44.12 Ų[1]
logP 0.5968[1]

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in the synthesis of biologically active compounds.

  • Intermediate for Angiotensin II Receptor Antagonists: This compound is a key intermediate in the synthesis of olmesartan medoxomil, a potent angiotensin II receptor antagonist used for the treatment of hypertension.[5][6] The imidazole core mimics the side chain of histidine, which is crucial for the binding of angiotensin II to its receptor.

  • Scaffold for Novel Antimicrobial Agents: The imidazole ring is a common feature in many antimicrobial agents. This compound can be used as a starting material for the synthesis of novel imidazole derivatives with potential antibacterial and antifungal activities. For instance, certain 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives have been investigated as inhibitors of the interaction between host LEDGF/p75 and HIV-1 integrase.[7]

  • Precursor for Anti-tuberculosis Agents: Ring-substituted-1H-imidazole-4-carboxylic acid derivatives have shown promise as a new class of anti-tuberculosis agents.[4] The ethyl ester functionality of the title compound provides a convenient handle for the synthesis of a variety of amide and hydrazide derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It may cause skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[8]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Logical Relationship Diagram

Logical_Relationship Start Ethyl 1-Methylimidazole- 4-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis Reduction Ester Reduction Start->Reduction CarboxylicAcid 1-Methylimidazole- 4-carboxylic Acid Hydrolysis->CarboxylicAcid Amidation Amide Coupling CarboxylicAcid->Amidation AmideDerivatives Amide Derivatives Amidation->AmideDerivatives FurtherMod Further Functionalization AmideDerivatives->FurtherMod Alcohol (1-Methyl-1H-imidazol-4-yl)methanol Reduction->Alcohol Alcohol->FurtherMod ActiveMolecules Biologically Active Molecules FurtherMod->ActiveMolecules

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its ester and imidazole functionalities, allows for the creation of a diverse range of complex molecules. A thorough understanding of its properties and safe handling procedures is essential for its effective utilization in research and development, paving the way for the discovery of novel therapeutics.

References

Spectroscopic Data for Ethyl 1-Methylimidazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methylimidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted imidazole, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The unique electronic properties of the imidazole ring, coupled with the reactivity of the ester functional group, make it a valuable building block for creating targeted therapeutics. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the systematic numbering of the imidazole ring, is shown below. This numbering is crucial for the assignment of signals in NMR spectroscopy.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is essential for reproducibility and data comparison.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (300-500 MHz Spectrometer) cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). add_tms Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->add_tms transfer Transfer the solution to a 5 mm NMR tube. add_tms->transfer tune_probe Tune and match the NMR probe to the solvent and nucleus. transfer->tune_probe shims Shim the magnetic field to achieve homogeneity. tune_probe->shims acquire_1h Acquire ¹H NMR spectrum (e.g., 16 scans). shims->acquire_1h acquire_13c Acquire ¹³C NMR spectrum (e.g., 1024 scans). acquire_1h->acquire_13c fourier Apply Fourier transformation to the Free Induction Decay (FID). acquire_13c->fourier phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift scale to the TMS signal. baseline->calibrate integrate Integrate the signals in the ¹H spectrum. calibrate->integrate

Caption: Standard workflow for acquiring NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.7s1HH-5The proton at C-5 is expected to be a singlet and downfield due to the anisotropic effect of the imidazole ring and the adjacent ester group.
~7.5s1HH-2The proton at C-2 is also a singlet and in the aromatic region, characteristic of imidazole ring protons.
~4.3q2H-OCH₂CH₃The quartet arises from the coupling with the adjacent methyl protons of the ethyl group.
~3.8s3HN-CH₃The N-methyl protons appear as a singlet, with a chemical shift typical for methyl groups attached to a nitrogen atom in a heteroaromatic system.
~1.3t3H-OCH₂CH₃The triplet is due to coupling with the methylene protons of the ethyl group.

Comparative Analysis : Experimental data for the isomeric Ethyl 1-methyl-1H-imidazole-5-carboxylate shows similar patterns, reinforcing these predictions. The precise chemical shifts of the ring protons (H-2 and H-4/5) are sensitive to the position of the substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~163C=OThe carbonyl carbon of the ester group is expected in this downfield region.
~138C-2Aromatic carbon adjacent to two nitrogen atoms.
~135C-5Aromatic carbon deshielded by the ester group.
~125C-4Aromatic carbon of the imidazole ring.
~60-OCH₂CH₃Methylene carbon of the ethyl ester.
~34N-CH₃N-methyl carbon.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.

Expertise & Experience : The chemical shifts in ¹³C NMR are highly dependent on the electronic environment. The electron-withdrawing nature of the ester group significantly influences the chemical shifts of the imidazole ring carbons, particularly C-4 and C-5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

G cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing place_sample Place a small amount of the solid sample directly on the ATR crystal. apply_pressure Apply pressure to ensure good contact between the sample and the crystal. place_sample->apply_pressure background Collect a background spectrum of the empty ATR setup. apply_pressure->background sample_scan Collect the sample spectrum (e.g., 32 scans). background->sample_scan subtract_bg Automatically subtract the background spectrum from the sample spectrum. sample_scan->subtract_bg label_peaks Identify and label significant absorption peaks. subtract_bg->label_peaks

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3100-3150MediumC-H stretchImidazole ring
~2980MediumC-H stretchAlkyl groups (ethyl and methyl)
~1720StrongC=O stretchEster carbonyl
~1500-1600MediumC=N and C=C stretchImidazole ring skeletal vibrations
~1240StrongC-O stretchEster

Trustworthiness : The presence of a strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the specific substitution pattern of the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry

G cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization and Analysis cluster_detection Detection and Data Processing dissolve Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol, acetonitrile). inject Inject the solution into the mass spectrometer (e.g., via direct infusion or coupled to GC/LC). dissolve->inject ionize Ionize the sample (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). inject->ionize analyze Separate the ions based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, TOF). ionize->analyze detect Detect the ions and generate a mass spectrum. analyze->detect process Process the data to identify the molecular ion and major fragment ions. detect->process

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data (Electron Impact - EI)

  • Molecular Ion (M⁺): m/z = 154. This corresponds to the molecular weight of this compound (C₇H₁₀N₂O₂). The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.

  • Major Fragment Ions:

    • m/z = 125: Loss of an ethyl group (-C₂H₅) from the ester.

    • m/z = 109: Loss of an ethoxy group (-OC₂H₅) from the ester. This is often a prominent peak for ethyl esters.

    • m/z = 82: Corresponding to the 1-methylimidazole cation after cleavage of the entire ester group.

    • m/z = 81: Loss of a hydrogen atom from the 1-methylimidazole cation.

Authoritative Grounding : The fragmentation pattern of ethyl esters is well-documented. The cleavage of the C-O bond of the ester is a common fragmentation pathway, leading to the loss of the ethoxy radical.

Summary of Spectroscopic Data

TechniqueKey Findings
¹H NMR Signals corresponding to two distinct imidazole ring protons, an N-methyl group, and an ethyl ester group.
¹³C NMR Resonances for the ester carbonyl, three unique imidazole ring carbons, the N-methyl carbon, and the two carbons of the ethyl group.
IR Strong C=O stretch for the ester, C-H stretches for the aromatic ring and alkyl groups, and characteristic ring vibrations for the imidazole moiety.
MS A molecular ion peak at m/z 154 and characteristic fragmentation patterns involving the loss of the ethyl and ethoxy groups from the ester functionality.

This comprehensive spectroscopic profile, based on predictive methods and comparative analysis with related compounds, provides a solid foundation for the identification and characterization of this compound in a research and development setting.

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 1-Methylimidazole-4-carboxylate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the solubility and stability of Ethyl 1-Methylimidazole-4-carboxylate, a key heterocyclic molecule with potential applications in pharmaceutical development. As a Senior Application Scientist, the following sections are designed to not only present established protocols but also to instill a deeper understanding of the scientific rationale behind each experimental choice, ensuring the generation of robust and reliable data.

Introduction: Understanding the Physicochemical Landscape

This compound belongs to the imidazole class of compounds, which are integral to many biological processes and form the backbone of numerous pharmaceuticals. The strategic placement of the N-methyl group and the ethyl carboxylate moiety at the 4-position of the imidazole ring dictates its physicochemical properties, including its solubility and stability. A thorough understanding of these characteristics is paramount for formulation development, ensuring bioavailability, and defining appropriate storage conditions.

This guide will navigate the essential experimental pathways to fully characterize this molecule, moving from fundamental solubility assessments to in-depth forced degradation studies.

Solubility Profiling: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. For this compound, a comprehensive solubility profile across a range of relevant solvent systems is the first step in its characterization.

Predicted Physicochemical Properties

While experimental data is the gold standard, in-silico predictions can offer initial insights into the molecule's behavior.

PropertyPredicted ValueSource
Molecular Weight154.17 g/mol --INVALID-LINK--[1]
LogP0.5968--INVALID-LINK--[1]
TPSA (Topological Polar Surface Area)44.12 Ų--INVALID-LINK--[1]

The positive LogP value suggests a degree of lipophilicity, while the TPSA indicates the potential for hydrogen bonding, suggesting solubility in both polar and non-polar solvents to varying extents. A supplier datasheet mentions solubility in a chloroform/methanol mixture at 50 mg/mL, providing a preliminary experimental data point.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies.[2][3]

  • Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents, including:

    • Purified Water

    • pH-adjusted buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.[2]

    • Organic solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate).

  • Sample Preparation: Add an excess of solid this compound to a known volume of each solvent system in sealed vials. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4] Periodic sampling and analysis can confirm when equilibrium is reached.[2]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[4]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Data Reporting: Express solubility in terms of mg/mL or g/L.

The following diagram illustrates the workflow for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent Systems (Aqueous Buffers & Organic Solvents) prep_sample Add Excess Solid Compound to Solvents prep_solvent->prep_sample agitate Agitate at Constant Temperature (e.g., 25°C, 37°C for 24-72h) prep_sample->agitate separate Separate Undissolved Solid (Centrifugation/Filtration) agitate->separate quantify Quantify Dissolved Compound (e.g., HPLC-UV) separate->quantify report Report Solubility (mg/mL or g/L) quantify->report

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for predicting its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, as mandated by ICH guidelines, are designed to accelerate this process.[5][6]

Rationale for Forced Degradation

The objectives of forced degradation studies are multi-faceted:

  • To identify likely degradation products.[7]

  • To elucidate degradation pathways.[7]

  • To establish the intrinsic stability of the molecule.[6]

  • To develop and validate a stability-indicating analytical method.[6]

A degradation of 5-20% is generally considered optimal for these studies.[5]

The following diagram outlines the logical flow of a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis & Elucidation cluster_outcome Outcomes acid Acid Hydrolysis (e.g., 0.1M HCl) hplc Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis (e.g., 0.1M NaOH) base->hplc oxidation Oxidation (e.g., 3% H2O2) oxidation->hplc thermal Thermal Stress (e.g., 60-80°C) thermal->hplc photo Photolytic Stress (ICH Q1B) photo->hplc mass_spec Mass Balance Calculation hplc->mass_spec method_val Method Validation hplc->method_val structure Structure Elucidation of Degradants (LC-MS, NMR) mass_spec->structure pathway Degradation Pathway Mapping structure->pathway stability Intrinsic Stability Profile pathway->stability G cluster_dev Method Development cluster_val Method Validation (ICH) col_sel Column Selection (e.g., C18) mob_phase Mobile Phase Optimization (Gradient Elution) col_sel->mob_phase det_sel Detector Wavelength Selection (PDA Detector) mob_phase->det_sel specificity Specificity (Peak Purity) det_sel->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness

References

A Technical Guide to the Key Starting Materials for the Synthesis of Ethyl 1-Methylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 1-Methylimidazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structural motif is a recurring feature in numerous pharmacologically active agents, making the efficient and scalable synthesis of this intermediate a subject of considerable interest. This technical guide provides an in-depth analysis of the principal synthetic strategies for this compound, with a core focus on the selection and rationale of key starting materials. We will dissect two primary, field-proven synthetic pathways: the cyclization of functionalized enamines and a route commencing from N-methylglycine (sarcosine) derivatives. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower informed decisions in process development and optimization.

Introduction: The Significance of this compound

The imidazole ring is a privileged scaffold in drug discovery, present in natural products like histamine and the amino acid histidine.[1] Its synthetic derivatives are cornerstones of many pharmaceuticals, including antifungals (ketoconazole) and antihypertensives (losartan).[1][2] this compound (CAS 41507-56-6) serves as a versatile intermediate, providing a pre-functionalized core that allows for subsequent chemical modifications to build molecular complexity.[3] Understanding the genesis of this molecule—the starting materials from which it is built—is fundamental to ensuring a robust, cost-effective, and reproducible supply chain for research and development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of this compound begins with a retrosynthetic analysis. By conceptually breaking down the target molecule, we can identify the most strategic bond disconnections and, consequently, the most logical starting materials. Two primary disconnections stand out, forming the basis of the most common synthetic routes.

G cluster_0 Retrosynthetic Pathways TM This compound P1_Inter Key Fragments (Route A) TM->P1_Inter Disconnect C2-N3 & C4-C5 P2_Inter Key Fragments (Route B) TM->P2_Inter Disconnect N1-C5 & N3-C4 SM1_A Ethyl 3-amino-3- (methylamino)acrylate P1_Inter->SM1_A Precursor 1 SM2_A Formylating Agent (e.g., Diethoxymethyl acetate) P1_Inter->SM2_A Precursor 2 SM1_B N-Methylglycine Ethyl Ester (Sarcosine Ester) P2_Inter->SM1_B Precursor 1 SM2_B C2 Building Block (e.g., Formyl Source) P2_Inter->SM2_B Precursor 2

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Cyclocondensation of an Enamine Precursor

This is arguably the most direct and widely employed strategy. The core logic involves the formation of the imidazole ring by reacting a three-atom component (N-C-C) with a two-atom component (N-C) that closes the ring.

Core Concept

The key precursor is an enamine derivative that already contains the N1-methyl group and the C4-carboxylate. This intermediate, Ethyl 3-amino-3-(methylamino)acrylate, provides the C5-C4-N3 backbone. The ring is then formed by introducing a one-carbon unit that becomes C2 and cyclizing with the primary amine.

Key Starting Materials
  • Ethyl Acetoacetate (or similar β-ketoester): This is a commodity chemical that serves as the foundational carbon skeleton for the enamine precursor.

  • Methylamine: The source of the N1-methyl group and the nitrogen at position 1.

  • Formylating Agent: This reagent provides the crucial C2 carbon of the imidazole ring. A common and effective choice is Diethoxymethyl acetate . Its utility lies in its ability to act as a stable, easy-to-handle source of a formyl cation equivalent, which is essential for the cyclization step. Other reagents like triethyl orthoformate or formamide can also be used.

Experimental Protocol: Synthesis via Enamine Intermediate

Step 1: Synthesis of Ethyl 3-(methylamino)crotonate

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and toluene.

  • Cool the mixture in an ice bath and slowly bubble methylamine gas (1.1 eq) through the solution, or add a solution of methylamine in ethanol.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water.

  • After cooling, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Cyclization to this compound

  • The crude Ethyl 3-(methylamino)crotonate (1.0 eq) is dissolved in a suitable solvent such as acetic acid.

  • Diethoxymethyl acetate (1.2 eq) is added to the solution.

  • The mixture is heated to reflux (typically 110-120 °C) for several hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and the solvent is evaporated. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, filtered, and concentrated. The final product is purified by column chromatography or recrystallization.

Causality and Field Insights

This route is favored for its convergency and reliance on inexpensive, readily available starting materials. The formation of the enamine is typically high-yielding. The critical cyclization step is driven by the electrophilic nature of the formylating agent and the nucleophilicity of the enamine system. The use of diethoxymethyl acetate is particularly advantageous as it avoids the harsh conditions or difficult handling associated with other formylating agents.

G cluster_0 Pathway A: Enamine Cyclocondensation A Ethyl Acetoacetate + Methylamine B Synthesis of Ethyl 3-(methylamino)crotonate A->B Water Removal D Cyclocondensation Reaction B->D C Diethoxymethyl Acetate C->D Formyl Source E Ethyl 1-Methylimidazole- 4-carboxylate D->E Purification

Caption: Workflow for the Enamine Cyclocondensation Pathway.

Alternative Pathway: Synthesis from N-Methylglycine (Sarcosine)

This strategy builds the imidazole ring from a different set of precursors, starting with an amino acid derivative that already contains the N1-methyl group.

Core Concept

The synthesis begins with N-methylglycine (sarcosine) or its ethyl ester. This molecule provides the N1, C5, and the attached methyl group. The remainder of the ring (C4, N3, C2) is constructed upon this scaffold in subsequent steps. A related synthesis for the non-N-methylated analog starts from glycine, undergoing acylation, esterification, and condensation with methyl formate before cyclization.[4]

Key Starting Materials
  • N-Methylglycine Ethyl Ester (Sarcosine ethyl ester): This is the primary building block, providing a significant portion of the final structure. It is commercially available or can be easily prepared from sarcosine and ethanol via Fischer esterification.

  • Ethyl Formate: Used in a Claisen-type condensation to introduce a formyl group at the α-carbon of the sarcosine ester, creating the C4-C5 bond precursor.[4]

  • Ammonia or Ammonium Salt: Serves as the source for the N3 nitrogen atom required to complete the imidazole ring.

Experimental Protocol: Synthesis from Sarcosine Ester
  • Formylation of Sarcosine Ethyl Ester: In a three-necked flask under a nitrogen atmosphere, sodium ethoxide (1.1 eq) is suspended in an anhydrous solvent like toluene or THF. The mixture is cooled, and N-methylglycine ethyl ester (1.0 eq) is added, followed by the dropwise addition of ethyl formate (1.2 eq). The reaction is stirred at room temperature until the condensation is complete, forming the sodium enolate of ethyl 2-formyl-2-(methylamino)acetate.[4]

  • Cyclization with Ammonia Source: An ammonium salt, such as ammonium acetate or ammonium chloride, is added to the reaction mixture. The flask is then fitted with a reflux condenser and heated. The heat facilitates the cyclization, where the ammonia source provides the N3 atom, leading to the formation of the imidazole ring.

  • Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved via column chromatography to yield the target molecule.

Causality and Field Insights

This route offers excellent control over the position of the N-methyl group, as it is introduced at the very beginning of the synthesis, thus avoiding any potential regioselectivity issues that can sometimes arise when methylating a pre-formed imidazole ring. The Claisen condensation is a classic and reliable C-C bond-forming reaction, though it requires anhydrous conditions and a strong base.[5]

G cluster_0 Pathway B: Sarcosine-Based Synthesis A N-Methylglycine Ethyl Ester C Claisen Condensation A->C B Ethyl Formate + Base (NaOEt) B->C E Cyclization C->E Formylated Intermediate D Ammonium Salt (e.g., NH4OAc) D->E F Ethyl 1-Methylimidazole- 4-carboxylate E->F Purification

References

Technical Guide: Physicochemical Properties and Optimal Handling of Ethyl 1-Methylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development and Chemical Research Professionals Preamble: This document provides a comprehensive scientific overview of Ethyl 1-Methylimidazole-4-carboxylate (CAS No. 41507-56-6), focusing on its essential physical characteristics and the requisite conditions for its storage and handling. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and suitability for research and development applications.

Part 1: Core Physicochemical Profile

This compound is a heterocyclic organic compound frequently utilized as a building block in synthetic chemistry. An accurate understanding of its physical state and properties is the foundation of its effective use in any experimental workflow.

Physical Appearance

While specific morphological characteristics can vary slightly between batches and suppliers, this compound is typically encountered as a solid. In contrast, related imidazole carboxylates are often described as off-white or yellow crystalline powders.[1][2] The compound is generally odorless.[1][3] Any significant deviation from this appearance, such as discoloration, clumping, or the presence of a strong odor, may indicate degradation or contamination and warrants further investigation before use.

Quantitative Properties Summary

The fundamental physicochemical data for this compound are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueSource
CAS Number 41507-56-6ChemScene
Molecular Formula C₇H₁₀N₂O₂ChemScene[4]
Molecular Weight 154.17 g/mol ChemScene[4], Sigma-Aldrich
Boiling Point 294.9 ± 13.0 °C at 760 mmHgSigma-Aldrich[5]
Purity ≥97%ChemScene[4]

Part 2: Storage, Stability, and Handling Protocols

The long-term stability and integrity of this compound are directly dependent on the implementation of proper storage and handling procedures. The imidazole and ester moieties can be sensitive to environmental factors, making these protocols essential.

Recommended Storage Conditions

To ensure the compound's stability, multiple suppliers recommend storage at room temperature . For enhanced long-term preservation, particularly after the container has been opened, storing in a cool (<15°C) and dark place is also advised. The primary directive is to maintain a controlled, inert environment.

  • Atmosphere: The container should be tightly sealed and stored in a dry environment.[2][6] This mitigates the risk of hydrolysis of the ethyl ester group and potential interactions with atmospheric moisture.

  • Container: Utilize the original supplier container, which is designed for chemical stability. If transferring is necessary, use a clean, dry, and inert container (e.g., amber glass) that can be hermetically sealed.

  • Location: Store in a well-ventilated chemical storage area away from incompatible materials.[7][8]

Experimental Workflow for Handling and Storage

The following protocol outlines a self-validating system for the receipt, handling, and storage of this compound, designed to preserve its integrity throughout its lifecycle in the laboratory.

Protocol Steps:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage to the seal or packaging.

    • Cross-reference the container label with the certificate of analysis (CoA) to confirm the CAS number (41507-56-6) and other identifiers.

  • Initial Storage:

    • Immediately transfer the unopened container to the designated chemical storage area.

    • Log the compound into the laboratory inventory system, noting the date of receipt and assigned storage location.

  • Dispensing for Experimental Use:

    • Allow the container to equilibrate to the ambient temperature of the laboratory before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could compromise purity.

    • Open the container in a controlled environment, preferably in a fume hood or a glove box with an inert atmosphere if the experiment is highly sensitive.

    • Quickly dispense the required amount into a secondary container.

    • Promptly and securely reseal the primary container.

  • Post-Use Storage:

    • Return the primary container to its designated storage location.

    • Ensure the storage area conditions (temperature, humidity) remain within the recommended parameters.

Visualization of Handling Workflow

The logical flow for proper handling and storage is depicted in the diagram below. This workflow is designed to minimize environmental exposure and maintain compound integrity.

G Workflow for this compound Handling cluster_0 Receiving & Verification cluster_1 Storage & Dispensing cluster_2 Status Check Receive Receive Shipment Inspect Inspect Container Seal & Integrity Receive->Inspect Verify Verify CAS No. & CoA Inspect->Verify Decision Is Container Damaged or CoA Mismatched? Verify->Decision Store Log & Store at Room Temp, Sealed & Dry Equilibrate Equilibrate to Ambient Temp Store->Equilibrate For Use Dispense Dispense in Controlled Environment (Hood) Equilibrate->Dispense Reseal Securely Reseal Primary Container Dispense->Reseal Reseal->Store Return to Storage Decision->Store No Quarantine Quarantine & Contact Supplier Decision->Quarantine Yes

Caption: Logical workflow for receiving, storing, and dispensing the compound.

References

A Theoretical and Computational Deep Dive into Ethyl 1-Methylimidazole-4-carboxylate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-methylimidazole-4-carboxylate, a member of the functionally rich imidazole class of heterocyclic compounds, stands as a molecule of significant interest in medicinal chemistry and drug development.[1][2][3][4] The imidazole nucleus is a cornerstone in the architecture of numerous biologically active molecules, prized for its ability to engage in a variety of intermolecular interactions.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches that can be employed to elucidate the structural, electronic, and spectroscopic properties of this compound. While specific computational studies on this exact molecule are not extensively available in the current literature, this document outlines the established methodologies and expected insights from such investigations, drawing parallels from studies on closely related imidazole derivatives. This guide is intended to serve as a foundational resource for researchers embarking on the computational characterization and in silico evaluation of this promising molecule for therapeutic applications.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[1][2] This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2][3][4] Its prevalence stems from its unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its ability to coordinate with metal ions. These features enable imidazole-containing molecules to interact with a diverse range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[3][4] this compound, with its ester functionality, presents an intriguing candidate for further investigation and development.

Computational Methodologies: Unveiling Molecular Properties

To thoroughly characterize this compound at a molecular level, a suite of computational chemistry techniques can be employed. Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting the properties of organic molecules with a good balance of accuracy and computational cost.

Geometry Optimization and Structural Analysis

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using DFT with a suitable functional and basis set, such as B3LYP/6-311G(d,p).[5] The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state. This theoretical structure can be compared with experimental data if available, for instance, from X-ray crystallography of related compounds.

Experimental Protocol: Geometry Optimization using DFT

  • Input Structure Generation: A 2D or 3D structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).

  • Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is used.

  • Calculation Setup:

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: 6-311G(d,p) or a similar Pople-style basis set.

    • Task: Geometry Optimization.

  • Execution: The calculation is run on a high-performance computing cluster.

  • Analysis: The output file is analyzed to extract the optimized coordinates, energies, and geometric parameters.

Spectroscopic Characterization: A Computational-Experimental Synergy

Computational methods can predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for interpreting experimental data and confirming the molecular structure.

  • FT-IR Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can be scaled by an empirical factor to improve agreement with experimental spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands.

  • NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[2] The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), to facilitate comparison with experimental data.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniqueCalculated ParameterPredicted Value (Illustrative)Significance
FT-IRC=O Stretch~1720-1700 cm⁻¹Confirms the presence of the ester carbonyl group.
C-N Stretch~1400-1300 cm⁻¹Characteristic of the imidazole ring.
C-H Stretch (aromatic)~3100-3000 cm⁻¹Indicates the imidazole ring C-H bonds.
C-H Stretch (aliphatic)~3000-2850 cm⁻¹Corresponds to the ethyl and methyl groups.
¹H NMRImidazole Protons~7.5-8.0 ppmChemical shifts of the protons on the imidazole ring.
Methylene Protons (-CH₂-)~4.3 ppmChemical shift of the ethyl ester methylene group.
Methyl Protons (-CH₃)~1.3 ppmChemical shift of the ethyl ester methyl group.
N-Methyl Protons (N-CH₃)~3.7 ppmChemical shift of the N-methyl group on the imidazole ring.
¹³C NMRCarbonyl Carbon (C=O)~160-165 ppmChemical shift of the ester carbonyl carbon.
Imidazole Carbons~115-140 ppmChemical shifts of the carbon atoms in the imidazole ring.
Methylene Carbon (-CH₂-)~60 ppmChemical shift of the ethyl ester methylene carbon.
Methyl Carbon (-CH₃)~14 ppmChemical shift of the ethyl ester methyl carbon.
N-Methyl Carbon (N-CH₃)~33 ppmChemical shift of the N-methyl carbon.

Electronic Properties: Understanding Reactivity and Stability

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential biological activity. These properties can be effectively investigated using computational methods.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.[6][7] A smaller gap suggests higher reactivity and lower stability.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[1][4][8] It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[9] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.[10]

Diagram 1: Computational Workflow for Molecular Property Prediction

G cluster_0 Initial Steps cluster_1 Core Calculations cluster_2 Data Analysis & Interpretation mol_structure Molecular Structure (this compound) dft_setup DFT Calculation Setup (B3LYP/6-311G(d,p)) mol_structure->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation geom_opt->nmr_calc electronic_calc Electronic Properties geom_opt->electronic_calc opt_struct Optimized Structure (Bond Lengths, Angles) geom_opt->opt_struct ftir_spectra Simulated FT-IR Spectrum freq_calc->ftir_spectra nmr_spectra Simulated NMR Spectra nmr_calc->nmr_spectra homo_lumo HOMO-LUMO Analysis (Energy Gap) electronic_calc->homo_lumo mep_map MEP Map (Reactivity Sites) electronic_calc->mep_map

Caption: A workflow diagram illustrating the key steps in the computational prediction of molecular properties for this compound.

In Silico Drug Development: Assessing Therapeutic Potential

Computational methods play a pivotal role in modern drug discovery by enabling the rapid screening of compounds and the prediction of their potential efficacy and safety profiles.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[11][12] This method is instrumental in virtual screening and lead optimization.[11] Given the known biological activities of imidazole derivatives, this compound can be docked against various protein targets implicated in cancer, inflammation, and microbial infections.

Table 2: Potential Protein Targets for Molecular Docking Studies

Therapeutic AreaProtein TargetPDB IDRationale
Anticancer Epidermal Growth Factor Receptor (EGFR) Kinase Domain2GS6EGFR is a well-established target in cancer therapy, and imidazole derivatives have shown inhibitory activity.[9]
Glycogen Synthase Kinase-3β (GSK-3β)1UV5GSK-3β is implicated in various cancers, and imidazole-based compounds have been investigated as inhibitors.[4]
SHP2 Phosphatase5IBSSHP2 is an oncogenic phosphatase, and targeting it is a promising anticancer strategy.[5]
Anti-inflammatory Mitogen-activated protein kinase (MAPK) p381A9UMAP kinases are key regulators of the inflammatory response.[6]
Prostaglandin D2 11-ketoreductase1S2AThis enzyme is involved in the inflammatory pathway and is a target for non-steroidal anti-inflammatory drugs (NSAIDs).[13]
Antimicrobial Staphylococcus aureus Dehydrosqualene Synthase2ZCOThis enzyme is crucial for the survival of S. aureus and is a target for antibacterial agents.[14]
Escherichia coli Isocitrate Dehydrogenase3ICDThis bacterial enzyme is essential for metabolism and represents a potential antibacterial target.[15]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is optimized and saved in a suitable format (e.g., .pdbqt).

  • Protein Preparation: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to perform the docking calculations. The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, the binding energy (a lower value indicates a more favorable interaction), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Diagram 2: Molecular Docking Workflow

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Results & Analysis ligand Ligand (this compound) ligand_prep Ligand Preparation (Energy Minimization) ligand->ligand_prep protein Protein Target (e.g., EGFR, PDB: 2GS6) protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein->protein_prep docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen grid_gen->docking binding_pose Binding Pose (Orientation in Active Site) docking->binding_pose binding_energy Binding Energy (kcal/mol) docking->binding_energy interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) binding_pose->interaction_analysis

Caption: A schematic representation of the molecular docking workflow to assess the binding affinity of this compound with a protein target.

ADMET Prediction: Assessing Drug-Likeness

In addition to efficacy, the pharmacokinetic properties of a drug candidate are critical for its success. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various in silico tools.[14][15] These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources. Parameters such as Lipinski's rule of five, aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes are typically evaluated.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational strategy for the in-depth characterization of this compound. While specific experimental and computational data for this molecule are yet to be extensively reported, the methodologies described herein provide a robust framework for future investigations. By combining DFT calculations for structural and electronic property elucidation with molecular docking and ADMET prediction for assessing therapeutic potential, researchers can gain significant insights into the promise of this imidazole derivative. The findings from such studies will be instrumental in guiding the synthesis of novel analogs with enhanced biological activity and favorable pharmacokinetic profiles, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

Methodological & Application

Synthesis of Ethyl 1-Methylimidazole-4-carboxylate: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, two-step protocol for the laboratory synthesis of Ethyl 1-Methylimidazole-4-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the construction of the imidazole core to form Ethyl imidazole-4-carboxylate, followed by a regioselective N-methylation to yield the target compound. This guide offers in-depth procedural details, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents and functional materials. The imidazole moiety is a key structural feature in many biologically active molecules, including the amino acid histidine.[1] The N-methylation of the imidazole ring can significantly modulate the compound's physicochemical properties, such as its solubility, basicity, and ability to engage in hydrogen bonding, which in turn influences its biological activity and material characteristics.

This protocol details a reliable and reproducible synthetic route, beginning with the synthesis of the precursor Ethyl imidazole-4-carboxylate from readily available starting materials, followed by the crucial N-methylation step. The methodologies presented are grounded in established chemical principles and have been optimized for a laboratory setting.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the imidazole ring system followed by its alkylation.

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Methylation A Glycine B Ethyl imidazole-4-carboxylate A->B Multistep (Acylation, Esterification, Cyclization, Oxidation) C This compound (Final Product) B->C Methylating Agent, Base

Caption: Overall workflow for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier
GlycineReagentSigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
Ethanol (Absolute)ACS GradeVWR
TolueneAnhydrousSigma-Aldrich
Methyl FormateReagentAlfa Aesar
Sodium Hydride (60% dispersion in oil)Acros Organics
Potassium ThiocyanateACS ReagentJ.T. Baker
Hydrochloric Acid (concentrated)ACS PlusFisher Scientific
Hydrogen Peroxide (30%)Certified ACSEMD Millipore
Sodium CarbonateAnhydrousSigma-Aldrich
Ethyl imidazole-4-carboxylate(Synthesized in Part 1)
Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Sodium Hydride (60% dispersion in oil)Acros Organics
Methyl Iodide99.5%, stabilizedAlfa Aesar
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Saturated Sodium Bicarbonate Solution(Prepared in-house)
Brine (Saturated NaCl solution)(Prepared in-house)
Anhydrous Magnesium SulfateSigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware and consumables

Experimental Protocol

Part 1: Synthesis of Ethyl imidazole-4-carboxylate

This multi-step synthesis builds the core imidazole ring system.

Step 1.1: Acetylation of Glycine

  • In a 250 mL beaker, dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

  • While stirring at room temperature (20°C), add 47 mL of acetic anhydride in batches.

  • Continue stirring for 2 hours at 20°C.

  • Cool the mixture in an ice bath and allow it to stand overnight to facilitate crystallization.

  • Collect the resulting white solid (acetyl glycine) by vacuum filtration, wash with a small amount of ice water, and air dry.

Step 1.2: Esterification to Acetyl Glycine Ethyl Ester

  • To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine and 117 mL of absolute ethanol.

  • Add a catalytic amount of a strong acid catalyst (e.g., 1 mL of concentrated sulfuric acid).

  • Heat the mixture to reflux with vigorous stirring for 3 hours.

  • Cool the reaction to room temperature and neutralize the catalyst with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude acetyl glycine ethyl ester.

Step 1.3: Condensation and Cyclization

  • Caution: Sodium hydride is highly reactive. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • In a 100 mL three-necked flask under an inert atmosphere, suspend 2.6 g of 60% sodium hydride (0.065 mol) in 15 mL of anhydrous toluene.

  • Cool the suspension in an ice bath and slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

  • Still at 0°C, slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.[1]

  • Allow the reaction to warm to room temperature and stir until the mixture becomes too viscous to stir further. Let it stand overnight.[1]

  • Quench the reaction by carefully adding ice water. Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • To the aqueous layer in a round-bottom flask at 0°C, add 6.8 g (0.07 mol) of potassium thiocyanate, followed by the slow addition of 13.5 g of concentrated hydrochloric acid.[1]

  • Heat the mixture to 55-60°C and stir for 4 hours.[1]

  • Cool the mixture and concentrate under reduced pressure to remove residual toluene. Allow to crystallize overnight in a refrigerator.

  • Collect the crude 2-mercapto-4-imidazole formate ethyl ester by filtration.

Step 1.4: Oxidative Desulfurization

  • Dissolve 0.5 g of the 2-mercapto-4-imidazole formate ethyl ester in 2.5 g of 30% hydrogen peroxide at 15°C.

  • Heat the solution to 55-60°C and maintain for 2 hours.[1]

  • Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution, which will precipitate the product.[1]

  • Cool in an ice bath overnight, filter the white precipitate, wash with cold water, and dry to yield Ethyl imidazole-4-carboxylate.

Part 2: N-Methylation of Ethyl imidazole-4-carboxylate

This step introduces the methyl group onto the N1 position of the imidazole ring.

N_Methylation cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up & Purification A 1. Dissolve Ethyl imidazole-4-carboxylate in anhydrous DMF. B 2. Add NaH portion-wise at 0°C under N2 atmosphere. A->B C 3. Stir for 30 min at 0°C. B->C D 4. Add Methyl Iodide dropwise at 0°C. E 5. Allow to warm to room temperature and stir for 12-24h. D->E F 6. Quench with water. G 7. Extract with Ethyl Acetate. F->G H 8. Wash, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Workflow for the N-methylation of Ethyl imidazole-4-carboxylate.

Step 2.1: Deprotonation

  • Caution: Handle sodium hydride and methyl iodide in a well-ventilated fume hood.

  • To a flame-dried round-bottom flask under an inert atmosphere, add Ethyl imidazole-4-carboxylate (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the resulting suspension at 0°C for 30 minutes to ensure complete deprotonation.

Step 2.2: Alkylation

  • While maintaining the temperature at 0°C, add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product spot should be less polar than the starting material.

Step 2.3: Work-up and Purification

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Expected Results and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldAppearance
Ethyl imidazole-4-carboxylateC₆H₈N₂O₂140.14~50% (from mercapto intermediate)White solid
This compoundC₇H₁₀N₂O₂154.17VariablePale yellow oil or solid

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic peaks for the ethyl group (triplet and quartet), the methyl group (singlet), and the imidazole ring protons.

  • ¹³C NMR: Confirm the number of unique carbon atoms.

  • Mass Spectrometry: Verify the molecular weight of the product.

Discussion and Mechanistic Insights

The synthesis of the imidazole ring from glycine derivatives is a classic approach that builds the heterocyclic core through a series of well-understood organic reactions. The final N-methylation step is an S_N2 reaction. The sodium hydride acts as a strong, non-nucleophilic base to deprotonate the imidazole nitrogen, creating a nucleophilic imidazolide anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the N-methylated product.

A potential challenge in the N-alkylation of unsymmetrical imidazoles is the formation of regioisomers (N1 vs. N3 alkylation). However, in the case of Ethyl imidazole-4-carboxylate, the electronic and steric influence of the carboxylate group generally favors alkylation at the N1 position. The purity of the final product should be carefully assessed to confirm the regioselectivity of the reaction.

References

Application Note: Efficient Synthesis of Imidazole-4-Carboxylates via Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave Synthesis

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and pharmaceuticals, including the amino acid histidine and drugs like losartan.[1][2] Specifically, the imidazole-4-carboxylate scaffold serves as a crucial intermediate for synthesizing a wide range of biologically active molecules.[3][4] However, traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification, creating bottlenecks in drug discovery and development pipelines.[5]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[6][7] By utilizing microwave energy instead of conventional surface-based heating, MAOS promotes rapid, uniform, and highly efficient heating of the reaction mixture.[8][9] This application note provides researchers, scientists, and drug development professionals with a detailed guide to the principles and protocols for the microwave-assisted synthesis of imidazole-4-carboxylates, focusing on a highly efficient one-pot, three-component method.

The Engine of MAOS: Principles of Microwave Heating

Understanding the mechanism of microwave heating is key to appreciating its advantages. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation energizes the molecules within the bulk solution directly and instantaneously.[10][11] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture, such as the solvent or reactants, possess a dipole moment. The oscillating electric field of the microwaves forces these molecules to constantly realign. This rapid rotation creates intense intermolecular friction, which generates heat.[12][13]

  • Ionic Conduction: If ions are present, the oscillating electric field causes them to migrate rapidly. Collisions between these ions generate heat throughout the solution.[12][13]

This "volumetric" heating mechanism leads to a rapid and uniform temperature increase, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and minimizing the formation of byproducts.[8][11]

G cluster_0 Conventional Heating (Slow Conduction) cluster_1 Microwave Heating (Rapid Volumetric) Vessel Reaction Vessel Surface Heated Surface Layer Vessel->Surface Conduction Core Cooler Core Surface->Core Slow Diffusion Source External Heat Source Source->Vessel Heat Transfer MW_Vessel Reaction Vessel (MW Transparent) MW_Solution Uniformly Heated Solution (Core & Surface) MW_Source Microwaves MW_Source->MW_Solution Direct Energy Absorption

Caption: Conventional vs. Microwave heating mechanisms.

Featured Protocol: One-Pot Synthesis via Microwave-Assisted 1,5-Electrocyclization

A highly efficient and flexible method for synthesizing diversely functionalized imidazole-4-carboxylates involves a microwave-assisted, one-pot, three-component reaction. This procedure utilizes 1,2-diaza-1,3-dienes (DDs), primary amines, and aldehydes to construct the imidazole ring in a single, rapid operation.[14][15][16]

Reaction Mechanism

The reaction proceeds through the initial formation of an azavinyl azomethine ylide intermediate. This intermediate then undergoes a microwave-promoted 1,5-electrocyclization, followed by the elimination of a leaving group, to yield the aromatic imidazole-4-carboxylate product. The use of microwave irradiation is critical for efficiently driving the electrocyclization step, which would otherwise require much longer reaction times at high temperatures.[14]

G Start 1,2-Diaza-1,3-diene + Primary Amine + Aldehyde Intermediate1 Formation of Azavinyl Azomethine Ylide Start->Intermediate1 Step 1 MW Microwave Irradiation (150 °C) Intermediate1->MW Step 2 Intermediate2 1,5-Electrocyclization MW->Intermediate2 Intermediate3 Elimination of Leaving Group Intermediate2->Intermediate3 Step 3 End Functionalized Imidazole-4-carboxylate Intermediate3->End Step 4 G Start Select Reactants: - 1,2-Dicarbonyl - Aldehyde - Amine/NH4OAc Step1 Choose Solvent (Polar Recommended, e.g., EtOH, MeCN, or Solvent-Free) Start->Step1 Step2 Screen Microwave Parameters Step1->Step2 Step3 Temperature (e.g., 100-160 °C) Step2->Step3 Vary Step4 Time (e.g., 2-20 min) Step2->Step4 Vary Step5 Analyze Yield & Purity (TLC, LC-MS) Step3->Step5 Step4->Step5 Step5->Step2 Iterate End Optimized Protocol Step5->End Finalize

References

Purification of Ethyl 1-Methylimidazole-4-carboxylate via column chromatography or recrystallization.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Technical Guide: High-Purity Isolation of Ethyl 1-Methylimidazole-4-carboxylate

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products. This application note provides a detailed, experience-driven guide to the purification of this compound using two orthogonal and robust laboratory techniques: normal-phase column chromatography and recrystallization. We delve into the mechanistic principles behind each method, offer step-by-step protocols, and provide comprehensive troubleshooting advice to address common challenges. This guide is designed to empower researchers to select and execute the optimal purification strategy based on sample volume, impurity profile, and desired final purity.

Introduction and Physicochemical Profile

The imidazole moiety is a ubiquitous scaffold in biologically active molecules, valued for its unique electronic and hydrogen-bonding properties.[1] this compound, as a functionalized derivative, serves as a versatile precursor in the synthesis of pharmaceuticals. The purity of this starting material directly impacts reaction yields, impurity profiles of downstream products, and ultimately, the viability of drug candidates.

Successful purification hinges on understanding the compound's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Reference
Molecular Formula C₇H₁₀N₂O₂[2]
Molecular Weight 154.17 g/mol [2]
Appearance Solid (Off-white or yellow crystalline powder)[3]
Polarity Moderately PolarInferred from structure & chromatographic behavior
Topological Polar Surface Area (TPSA) 44.12 Ų[2]
logP 0.5968[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]

The molecule's moderate polarity, arising from the ester group and the imidazole ring, makes it an ideal candidate for purification by silica gel chromatography. The presence of the basic nitrogen atom in the imidazole ring, however, necessitates special considerations to prevent peak tailing on the acidic silica surface.[4] Its solid nature also makes it amenable to purification by recrystallization, provided a suitable solvent system can be identified.[5]

Purification via Column Chromatography

Column chromatography is a powerful technique for separating compounds from complex mixtures based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6] For this compound, normal-phase chromatography with silica gel is the most common approach.

The Causality of Experimental Choices

The primary challenge in chromatographing imidazole derivatives is the potential for strong interaction between the basic lone pair on the imidazole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to significant peak tailing, poor separation, and lower yields.[4]

To counteract this, our protocol incorporates a key modification: the addition of a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase. The triethylamine neutralizes the most acidic sites on the silica, ensuring that the target compound elutes as a sharp, symmetrical band, thereby improving resolution and recovery.[4][7]

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Column Packing (Silica Slurry in Hexane) TLC->Pack Load 3. Sample Loading (Dry Loading Preferred) Pack->Load Elute 4. Elution (Gradient or Isocratic) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Removal (Rotary Evaporation) Combine->Evap Dry 9. High Vacuum Drying Evap->Dry Final Pure Product Dry->Final

Caption: Workflow for chromatographic purification.

Detailed Protocol: Column Chromatography

A. Pre-Analysis: Thin-Layer Chromatography (TLC)

  • System Selection: Prepare several potential eluent systems. Good starting points for moderately polar compounds include Ethyl Acetate/Hexane (EtOAc/Hex) and Dichloromethane/Methanol (DCM/MeOH).[7]

  • Spotting: Dissolve a small amount of the crude product in a volatile solvent (e.g., DCM). Spot the solution onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a candidate eluent system.

  • Analysis: After development, visualize the plate under UV light (254 nm). The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35, with good separation from impurities.

  • Optimization: If the Rf is too low (stuck on the baseline), increase the polarity of the eluent (e.g., increase the percentage of EtOAc). If the Rf is too high (runs with the solvent front), decrease the polarity. Add 0.5-1% triethylamine to the chosen system to check for and mitigate tailing.[4]

B. Column Preparation and Elution

  • Stationary Phase: For a 1.0 g crude sample, use approximately 40-60 g of silica gel (60 Å, 230-400 mesh). This 40:1 to 60:1 ratio is a standard practice for effective separation.[4]

  • Packing: Prepare a slurry of the silica gel in the least polar mobile phase component (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading (Dry Loading): Dissolve the crude product (1.0 g) in a minimal amount of a volatile solvent like DCM. Add ~2-3 g of silica gel to this solution. Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading prevents band broadening and leads to superior separation compared to liquid loading.[4]

  • Elution: Begin eluting with the solvent system determined by TLC (e.g., 30% EtOAc in Hexane + 0.5% Et₃N). If separation is difficult, a gradient elution can be employed, starting with a less polar mixture (e.g., 10% EtOAc/Hex) and gradually increasing the polarity.[4]

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Significant Tailing Strong interaction between the basic imidazole and acidic silica gel.Add a basic modifier (0.5-1% triethylamine or pyridine) to the eluent.[4] Consider using neutral or basic alumina as the stationary phase.[4]
Co-elution of Impurities Insufficient resolution between the product and impurities.Optimize the mobile phase; switch to a different solvent system (e.g., from EtOAc/Hex to DCM/MeOH).[4] Employ a shallow gradient elution instead of an isocratic one.[4] Ensure proper dry loading of the sample.
Low Yield Compound streaking down the column or irreversible adsorption.Check for tailing and apply the corresponding fix. Ensure the compound is stable on silica gel by running a small test spot on a TLC plate and letting it sit for an hour before eluting.
Cracked Column Bed Improper packing or running the column dry.Ensure the column bed is always submerged in solvent. Pack the column carefully as a uniform slurry to avoid channels and cracks.

Purification via Recrystallization

Recrystallization is a purification technique for solids that separates a compound from its impurities based on differences in solubility.[5] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, promoting the formation of a pure crystalline lattice.

The Causality of Experimental Choices

The success of recrystallization is entirely dependent on the choice of solvent. An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (0-4 °C).[8] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

For esters like this compound, a useful rule of thumb is to test solvents with similar functional groups.[9] Furthermore, a two-solvent system is often effective. One documented recrystallization of a related imidazole-4-carboxylate derivative uses water, indicating its potential as a solvent or anti-solvent.[1]

Experimental Workflow: Recrystallization

G cluster_prep Solvent Screening cluster_main Purification Process cluster_iso Isolation Screen 1. Test Solvents (e.g., Water, EtOAc, EtOH/Water) Dissolve 2. Dissolve Crude Solid (Min. Hot Solvent) Screen->Dissolve HotFilt 3. Hot Filtration (If Insoluble Impurities Exist) Dissolve->HotFilt Cool 4. Slow Cooling (Promotes Crystal Growth) HotFilt->Cool IceBath 5. Ice Bath (Maximize Precipitation) Cool->IceBath VacFilt 6. Vacuum Filtration IceBath->VacFilt Wash 7. Wash with Cold Solvent VacFilt->Wash Dry 8. Dry Crystals Wash->Dry Final Pure Crystals Dry->Final

Caption: Workflow for purification by recrystallization.

Detailed Protocol: Recrystallization

A. Solvent Selection

  • Single Solvent Test: Place ~30 mg of the crude solid into a small test tube. Add a few drops of a test solvent (e.g., water, ethyl acetate, ethanol).

  • Observation:

    • If it dissolves at room temperature, the solvent is unsuitable (too soluble).

    • If it does not dissolve, heat the mixture to the solvent's boiling point.

    • If it dissolves when hot, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.[4]

  • Two-Solvent System: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at the boiling temperature until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify, then allow to cool.[9] A common pair is Ethanol/Water.

B. Recrystallization Procedure

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., hot water) portion-wise with heating and swirling until the solid just dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[8]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Troubleshooting Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; solution is supersaturated.Re-heat the solution to dissolve the oil. Add more solvent before cooling again. Try a lower-boiling point solvent.[9]
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Poor Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in cold solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Ensure the solution is thoroughly chilled in an ice bath before filtering.
Colored Crystals Colored impurities are incorporated into the crystal lattice.Use activated charcoal during the dissolution step to adsorb colored impurities. A second recrystallization may be necessary.

Method Comparison and Conclusion

Both column chromatography and recrystallization are effective methods for purifying this compound. The choice between them depends on the specific context of the purification.

Table 2: Comparison of Purification Techniques

FeatureColumn ChromatographyRecrystallization
Primary Use Separation of complex mixtures; isolation of products from starting materials.Final purification ("polishing") of a crude solid to obtain high-purity material.
Typical Purity >95%>99% (if successful)
Typical Yield 60-90%[4]50-85%[4]
Scalability Good, but can be labor and solvent intensive for large scales.Excellent for both small and large scales.
Key Challenge Finding an optimal solvent system; preventing tailing.[4]Finding a suitable solvent or solvent system; preventing oiling out.

References

Application Notes & Protocols: The Pivotal Role of Imidazole Carboxylate Derivatives in the Synthesis of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Angiotensin II Receptor Blockers (ARBs), or "sartans," are a cornerstone in the management of hypertension and cardiovascular disease.[1][2] A common structural feature of many potent ARBs is a highly substituted imidazole core, which is crucial for their pharmacological activity. This document provides a detailed examination of the synthetic strategies used to construct this core, focusing on key imidazole carboxylate intermediates. While various imidazole precursors are utilized, this guide will center on the well-established roles of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate in the synthesis of Olmesartan Medoxomil and 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (a precursor to the carboxylate active metabolite) in the synthesis of Losartan. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and present visual workflows to guide researchers and drug development professionals.

Introduction: The Imidazole Moiety in ARB Pharmacology

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. The octapeptide angiotensin II (Ang II) is the primary active component, exerting its hypertensive effects by binding to the angiotensin II type 1 (AT₁) receptor.[1][3] ARBs function as competitive antagonists at this receptor, preventing Ang II from binding and thereby inducing vasodilation and reducing blood pressure.[1][2]

The design of non-peptide ARBs, beginning with the discovery of Losartan, was a triumph of rational drug design.[1] A key pharmacophoric element is the imidazole ring, which serves as a central scaffold. Functional groups appended to this ring, including carboxylates or their metabolic precursors, mimic the C-terminal carboxylate and tyrosine side chain of Ang II, enabling potent and selective binding to the AT₁ receptor.[3] The synthesis of these complex molecules is a multi-step process that hinges on the efficient construction and subsequent elaboration of a core imidazole intermediate.

This guide details the synthesis and application of two such pivotal intermediates.

Application Note I: Olmesartan Medoxomil Synthesis via a Key Imidazole Carboxylate

Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed in vivo to its active form, olmesartan.[4] Its synthesis is a prime example of a convergent strategy, where the imidazole core and the biphenyl-tetrazole side chain are prepared separately and then coupled. The central building block for the imidazole portion is Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate .[5][6][7]

The Strategic Importance of the Intermediate

The intermediate, often referred to as "Olmesartan intermediate 2" (OINT2), contains all the necessary functionality for the final molecule's core:

  • C2-propyl group: Essential for receptor affinity.

  • C4-hydroxy-isopropyl group: A key binding motif.

  • C5-ethyl carboxylate: The reactive handle for subsequent prodrug esterification after initial coupling and hydrolysis.

  • N1-H: The site for the crucial N-alkylation reaction that couples the imidazole to the biphenyl side chain.

Synthetic Workflow: From Imidazole Ester to Trityl Olmesartan

The key transformation involving this intermediate is the regioselective N-alkylation with the protected biphenyl-tetrazole moiety. Controlling the regioselectivity is critical, as alkylation can potentially occur at the N3 position, leading to a significant impurity.[5] The use of a bulky trityl protecting group on the tetrazole and carefully selected base/solvent systems favors the desired N1 alkylation.

Olmesartan_Synthesis cluster_0 Imidazole Intermediate Synthesis cluster_1 Biphenyl-Tetrazole Moiety cluster_2 Core Coupling Reaction I9 Diethyl 2-propyl-1H- imidazole-4,5-dicarboxylate I2 Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propyl-1H-imidazole-5-carboxylate (OINT2) I9->I2 Grignard Reaction (CH₃MgBr) T4 Trityl Olmesartan Ethyl Ester I2->T4 N-Alkylation B3 4'-bromomethyl-2-(1-trityl- 1H-tetrazol-5-yl)biphenyl (OTBN-Br) B3->T4 F Olmesartan Medoxomil T4->F Hydrolysis, Esterification & Deprotection caption Fig 1. Convergent synthesis of Olmesartan Medoxomil.

Fig 1. Convergent synthesis of Olmesartan Medoxomil.
Protocol 1: N-Alkylation of the Imidazole Intermediate

This protocol describes the coupling of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate with the trityl-protected bromomethylbiphenyl tetrazole.[4]

Materials:

  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (1.0 eq)

  • 4'-[2-(triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-ylmethyl bromide (OTBN-Br) (0.98 eq)

  • Potassium Carbonate (K₂CO₃), powdered, anhydrous (1.25 eq)

  • N,N-Dimethylacetamide (DMA)

  • Acetone

Procedure:

  • Vessel Preparation: Ensure a clean, dry, nitrogen-purged reaction vessel equipped with a mechanical stirrer, thermometer, and condenser.

  • Reagent Charging: To the vessel, add N,N-Dimethylacetamide (3 volumes relative to the imidazole intermediate). Begin stirring and add the imidazole intermediate (100 kg, 416.6 mol).

  • Base Addition: Add powdered anhydrous potassium carbonate (72 kg, 521.7 mol) to the suspension.

  • Side-Chain Addition: Add the OTBN-Br (227.5 kg, 408.4 mol) at ambient temperature (25–30°C).

  • Reaction: Raise the temperature of the reaction mixture to 40–45°C. Maintain stirring at this temperature for approximately 12 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting imidazole intermediate is consumed (<1%).

  • Work-up & Isolation: Upon completion, cool the reaction mass to 35-40°C. Add acetone (7 volumes) to the mixture. This will cause the product, Trityl Olmesartan Ethyl Ester, to precipitate.

  • Filtration & Drying: Stir the resulting slurry, then filter the solid product. Wash the filter cake with acetone and dry under vacuum to yield the desired coupled product.

Data Summary: N-Alkylation Reaction
ParameterValueRationale / Notes
Solvent N,N-Dimethylacetamide (DMA)A polar aprotic solvent that effectively dissolves reactants and facilitates the SN2 reaction.
Base Anhydrous K₂CO₃A mild inorganic base sufficient to deprotonate the imidazole nitrogen. Its insolubility can help drive the reaction.[4]
Temperature 40–45°CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions or degradation.
Reaction Time ~12 hoursTypical duration to ensure complete consumption of the limiting reagent. Monitored by HPLC.
Typical Yield >90%This step is generally high-yielding due to optimized conditions.
Purity (Crude) >98%Precipitation with acetone provides a highly effective initial purification.

Application Note II: Losartan Synthesis Using an Imidazole Aldehyde Intermediate

The synthesis of Losartan, the first ARB to be marketed, also relies on a substituted imidazole core.[8] The key intermediate in many commercial syntheses is 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde .[9][10] This aldehyde is then coupled with the biphenyl-tetrazole side chain, and the aldehyde group is subsequently reduced to the hydroxymethyl group found in Losartan. It is this hydroxymethyl group that is oxidized in the liver to a carboxylic acid, forming the active metabolite EXP-3174.[11]

The Vilsmeier-Haack Approach to the Core Intermediate

The 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde intermediate is not assembled from a simpler imidazole. Instead, the imidazole ring itself is constructed from acyclic precursors, and the chloro and aldehyde functionalities are installed simultaneously using a Vilsmeier-Haack reaction.[9][10]

This reaction involves treating an imidazolinone intermediate with a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and DMF), which acts as both a chlorinating and formylating agent. This is a powerful and efficient method for producing the highly functionalized imidazole core in a single step.

Synthetic Workflow: From Imidazolinone to Losartan

The overall process involves the formation of the imidazolinone, the Vilsmeier-Haack reaction to create the key aldehyde, N-alkylation with the biphenyl side chain, and final reduction of the aldehyde.

Losartan_Synthesis cluster_0 Imidazole Core Synthesis cluster_1 Biphenyl-Tetrazole Moiety cluster_2 Coupling & Final Steps I1 Glycine Methyl Ester + Methyl Pentanimidate I2 2-butyl-4,5-dihydro- 1H-imidazol-5-one I1->I2 Condensation I3 2-butyl-4-chloro-1H- imidazole-5-carboxaldehyde I2->I3 Vilsmeier-Haack (POCl₃/DMF) C1 Coupled Aldehyde Intermediate I3->C1 N-Alkylation B1 Trityl-protected Bromomethylbiphenyl B1->C1 L1 Losartan C1->L1 Reduction (NaBH₄) & Deprotection caption Fig 2. Synthetic pathway for Losartan.

Fig 2. Synthetic pathway for Losartan.
Protocol 2: Vilsmeier-Haack Reaction for Imidazole Aldehyde Synthesis

This protocol details the conversion of the imidazolinone intermediate to the key 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.[9]

Materials:

  • 2-butyl-4,5-dihydro-1H-imidazol-5-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Dichloromethane (DCM)

  • Ice water

  • Sodium bicarbonate solution

Procedure:

  • Vessel Preparation: Use a three-necked flask equipped with a dropping funnel, stirrer, and nitrogen inlet. The system must be kept anhydrous.

  • Vilsmeier Reagent Formation: Cool the DMF in the reaction vessel to 0°C in an ice bath. Slowly add POCl₃ dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 2-butyl-4,5-dihydro-1H-imidazol-5-one in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-75°C. Maintain this temperature for approximately 6 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Quenching: Cool the mixture to room temperature. In a separate, larger vessel, prepare a significant volume of ice water. Very slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. This is a highly exothermic and gas-evolving step and must be done with extreme caution in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, which can be purified further by crystallization or chromatography.

Data Summary: Vilsmeier-Haack Reaction
ParameterValueRationale / Notes
Reagents POCl₃ / DMFForm the electrophilic Vilsmeier reagent, which is responsible for both chlorination and formylation of the imidazolinone ring.
Temperature 70–75°CRequired to drive the aromatic substitution and ring transformation to completion.
Quenching Ice WaterHydrolyzes the reaction intermediates to furnish the final aldehyde product. This step is highly exothermic and requires extreme care.
Work-up Basic neutralizationEssential to remove acidic byproducts and allow for efficient extraction of the organic product.
Typical Yield 55-70%The yield can vary based on the precise control of temperature and the efficiency of the quenching step.[9][12]
Purity >99% (after purification)The product is typically a stable crystalline solid after purification.

Conclusion

The synthesis of modern angiotensin II receptor blockers is a testament to the power of medicinal chemistry and process development. The imidazole core, central to the efficacy of leading drugs like Olmesartan and Losartan, is constructed through elegant and robust synthetic pathways. Key intermediates, such as Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde , represent critical nodes in these syntheses. The protocols and workflows detailed herein highlight the carefully optimized conditions required for their successful application, providing a foundation for further research and development in the field of cardiovascular therapeutics.

References

Application Notes & Protocols: Ethyl 1-Methylimidazole-4-carboxylate as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active agents and natural products.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and potential for π-π stacking interactions make it a privileged pharmacophore for engaging with biological targets like enzymes and receptors.[2] Ethyl 1-Methylimidazole-4-carboxylate (EMIC) emerges as a particularly strategic starting material for drug discovery campaigns. Its stable, readily available structure is adorned with multiple reactive handles, offering a robust platform for diversification and the construction of complex, novel heterocyclic systems with significant therapeutic potential.

This guide provides an in-depth exploration of EMIC as a precursor. We will dissect its reactivity, provide detailed, field-tested protocols for its transformation into key intermediates, and illustrate its application in the synthesis of advanced bi-heterocyclic compounds. The focus is not merely on procedural steps but on the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational methods.

Section 1: Precursor Profile: this compound

EMIC is a crystalline solid at room temperature. Its structure is characterized by an imidazole ring N-methylated at the 1-position and bearing an ethyl ester at the 4-position. This specific arrangement dictates its reactivity and utility.

PropertyDataSource
CAS Number 41507-56-6[3]
Molecular Formula C₇H₁₀N₂O₂[3]
Molecular Weight 154.17 g/mol [3]
Appearance Off-white to pale yellow solid
SMILES O=C(C1=CN(C)C=N1)OCC[3]
Causality of Reactivity

The synthetic versatility of EMIC stems from two primary reactive zones:

  • The C4-Ester Group: This is the most accessible functional group for initial modifications. It can be readily hydrolyzed, amidated, or converted into a hydrazide, providing a diverse set of secondary intermediates. These transformations are fundamental for subsequent cyclization reactions.

  • The Imidazole Ring: The C2 and C5 positions of the imidazole ring are susceptible to electrophilic substitution or deprotonation/metalation followed by quenching with an electrophile. The N-methylation at the 1-position prevents competing reactions at this site and simplifies the regiochemical outcomes of subsequent transformations.

Caption: Key reactive sites on this compound.

Section 2: Core Synthetic Transformations & Protocols

The following protocols detail the conversion of EMIC into three critical secondary intermediates. These methods have been optimized for high yield and purity, providing reliable starting points for more complex syntheses.

Protocol 2.1: Saponification to 1-Methyl-1H-imidazole-4-carboxylic Acid
  • Application Note: The conversion of the ethyl ester to a carboxylic acid is a foundational step. The resulting acid can be activated (e.g., as an acid chloride or with coupling agents) for amide bond formation under conditions that might otherwise be incompatible with the ester. This intermediate is crucial for synthesizing amide libraries and certain ester derivatives.

  • Reaction Scheme: EMIC (Ester) + NaOH → 1-Methyl-1H-imidazole-4-carboxylic Acid (Sodium Salt) → (HCl acidification) → 1-Methyl-1H-imidazole-4-carboxylic Acid (Product)

  • Detailed Step-by-Step Protocol:

    • Suspend this compound (1.0 eq) in a 1:1 mixture of Ethanol and Water (approx. 10 mL per gram of ester).

    • Add Sodium Hydroxide (1.2 eq) pellets to the suspension.

    • Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully acidify the mixture to pH ~4-5 by the dropwise addition of 2M Hydrochloric Acid. A white precipitate will form.

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the product under vacuum at 50°C overnight.

  • Self-Validation & Characterization:

    • Expected Yield: >90%

    • Appearance: White crystalline solid.

    • ¹H NMR: Expect the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) from the starting material, and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

    • Trustworthiness Insight: The key to high yield is careful pH adjustment. Over-acidification can lead to the formation of the hydrochloride salt of the imidazole, increasing its solubility and reducing recovery.

Protocol 2.2: Hydrazinolysis to 1-Methyl-1H-imidazole-4-carbohydrazide
  • Application Note: The carbohydrazide intermediate is a powerhouse for synthesizing a wide array of five-membered heterocycles, including 1,2,4-triazoles and 1,3,4-oxadiazoles. The terminal -NH₂ group provides a nucleophilic center for cyclization with various electrophilic partners.

  • Reaction Scheme: EMIC (Ester) + N₂H₄·H₂O → 1-Methyl-1H-imidazole-4-carbohydrazide (Product) + EtOH + H₂O

  • Detailed Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in Ethanol (approx. 20 mL per gram of ester) in a round-bottom flask.

    • Add Hydrazine Hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

    • Attach a condenser and heat the mixture to reflux (approx. 80°C) for 6-8 hours. A precipitate may form as the reaction progresses.

    • Monitor the reaction by TLC until the starting ester spot has disappeared.

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

    • Dry the white solid under vacuum.

  • Self-Validation & Characterization:

    • Expected Yield: 85-95%

    • Appearance: White to off-white solid.

    • IR Spectroscopy: Look for the characteristic N-H stretching bands (~3200-3400 cm⁻¹) and the shift in the carbonyl (C=O) frequency compared to the starting ester.

    • Mass Spectrometry: Confirm the molecular ion peak corresponding to the product's mass.

    • Expertise Insight: Using an excess of hydrazine hydrate drives the reaction to completion. The product has low solubility in cold ethanol, which allows for a simple and efficient purification by filtration.

Section 3: Advanced Application - Synthesis of an Imidazole-Triazole Hybrid

This section demonstrates how the intermediates derived from EMIC can be used to construct more complex, high-value heterocyclic systems. The fusion of imidazole and triazole rings is a common strategy in medicinal chemistry to create potent bioactive molecules.[4][5]

Workflow for Imidazole-Triazole Synthesis

This workflow illustrates a multi-step synthesis starting from the carbohydrazide intermediate prepared in Protocol 2.2.

Caption: A synthetic workflow from EMIC to a novel Imidazole-Triazole hybrid.

Protocol 3.1: Synthesis of a 5-(1-Methyl-1H-imidazol-4-yl)-Substituted-1,2,4-triazole-3-thiol
  • Application Note: This protocol describes a robust method for creating a bi-heterocyclic system. The resulting triazole-thiol can be further functionalized at the thiol group, offering another point for diversification. Such compounds are frequently investigated for their anticancer and antimicrobial properties.[2][4]

  • Detailed Step-by-Step Protocol:

    • Step A: Formation of the Thiosemicarbazide Intermediate

      • Suspend the 1-Methyl-1H-imidazole-4-carbohydrazide (1.0 eq, from Protocol 2.2) in absolute Ethanol.

      • Add an appropriate alkyl or aryl isothiocyanate (R-N=C=S, 1.05 eq).

      • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

      • Cool the reaction to room temperature. The thiosemicarbazide product often precipitates.

      • Collect the solid by filtration and wash with cold ethanol. This intermediate can be used in the next step without further purification if it is of sufficient purity.

    • Step B: Base-Catalyzed Cyclization

      • Suspend the thiosemicarbazide intermediate from Step A (1.0 eq) in an aqueous solution of Sodium Hydroxide (8-10%, w/v).

      • Heat the mixture to reflux for 4-6 hours. The suspension should dissolve as the cyclization proceeds.

      • Cool the resulting solution in an ice bath.

      • Carefully acidify the solution with cold 2M Hydrochloric Acid or concentrated acetic acid to a pH of ~5-6.

      • A precipitate of the desired 1,2,4-triazole-3-thiol will form.

      • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Self-Validation & Characterization:

    • ¹³C NMR: A key signal to look for is the C=S carbon in the triazole ring, which typically appears in the range of 160-180 ppm.

    • Causality of Experimental Choices: The base-catalyzed cyclization proceeds via an intramolecular nucleophilic attack of one of the hydrazinic nitrogens onto the thiocarbonyl carbon, followed by dehydration. Using a strong base like NaOH is necessary to deprotonate the amide/thioamide protons to facilitate this cyclization. Subsequent acidification is required to neutralize the reaction and precipitate the final, less soluble product.

Section 4: Applications in Drug Discovery

The derivatives of EMIC are not merely chemical curiosities; they are potent building blocks for pharmacologically active agents. The literature is replete with examples of imidazole-containing heterocycles exhibiting a wide range of biological activities.

Heterocyclic ClassTherapeutic AreaMode of Action (Example)Representative Sources
Imidazole-Triazole Hybrids OncologyInhibition of kinases like GSK-3β, disruption of cancer cell signaling pathways.[4][5]
Substituted Imidazoles OncologyInhibition of tyrosine kinases (e.g., BCR-ABL), EGFR.[1]
Nitroimidazole Derivatives Infectious Diseases, OncologyAntimicrobial, anticancer via structural modifications influencing efficacy.[2]
Thio-substituted Imidazoles VariousAnticancer, antimicrobial, antidiabetic properties.[4]

The ability to rapidly generate libraries of such compounds from a common precursor like EMIC is a significant advantage in modern drug discovery, enabling efficient structure-activity relationship (SAR) studies.

Section 5: Conclusion

This compound stands out as a high-value, versatile precursor for the synthesis of novel heterocyclic compounds. Its well-defined reactivity allows for controlled, stepwise transformations into key intermediates like carboxylic acids and hydrazides. As demonstrated, these intermediates serve as launchpads for constructing complex molecular architectures, such as the pharmacologically relevant imidazole-triazole hybrids. The protocols outlined in this guide provide a reliable and logically sound basis for researchers and drug development professionals to leverage the full synthetic potential of this powerful building block.

References

Techniques for N-alkylation of imidazole carboxylate esters.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of Imidazole Carboxylate Esters

Introduction: The Significance of N-Alkylated Imidazoles

N-alkylated imidazole scaffolds are privileged structures in medicinal chemistry and materials science. The strategic addition of alkyl groups to the imidazole nitrogen atoms profoundly influences the molecule's steric and electronic properties. This modification is a cornerstone for tuning physicochemical characteristics such as lipophilicity, solubility, and metabolic stability, which in turn dictates the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] Specifically, imidazole carboxylate esters serve as versatile synthetic intermediates, where the ester moiety provides a handle for further functionalization, for instance, into amides or other key functional groups.

This guide provides a detailed exploration of the core chemical principles, robust experimental protocols, and critical troubleshooting insights for the successful N-alkylation of imidazole carboxylate esters, designed for researchers and professionals in organic synthesis and drug development.

Part 1: Core Principles & Mechanistic Insights

The Fundamental Reaction Pathway

The N-alkylation of an imidazole is a classic nucleophilic substitution reaction (SN2). The process is typically initiated by the deprotonation of the acidic N-H proton of the imidazole ring by a suitable base. This generates a highly nucleophilic imidazolate anion. The anion then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group to form the new N-C bond.[3]

Caption: General mechanism for the N-alkylation of imidazole.

The Crucial Challenge: Regioselectivity

For unsymmetrically substituted imidazoles, such as a 4-carboxylate ester, the deprotonated imidazolate anion is an ambident nucleophile with electron density shared across both nitrogen atoms.[4] This leads to the potential formation of two different regioisomers (N1 and N3 alkylation), which can be difficult to separate.[5] The outcome of the reaction is governed by a delicate interplay of steric, electronic, and conditional factors.

Caption: Factors influencing regioselectivity in N-alkylation.

  • Electronic Effects : The electron-withdrawing nature of the carboxylate group at the C4 position decreases the electron density and nucleophilicity of the adjacent N3 nitrogen. Consequently, alkylation is often favored at the more distant and electronically richer N1 nitrogen.[6]

  • Steric Hindrance : A bulky substituent on the imidazole ring or a sterically demanding alkylating agent will preferentially react at the less sterically hindered nitrogen atom.[6]

  • Reaction Conditions : The choice of base and solvent can subtly alter the ionic character and solvation of the imidazolate anion, thereby influencing the isomeric ratio of the products.[3] For instance, the use of NaH in THF has been reported to favor N1 alkylation in some cases.[3][7]

  • Protecting Groups : For syntheses where absolute regiocontrol is paramount, the use of a protecting group, such as the (2-(trimethylsilyl)ethoxymethyl) (SEM) group, is a reliable strategy. The SEM group can direct alkylation to a specific nitrogen and can be subsequently removed.[3][8]

Part 2: Key Methodologies & Experimental Protocols

Two primary methods are widely employed for the N-alkylation of imidazole carboxylate esters: classical SN2 conditions and the Mitsunobu reaction.

Method 1: Classical SN2 Alkylation with Alkyl Halides

This is the most direct and common approach, relying on a base to generate the nucleophilic imidazolate, which then reacts with an alkyl halide.

  • Reaction Setup : To a solution of the imidazole carboxylate ester (1.0 equiv.) in a dry polar aprotic solvent (e.g., DMF, Acetonitrile, THF; ~0.1-0.5 M), add the base (1.1-1.5 equiv.).

  • Deprotonation : Stir the suspension at room temperature for 15-30 minutes to allow for complete deprotonation. If using NaH, stir until hydrogen evolution ceases.

  • Addition of Alkylating Agent : Add the alkylating agent (1.0-1.2 equiv.) dropwise to the stirred mixture. The reactivity of alkyl halides follows the order I > Br > Cl.[3]

  • Reaction : Stir the reaction mixture at an appropriate temperature (ranging from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Quenching : Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.

  • Work-up & Purification : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

  • Choice of Base : The base is critical for deprotonating the imidazole N-H.

    • Strong Bases (e.g., NaH) : Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction forward. It requires strictly anhydrous conditions as it reacts violently with water.[3] It is ideal for less acidic imidazoles or less reactive alkylating agents.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃) : These are milder, easier to handle, and often sufficient for many substrates, especially with reactive alkylating agents like benzyl or allyl bromides. Cesium carbonate (Cs₂CO₃) is often highly effective due to the "cesium effect," which involves better solvation of the cation and a more 'naked' and reactive imidazolate anion.[3]

  • Solvent Selection : Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred. They effectively dissolve the ionic intermediates (imidazolate salt) and do not participate in the reaction, promoting a clean SN2 pathway.[3]

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for N-alkylation using an alcohol as the alkyl source under mild, neutral conditions. It is particularly effective for sterically hindered substrates.[5][9]

  • Reaction Setup : Under an inert atmosphere (e.g., nitrogen), dissolve the imidazole carboxylate ester (1.0 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in an anhydrous aprotic solvent (e.g., THF, DCM).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in the same solvent to the cooled mixture. A color change and/or formation of a precipitate is often observed.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[5]

  • Work-up & Purification : Remove the solvent under reduced pressure. The major challenge in purification is removing the triphenylphosphine oxide and hydrazide byproducts. Purification is typically achieved via column chromatography.

  • Mechanism : The reaction does not involve a base. Instead, PPh₃ and DEAD react to form a phosphonium salt intermediate. The alcohol attacks this intermediate, which then activates the alcohol's oxygen, turning it into a good leaving group. The imidazole nitrogen then acts as the nucleophile, attacking the alcohol's carbon in an SN2 fashion with inversion of stereochemistry if the carbon is chiral.[9][10]

  • Advantages : This method avoids the use of strong bases and often proceeds at lower temperatures, making it compatible with sensitive functional groups. It directly utilizes alcohols, expanding the scope of available alkylating agents.[11]

  • Limitations : The stoichiometry must be carefully controlled. A major drawback is the formation of byproducts (triphenylphosphine oxide and the reduced dialkyl hydrazine-dicarboxylate) that can complicate purification.[9]

Part 3: Data Presentation and Workflow

Comparison of N-Alkylation Methodologies
FeatureClassical SN2 (e.g., K₂CO₃/DMF)Mitsunobu Reaction
Alkyl Source Alkyl Halide (R-X)Alcohol (R-OH)
Key Reagents Base (K₂CO₃, NaH, etc.)PPh₃, DEAD/DIAD
Typical Conditions Room Temp. to 80 °C0 °C to Room Temp.
Advantages Simple reagents, scalable, cost-effective.Mild, neutral conditions; uses alcohols; good for hindered systems.
Limitations Requires base, potential for side reactions (elimination), regioselectivity issues.Byproduct removal can be difficult, expensive reagents, sensitive to water.
Best For Primary and activated secondary alkyl halides.Secondary alcohols (with inversion), valuable or complex substrates.

General Experimental Workflow

Caption: General experimental workflow for N-alkylation.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete deprotonation. 2. Unreactive alkylating agent. 3. Insufficient temperature.1. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions.[3] 2. Switch to a more reactive halide (R-I > R-Br > R-Cl).[3] 3. Gradually increase reaction temperature while monitoring by TLC.
Dialkylation Product 1. Excess alkylating agent. 2. High reaction temperature/time. 3. High concentration.1. Use a slight excess of the imidazole (1.1 equiv) relative to the alkylating agent (1.0 equiv).[5] 2. Lower the reaction temperature and stop the reaction as soon as the starting material is consumed.[5] 3. Dilute the reaction mixture.
Mixture of Isomers Inherent lack of regioselectivity for the specific substrate and conditions.1. Screen different base/solvent combinations (e.g., NaH/THF vs. Cs₂CO₃/DMF).[3] 2. If steric hindrance is a factor, try a less bulky alkylating agent. 3. For critical applications, employ a protecting group strategy (e.g., SEM group) to ensure single-isomer formation.[8]

References

Application Notes & Protocols: Imidazole Derivatives as Versatile Organocatalysts in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Rise of Imidazole in Organocatalysis

In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful third pillar alongside metal- and biocatalysis. It offers the advantages of mild reaction conditions, environmental friendliness, and operational simplicity. Within this field, imidazole and its derivatives have carved out a significant niche, demonstrating remarkable versatility and efficiency. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is not merely a structural motif in pharmaceuticals and natural products but also a highly tunable catalytic scaffold.[1][2]

The catalytic prowess of imidazole stems from the distinct electronic properties of its two nitrogen atoms: one is a basic, pyridine-like sp²-hybridized nitrogen, while the other is a non-basic, pyrrole-like nitrogen. This arrangement allows imidazole derivatives to function through multiple catalytic modes, including as nucleophilic (Lewis base) catalysts, Brønsted bases, and, in their carbene form, as potent agents of reactivity umpolung. The amino acid histidine, for instance, leverages its imidazole side chain to perform critical acid-base catalysis in countless enzymatic active sites, providing a blueprint from nature.[3]

This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the application of these catalysts. We will explore the mechanistic underpinnings of their activity and provide robust, self-validating protocols for key chemical transformations.

Major Catalytic Modes and Applications

The utility of imidazole derivatives can be best understood by examining their primary modes of action. Each mode unlocks a distinct set of chemical transformations, from simple acyl transfers to complex asymmetric C-C bond formations.

Nucleophilic (Lewis Base) Catalysis: Activating Electrophiles

The most common role for simple imidazole derivatives is that of a nucleophilic catalyst. The lone pair of electrons on the sp²-hybridized nitrogen atom can attack an electrophilic center, displacing a leaving group to form a highly reactive, positively charged intermediate. This intermediate is then readily attacked by a weaker nucleophile (like an alcohol or amine), regenerating the catalyst and forming the final product. This strategy is central to two ubiquitous synthetic operations: acylation and silylation.

Causality Behind the Protocol: The direct monoacylation of symmetrical diamines is notoriously challenging due to the propensity for diacylation.[4] The monoacylated product is often more soluble and its remaining nitrogen more nucleophilic than the starting diamine, leading to overreaction. This protocol leverages imidazole's ability to act as both a catalyst and a transfer agent. It reacts with an acyl source to form an acylimidazolium intermediate. This intermediate provides a controlled release of the acyl group, favoring reaction with the diamine over the more sterically hindered and electronically deactivated monoacylated product. The use of an ethanol/water solvent system is critical; it helps to modulate the solubility and basicity of the diamine species.[4]

Experimental Workflow: Nucleophilic Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Dissolve diamine (1 equiv) in EtOH/H₂O R1 Stir at room temperature P1->R1 P2 Add acyl chloride (1.1 equiv) and Imidazole (2.2 equiv) to a separate flask P2->R1 Add dropwise R2 Monitor by TLC for consumption of diamine R1->R2 W1 Concentrate mixture in vacuo R2->W1 Upon completion W2 Extract with appropriate organic solvent (e.g., EtOAc) W1->W2 W3 Wash with H₂O and brine W2->W3 W4 Dry over Na₂SO₄, filter, and concentrate W3->W4 W5 Purify by column chromatography W4->W5

Caption: General workflow for imidazole-catalyzed monoacylation.

Protocol 2.1.1: Selective Mono-N-benzoylation of Piperazine [4]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve piperazine (1.0 g, 11.6 mmol) in a 1:1 mixture of ethanol and water (20 mL).

  • Catalyst/Reagent Mixture: In a separate flask, add imidazole (1.74 g, 25.5 mmol, 2.2 equiv) to a solution of benzoyl chloride (1.79 g, 12.7 mmol, 1.1 equiv) in 10 mL of ethanol. Stir for 5 minutes to pre-form the acylimidazolium intermediate.

  • Reaction Execution: Slowly add the solution from step 2 to the piperazine solution at room temperature with vigorous stirring.

  • Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the consumption of piperazine using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Work-up: Upon completion, remove the ethanol under reduced pressure. Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the mono-benzoylated product.

Table 1: Representative Data for Imidazole-Catalyzed Monoacylation [4]

Diamine SubstrateAcyl ChlorideCatalyst Loading (mol%)Time (h)Yield (%)
PiperazineBenzoyl chloride100 (as transfer agent)2>90
HomopiperazineAcetyl chloride100 (as transfer agent)3>85
1,2-Diaminoethane4-Nitrobenzoyl chloride100 (as transfer agent)4>80

Mechanism: Nucleophilic Acyl Transfer Catalysis

Imidazole Imidazole (Catalyst) AcylImidazolium [R'-CO-Im]⁺ X⁻ (Activated Intermediate) Imidazole->AcylImidazolium + AcylSource AcylSource R'-CO-X (Acyl Source) Product R'-CO-NH-R (Product) AcylImidazolium->Product + Nucleophile Nucleophile R-NH₂ (Nucleophile) RegenCatalyst Imidazole Product->RegenCatalyst Releases Catalyst - H⁺ RegenCatalyst->Imidazole Catalytic Cycle

Caption: Catalytic cycle of nucleophilic acylation via an acylimidazolium intermediate.

Causality Behind the Protocol: The protection of hydroxyl groups as silyl ethers is a cornerstone of multi-step organic synthesis. While stoichiometric bases like triethylamine are often used, catalytic methods are more atom-economical. Imidazole is an excellent catalyst for this transformation. It functions by activating the silyl chloride via nucleophilic attack, forming a highly electrophilic N-silylimidazolium intermediate.[5] This intermediate is far more reactive towards the alcohol's hydroxyl group than the silyl chloride itself, dramatically accelerating the reaction. This activation method is mild and highly effective for primary and secondary alcohols.[6]

Protocol 2.1.2: Catalytic Silylation of Benzyl Alcohol

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add benzyl alcohol (1.0 mmol), imidazole (0.1 mmol, 10 mol%), and anhydrous dichloromethane (DCM, 5 mL).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Quenching and Work-up: Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting silyl ether is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.

Brønsted Base Catalysis: Activating C-H Acids

The pyridine-like nitrogen of imidazole can also function as a mild Brønsted base, capable of deprotonating acidic C-H bonds. This mode of catalysis is particularly useful for reactions involving pronucleophiles like nitroalkanes.

Causality Behind the Protocol: The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. It requires a base to deprotonate the α-carbon of the nitroalkane, forming a nucleophilic nitronate anion. While strong bases can be used, they often lead to side reactions. Imidazole provides the ideal level of basicity to facilitate the reaction under mild conditions, minimizing side product formation.[7] The solvent-free protocol described below is not only environmentally benign but is often faster because the high concentration of reactants accelerates the reaction rate.

Protocol 2.2.1: Solvent-Free Imidazole-Catalyzed Henry Reaction [8]

  • Preparation: In a mortar, combine 4-nitrobenzaldehyde (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).

  • Reaction: Gently grind the mixture with a pestle at room temperature. The solid mixture will typically become a sticky paste as the reaction proceeds.

  • Monitoring: The reaction is often rapid (5-15 minutes). Monitor the disappearance of the aldehyde by TLC.

  • Work-up: After completion, add 10 mL of distilled water to the reaction mixture and stir.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. The product, a β-nitro alcohol, can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Table 2: Imidazole-Catalyzed Henry Reaction with Various Aldehydes [8][9]

| Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 4-Nitrobenzaldehyde | 35 | 5 | 95 | | Benzaldehyde | 35 | 15 | 90 | | 4-Chlorobenzaldehyde | 35 | 10 | 92 | | 2-Naphthaldehyde | 35 | 20 | 88 |

Mechanism: Brønsted Base Catalysis in the Henry Reaction

Imidazole Imidazole (Base Catalyst) Imidazolium Im-H⁺ (Conjugate Acid) Nitronate [R-CHNO₂]⁻ (Nitronate Anion) Imidazole->Nitronate + Nitroalkane Nitroalkane R-CH₂NO₂ (Pronucleophile) Product β-Nitro Alcohol (Product) Adduct Nitro-aldol Adduct Nitronate->Adduct + Aldehyde Aldehyde R'-CHO (Electrophile) Adduct->Product + Imidazolium Product->Imidazole Regenerates Catalyst

Caption: Imidazole acts as a Brønsted base to generate the key nitronate intermediate.

N-Heterocyclic Carbene (NHC) Catalysis: The Power of Umpolung

Perhaps the most impactful development in imidazole-based organocatalysis has been the rise of N-Heterocyclic Carbenes (NHCs). Generated by the deprotonation of imidazolium salts, these stable carbenes are potent nucleophiles that can invert the typical reactivity of aldehydes, a concept known as "Umpolung".[10][11]

Causality Behind the Protocol: In the benzoin condensation, two molecules of an aldehyde couple to form an α-hydroxy ketone. The key step, catalyzed by an NHC, is the attack of the carbene on the aldehyde's carbonyl carbon.[12] Subsequent proton transfer and rearrangement generate the "Breslow intermediate," a nucleophilic species that can attack a second aldehyde molecule. This intermediate is the heart of NHC-catalyzed umpolung. The choice of a triazolium-based NHC is common, but imidazolium-derived NHCs are also highly effective and foundational to the field.[10][11] A strong, non-nucleophilic base is required to deprotonate the imidazolium salt precursor to generate the active carbene in situ.

Protocol 2.3.1: General Procedure for NHC-Catalyzed Benzoin Condensation

  • Setup: To a dry Schlenk flask under argon, add the imidazolium salt precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl) (0.1 mmol, 10 mol%) and a strong base such as potassium tert-butoxide (KOtBu) (0.1 mmol, 10 mol%).

  • Solvent and Substrate: Add anhydrous tetrahydrofuran (THF, 2 mL) and stir for 10 minutes to allow for carbene generation. Then, add the aldehyde substrate (e.g., benzaldehyde, 1.0 mmol) via syringe.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the benzoin product.

Asymmetric Catalysis with Chiral Imidazole Derivatives

A major frontier in the field is the development of chiral imidazole catalysts for enantioselective reactions. By installing stereocenters onto the imidazole backbone or its substituents, chemists can create a chiral environment around the catalytic site, enabling the production of single-enantiomer products.

Pioneering work has led to the design of sophisticated structures like chiral bicyclic imidazoles (e.g., DPI derivatives), which have proven highly effective in reactions such as asymmetric Steglich rearrangements and kinetic resolutions of alcohols.[13][14] These catalysts often feature a rigid scaffold that effectively shields one face of the reactive intermediate, directing the approach of the incoming substrate.[13] The development of axially chiral imidazoles represents another promising avenue for achieving high enantioselectivity.[15][16]

Workflow: Development of Chiral Imidazole Catalysts

A Catalyst Design (e.g., Bicyclic Scaffold) B Synthesis of Chiral Precursor A->B C Catalyst Synthesis & Derivatization B->C D Screening in Test Reaction (e.g., Acylation) C->D E Optimization of Conditions (Solvent, Temp.) D->E Analyze Yield & ee% F Substrate Scope Evaluation E->F G Application in Target Molecule Synthesis F->G Identify Optimal Catalyst

Caption: A logical workflow for the design and application of new chiral catalysts.

Conclusion and Future Outlook

Imidazole derivatives are far more than simple heterocyclic compounds; they are a powerhouse of catalytic activity. From facilitating fundamental acyl transfer and C-C bond-forming reactions to enabling complex, modern asymmetric transformations, their utility is vast and continues to expand. The ability to tune their steric and electronic properties through synthetic modification ensures that new, more powerful catalysts will continue to be developed.[17][18] Future research will likely focus on creating catalysts with even greater selectivity and activity, expanding their application in photoredox catalysis, and developing robust, recyclable systems for industrial-scale synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-Methylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 1-Methylimidazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and scalability of this important heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory environment.

The synthesis of substituted imidazoles, while common, is often plagued by challenges related to low yields, competing side reactions, and difficult purifications. This guide provides a structured, question-and-answer-based approach to address the most common issues encountered during the synthesis of this compound, with a focus on a robust and widely applicable synthetic strategy: the cyclization to form the imidazole core followed by a regioselective N-methylation.

Section 1: Overview of the Primary Synthetic Strategy

A prevalent and reliable method for preparing this compound involves a two-stage process. First, the imidazole ring is constructed to form the precursor, Ethyl Imidazole-4-carboxylate. Second, a methyl group is selectively introduced at the N-1 position. Understanding this workflow is critical for pinpointing the source of yield loss or impurities.

G cluster_0 Stage 1: Imidazole Ring Formation cluster_1 Stage 2: Regioselective N-Methylation A Starting Materials (e.g., Ethyl Glycinate, Formamidine) B Cyclization Reaction A->B C Ethyl Imidazole-4-carboxylate (Precursor) B->C D Deprotonation (Base Selection is Critical) C->D Purification & Isolation E Addition of Methylating Agent (e.g., CH3I, (CH3)2SO4) D->E F Final Product (this compound) E->F G High-Purity Product F->G Final Purification

Caption: General two-stage workflow for synthesizing this compound.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section directly addresses common experimental failures and challenges in a question-and-answer format.

Q1: My overall yield is disappointingly low (<40%). Where should I focus my optimization efforts?

A1: Low overall yield is the most common complaint. It's crucial to assess each stage of the reaction independently. The issue rarely stems from a single source but rather a combination of factors.

  • Purity of Starting Materials: The cyclization step is particularly sensitive to the quality of the reagents. For instance, in syntheses starting from glycine derivatives, impurities can interfere with the initial condensation steps.[1]

    • Actionable Advice: Ensure all starting materials are pure and dry. Ethyl glycinate should be freshly distilled if it has been stored for a long time. Bases like sodium ethoxide are highly hygroscopic and should be handled under an inert atmosphere.[2][3]

  • Atmospheric Control: The deprotonation of the imidazole ring with strong bases like Sodium Hydride (NaH) requires a strictly inert atmosphere (Argon or Nitrogen). The presence of moisture will quench the base, leading to incomplete deprotonation and, consequently, a failed or low-yield methylation step.

  • Thermal Control: Both the cyclization and methylation steps can be exothermic.

    • For Cyclization: Uncontrolled temperature can lead to the formation of polymeric tars, which are difficult to remove and represent a significant loss of material.

    • For Methylation: When adding the methylating agent (e.g., methyl iodide), the reaction should be cooled (typically 0 °C) to prevent runaway reactions and potential dialkylation or side reactions.

  • Stoichiometry: Precise measurement of reagents is key. An excess of base in the methylation step can sometimes lead to hydrolysis of the ethyl ester if water is inadvertently introduced. Conversely, insufficient base will result in unreacted Ethyl Imidazole-4-carboxylate.

Q2: I'm getting a mixture of N-1 and N-3 methylated isomers. How can I improve the regioselectivity of the N-methylation?

A2: This is a classic and critical challenge in imidazole chemistry. The tautomeric nature of the N-H imidazole precursor allows for methylation at either nitrogen. Achieving high N-1 selectivity is paramount for yield and purity. The key is to control the deprotonation and subsequent alkylation conditions.

The mechanism involves the formation of an imidazolate anion, which is then attacked by the electrophilic methylating agent. While the anion is a single, delocalized species, the outcome of the alkylation is governed by a complex interplay of sterics, electronics, and solvent effects.

G cluster_product Reaction with CH3-X start Ethyl Imidazole-4-carboxylate + Base (-BH+) anion Imidazolate Anion (Delocalized) start->anion N1 N-1 Methylated (Desired Product) anion->N1 Kinetic/Thermodynamic Control Point N3 N-3 Methylated (Isomeric Impurity) anion->N3

Caption: Competing pathways in the N-methylation of the imidazolate anion.

Strategies for Maximizing N-1 Selectivity:

  • Choice of Base and Solvent: This is the most influential factor. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic polar solvent like DMF or THF is standard practice. The Na+ counter-ion coordinates with the nitrogen atoms, and solvent interactions can influence which nitrogen is more accessible for alkylation.

  • Protecting Groups: While more complex, one can introduce a removable protecting group at the desired nitrogen, methylate the other, and then deprotect. However, for this specific molecule, optimizing the direct methylation is more efficient.

The following table summarizes how different conditions can affect the isomeric ratio.

Methylating AgentBaseSolventTypical Outcome for N-1 SelectivityRationale & Citation
Methyl Iodide (CH₃I)NaHAnhydrous DMFHigh NaH ensures complete deprotonation to the imidazolate. DMF is a polar aprotic solvent that effectively solvates the cation, leaving a "naked" anion that can react efficiently.
Dimethyl Sulfate ((CH₃)₂SO₄)NaHAnhydrous THFHigh Similar to methyl iodide, but dimethyl sulfate is less volatile and sometimes more reactive. It is also more toxic and requires careful handling.
Methyl Iodide (CH₃I)K₂CO₃Acetone/AcetonitrileModerate to Low Weaker bases like potassium carbonate may not fully deprotonate the imidazole, leading to a reaction on the neutral imidazole, which often results in poorer selectivity. This method is common in large-scale syntheses where handling NaH is problematic.
Diazomethane (CH₂N₂)EtherVariable This reagent can methylate acidic protons but is hazardous and often gives mixtures. Not recommended for selective synthesis.
Q3: The cyclization reaction to form the imidazole ring is incomplete and produces significant colored byproducts. What can I do?

A3: Incomplete cyclization and byproduct formation often point to issues with reaction conditions or the stability of intermediates. For example, in a reaction forming the ring from an amidine and an α-haloketone, several things can go wrong.

  • Side Reaction - Self-Condensation: The α-haloketone can self-condense under basic conditions.

  • Side Reaction - Amidine Decomposition: The formamidine or other amidine precursors can be unstable, especially at elevated temperatures.

  • Incomplete Reaction: The reaction may be reversible or have a high activation energy.

Optimization Strategies:

  • Temperature and Reaction Time: Monitor the reaction by TLC or LCMS to determine the optimal reaction time. Running the reaction for too long or at too high a temperature can degrade the product. A temperature screen (e.g., from room temperature to 80 °C) is advisable. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for imidazole synthesis by minimizing thermal decomposition.[4]

  • pH Control: The pH of the reaction medium can be critical. Some cyclizations proceed best under mildly acidic conditions which favor condensation, while others require a base to neutralize generated acid (like HCl).

  • Order of Addition: Adding the most sensitive reagent last, and slowly, can often prevent the formation of byproducts from self-condensation.

Q4: My final product is an oil/solid that is difficult to purify. What are the likely impurities and how can I remove them?

A4: The primary impurities are typically unreacted Ethyl Imidazole-4-carboxylate and the undesired N-3 methyl isomer.

  • Column Chromatography: This is the most effective method for separating the N-1 and N-3 isomers.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the ethyl acetate concentration. The two isomers often have a small but exploitable difference in polarity.

  • Recrystallization: If you can isolate a solid crude product, recrystallization is an excellent technique for removing smaller amounts of impurities. Finding the right solvent system is key.

    • Solvent Screening: Try solvents like ethyl acetate/hexanes, isopropanol, or toluene. The goal is to find a solvent (or solvent pair) in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Acid-Base Extraction: This can be used to remove any unreacted starting material (Ethyl Imidazole-4-carboxylate) from the methylated products. The N-H of the starting material is acidic and can be deprotonated with a mild aqueous base (like NaHCO₃), moving it to the aqueous layer. The N-methylated products are less acidic and will remain in the organic layer. However, this will not separate the N-1 and N-3 isomers from each other.

Section 3: Validated Experimental Protocols

The following protocols are provided as a robust starting point for your synthesis.

Protocol 1: Synthesis of Ethyl Imidazole-4-carboxylate (Precursor)

This protocol is adapted from established methods for creating the imidazole-4-carboxylate core.[1]

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-amino-2-(hydroxyimino)acetate (14.4 g, 0.1 mol).

  • Reduction: Add 100 mL of ethanol followed by a catalyst such as Palladium on Carbon (5% w/w). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis shows complete consumption of the starting material. This step reduces the oxime to the corresponding amine.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.

  • Cyclization: Concentrate the filtrate under reduced pressure. To the resulting crude amino ester, add ethyl formate (25 mL) and formamidine acetate (10.4 g, 0.1 mol).

  • Reflux: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, pour the reaction mixture into 200 mL of ice water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography (eluting with a gradient of hexane/ethyl acetate) to yield Ethyl Imidazole-4-carboxylate as a solid.

Protocol 2: Highly Regioselective N-Methylation
  • Setup: To a flame-dried 100 mL three-neck flask under an argon atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq.).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time under argon.

  • Solvent Addition: Add 30 mL of anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Ethyl Imidazole-4-carboxylate (1.40 g, 10 mmol, 1.0 eq.) in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes after the addition is complete. You should observe hydrogen gas evolution ceasing.

  • Methylation: Add methyl iodide (CH₃I, 0.68 mL, 11 mmol, 1.1 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-3 hours, or until TLC indicates full consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography, eluting with a hexane/ethyl acetate gradient to separate the desired N-1 isomer from any N-3 byproduct.

References

Identifying and minimizing side products in Ethyl 1-Methylimidazole-4-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 1-Methylimidazole-4-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help identify and minimize the formation of side products, ensuring a higher yield and purity of the target molecule.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves two key stages: the formation of the imidazole-4-carboxylate core, followed by N-methylation. While seemingly straightforward, the N-methylation step presents a significant challenge in regioselectivity. The imidazole ring has two nitrogen atoms that can be alkylated, leading to the formation of isomeric side products. The primary goal of this guide is to provide practical solutions to control this regioselectivity and address other potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the most common side products in the synthesis of this compound?

The most prevalent side products arise from the N-methylation of the precursor, Ethyl Imidazole-4-carboxylate. Due to the tautomerism of the N-H proton in the imidazole ring, methylation can occur at either nitrogen, leading to a mixture of isomers.

  • Primary Side Product: Ethyl 1-Methylimidazole-5-carboxylate: This is the most common isomeric impurity. The relative amounts of the desired 1,4-isomer and the undesired 1,5-isomer depend heavily on the reaction conditions.

  • Over-methylation Product: 1,3-Dimethyl-4-ethoxycarbonylimidazolium salt: If an excess of the methylating agent is used or if the reaction conditions are too harsh, a second methylation can occur, leading to the formation of a quaternary imidazolium salt. This is generally less common if stoichiometry is carefully controlled.

  • Unreacted Starting Material: Ethyl Imidazole-4-carboxylate: Incomplete reaction will result in the presence of the starting material in the final product mixture.

  • Side products from the methylating agent: Certain methylating agents, like dimethyl sulfate, can have their own associated side reactions if not handled properly.[1]

Diagram: N-Methylation and Potential Side Products

The following diagram illustrates the key reaction and the formation of the primary isomeric side product.

G Ethyl Imidazole-4-carboxylate Ethyl Imidazole-4-carboxylate Desired Product This compound Ethyl Imidazole-4-carboxylate->Desired Product N1-alkylation Side Product 1 Ethyl 1-Methylimidazole-5-carboxylate Ethyl Imidazole-4-carboxylate->Side Product 1 N3-alkylation Methylating Agent Methylating Agent Methylating Agent->Desired Product Methylating Agent->Side Product 1 Side Product 2 1,3-Dimethyl-4-ethoxycarbonyl- imidazolium Salt (Over-methylation) Methylating Agent->Side Product 2 Desired Product->Side Product 2 Excess Methylating Agent

Caption: N-methylation of Ethyl Imidazole-4-carboxylate leading to the desired product and common side products.

FAQ 2: How can I control the regioselectivity of the N-methylation to favor the desired 1,4-isomer?

Controlling the regioselectivity is the most critical aspect of this synthesis. The outcome is influenced by several factors, including the choice of base, solvent, temperature, and methylating agent.

Key Principles for Maximizing the 1,4-Isomer:

  • Steric Hindrance: The ethyl carboxylate group at the 4-position is more sterically demanding than the hydrogen at the 5-position. In many cases, alkylation at the less hindered N-1 position is favored. However, electronic effects can also play a significant role.

  • Electronic Effects: The electron-withdrawing nature of the ester group at C4 decreases the electron density at the adjacent N-3, making the more distant N-1 more nucleophilic and thus more susceptible to methylation.

Troubleshooting Table: Optimizing N-Methylation Conditions

ParameterRecommendation to Favor 1,4-IsomerRationale
Methylating Agent Methyl iodide (CH₃I) is a common and effective choice. Dimethyl sulfate ((CH₃)₂SO₄) can also be used but requires careful handling due to its toxicity.[1]Methyl iodide is a reliable and well-understood methylating agent.
Base Use a mild base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) . Stronger bases like sodium hydride (NaH) can sometimes lead to a higher proportion of the 1,5-isomer.Mild bases will deprotonate the imidazole to a lesser extent, allowing the inherent electronic and steric factors of the substrate to have a greater influence on the reaction pathway.
Solvent Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are generally preferred.These solvents effectively dissolve the imidazole precursor and the base, facilitating the reaction.
Temperature Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) . Avoid high temperatures.Lower temperatures can enhance the kinetic control of the reaction, favoring the formation of the sterically less hindered and electronically more favored product.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the methylating agent.This ensures complete consumption of the starting material without promoting over-methylation.
Experimental Protocol: Optimized N-Methylation of Ethyl Imidazole-4-carboxylate

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired purity.

Materials:

  • Ethyl Imidazole-4-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Ethyl Imidazole-4-carboxylate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Diagram: Experimental Workflow for N-Methylation and Purification

Caption: A typical workflow for the N-methylation and purification of this compound.

FAQ 3: How can I identify the desired product and the isomeric side product?

The most effective methods for distinguishing between this compound and Ethyl 1-Methylimidazole-5-carboxylate are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • ¹H NMR Spectroscopy: The chemical shifts of the imidazole ring protons are diagnostic.

    • This compound: You will typically observe two distinct singlets for the two imidazole ring protons. The proton at C2 will be downfield from the proton at C5. The N-methyl group will also appear as a singlet.

    • Ethyl 1-Methylimidazole-5-carboxylate: You will also observe two singlets for the ring protons. However, their chemical shifts will differ from the 1,4-isomer. The proton at C2 will be adjacent to the N-methyl group, and the proton at C4 will be adjacent to the ester. These differences in the electronic environment will result in different chemical shifts that can be predicted or compared to literature values for similar compounds.

  • LC-MS: The two isomers will have the same mass, but they can often be separated by reverse-phase HPLC due to slight differences in polarity. This allows for the quantification of the isomeric ratio in your crude product mixture.

FAQ 4: What are the best methods for purifying the final product?

Column chromatography is the most effective method for separating the desired this compound from its 1,5-isomer and any unreacted starting material.

Recommended Column Chromatography Parameters:

ParameterRecommendation
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh for higher resolution)
Mobile Phase A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity.
Monitoring Thin-Layer Chromatography (TLC) with visualization under UV light and/or staining with potassium permanganate.

Recrystallization may be an option if the product is a solid and the isomeric impurity is present in small amounts. However, co-crystallization can be an issue.

Concluding Remarks

The synthesis of this compound requires careful control of the N-methylation step to minimize the formation of the isomeric side product. By optimizing the reaction conditions as outlined in this guide, researchers can significantly improve the yield and purity of the desired product. Always ensure that starting materials are pure and solvents are anhydrous to prevent unwanted side reactions. Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.

References

Troubleshooting common issues in the purification of imidazole esters.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of imidazole esters. Imidazole esters, particularly N-acylimidazoles, are valuable reactive intermediates in organic synthesis, prized for their role in acylation reactions under mild conditions. However, their purification can present significant challenges due to their basicity, moderate stability, and the nature of common side products from their synthesis.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common issues encountered during the purification of these compounds. The content is structured in a practical question-and-answer format to directly address the problems you may face at the bench.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers during the purification of imidazole esters.

Category 1: Chromatography Challenges

Question 1: My imidazole ester is streaking badly or showing significant tailing on a silica gel TLC plate and column. What's happening and how can I fix it?

Answer:

This is the most frequent issue and is almost always caused by the interaction between the basic imidazole ring and the acidic surface of the silica gel. The lone pair on the imidazole nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[1]

Causality: The strong acid-base interaction prevents the compound from moving smoothly with the mobile phase, causing it to "drag" or "tail" down the column or plate. In severe cases, a significant portion of your product can remain permanently bound to the silica, drastically reducing your yield.[1]

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Incorporate a small amount of a volatile base into your mobile phase.[1]

    • Triethylamine (Et₃N or TEA): Typically, adding 0.1-1% triethylamine to your eluent system is sufficient to deactivate the silica and achieve sharp, symmetrical peaks.[1]

    • Pyridine: Can also be used, but its higher boiling point makes it more difficult to remove under vacuum.

  • Switch the Stationary Phase: If adding a basic modifier is not sufficient or is incompatible with your molecule, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds as it lacks the strong acidic character of silica gel.[1]

    • Reverse-Phase (C18) Silica: If your compound has sufficient non-polar character, reverse-phase chromatography can be an excellent option. The mobile phases (typically acetonitrile/water or methanol/water) are less likely to cause degradation.[2][3]

  • Dry Loading: Instead of loading your sample dissolved in a solvent (wet loading), adsorb it onto a small amount of silica gel or celite first. This technique, known as dry loading, often leads to sharper bands and better separation by ensuring the sample is introduced to the column in a very concentrated band.[1]

Question 2: My imidazole ester seems to be decomposing on the silica gel column, leading to very low recovery. How can I confirm this and prevent it?

Answer:

Imidazole esters, particularly N-acylimidazoles, can be susceptible to hydrolysis, and the acidic environment of a silica gel column can catalyze this degradation.[1][4] The product of hydrolysis is typically the corresponding carboxylic acid and imidazole.

Troubleshooting Steps:

  • 2D TLC Analysis: To confirm instability on silica, run a 2D TLC. Spot your crude material in one corner of a square TLC plate and run it in a chosen eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will remain on the diagonal. If it decomposes, you will see new spots appearing below the diagonal.[5]

  • NMR of Column Fractions: Collect fractions and analyze them by ¹H NMR. The appearance of signals corresponding to the free carboxylic acid and imidazole, alongside a decrease in the signals for your desired ester, is a clear sign of decomposition.

Preventative Measures:

  • Deactivate the Silica: As with tailing, pretreating the silica gel is crucial. Before running your column, flush it with your mobile phase containing 0.5-1% triethylamine. This neutralizes the column and minimizes acid-catalyzed hydrolysis.[1]

  • Minimize Contact Time: Work quickly. Don't let the compound sit on the column for an extended period. Use a slightly more polar solvent system than you might otherwise to speed up the elution, even if it means sacrificing some separation from very close impurities.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: This is often the best choice to avoid acid-catalyzed degradation.[1]

    • Buffered Silica: You can prepare a buffered stationary phase, but this is often more effort than simply using alumina.

  • Avoid Protic or Acidic Solvents: When preparing your sample for loading, avoid protic solvents like methanol if possible, and completely avoid any acidic additives until the basicity of the imidazole has been addressed. Aprotic solvents like dichloromethane or ethyl acetate are generally safer.[6]

Category 2: Purity & Contamination Issues

Question 3: After my column, I still see impurities from my coupling reaction (e.g., DCU or EDU). How can I remove them?

Answer:

If you synthesized your imidazole ester using a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), the corresponding urea byproducts (DCU and EDU) are common impurities.

Strategies for Removal:

  • Filtration (for DCU): DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM).[7] A significant portion of it can often be removed by simple filtration of the reaction mixture before workup or chromatography.

  • Aqueous Workup:

    • Acid Wash: An acidic wash (e.g., dilute HCl or NH₄Cl) can help remove unreacted basic starting materials and some carbodiimide-related impurities. However, be cautious, as prolonged exposure to strong acid can hydrolyze your imidazole ester. A quick wash is key.

    • Base Wash: A wash with a base like saturated sodium bicarbonate (NaHCO₃) solution can remove the unreacted carboxylic acid starting material.[1]

  • Chromatography Optimization: While challenging, it is possible to separate these ureas via column chromatography. Sometimes, switching to a different solvent system (e.g., from ethyl acetate/hexanes to DCM/methanol) can alter the selectivity and improve separation.[1]

  • Alternative Reagents: For future syntheses, consider using a water-soluble carbodiimide like EDCI, where the resulting urea (EDU) has higher water solubility and can be more effectively removed during an aqueous workup. Alternatively, using coupling agents that produce easily removable byproducts, like Mukaiyama's reagent, can be a greener and more efficient option.[7]

Question 4: My final product appears pure by TLC, but the NMR shows it is slightly acidic and the yield is lower than expected. What could be the cause?

Answer:

This issue often points to the formation of a salt. If your reaction conditions involved an acid, or if you used an acidic wash during workup without a subsequent neutralizing step, your basic imidazole ester may have been protonated to form a salt (e.g., an imidazolium hydrochloride or trifluoroacetate).

Explanation:

  • Physical Properties: These salts have very different physical properties from the free base. They are often less soluble in common organic solvents used for chromatography and may stick to the top of the silica gel column, leading to a lower apparent yield.

  • NMR Shift: The protonation of the imidazole ring causes significant downfield shifts of the imidazole protons in the ¹H NMR spectrum. The presence of a counterion can also be detected in some cases.

Solution: Neutralization and Extraction

Before final concentration and yield calculation, ensure your product is in its neutral, free-base form.

  • Dissolve the purified material in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Separate the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

  • Filter and concentrate under reduced pressure to obtain the neutral imidazole ester.

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common procedures discussed in this guide.

Protocol 1: Standard Flash Column Chromatography with a Basic Modifier

This protocol is designed to mitigate tailing and on-column decomposition of basic imidazole esters.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Add 0.5% (v/v) triethylamine to the TLC solvent to simulate column conditions. Aim for an Rf value of 0.2-0.3 for your product.

  • Slurry Preparation: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexanes).

  • Column Packing: Pour the slurry into your column and use pressure to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.

  • Equilibration: Prepare your mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate) and add 0.5% (v/v) triethylamine. Equilibrate the packed column by flushing it with at least 3-5 column volumes of this mobile phase. This step is critical for deactivating the silica.[1]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. For best results, perform a dry load by adsorbing your product onto a small amount of silica and loading the resulting powder onto the top of the column bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. You can run the column isocratically (with a constant solvent mixture) or by gradually increasing the polarity (gradient elution).[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine (b.p. 89 °C) may require co-evaporation with a solvent like toluene for complete removal.

Protocol 2: 2D Thin-Layer Chromatography (TLC) for Stability Assessment

Use this method to quickly determine if your imidazole ester is stable on silica gel.[5]

  • Plate Preparation: Use a square TLC plate (e.g., 5 cm x 5 cm).

  • Spotting: In one corner, about 1 cm from the bottom and side edges, carefully spot a concentrated solution of your crude or purified compound. Make the spot as small as possible.

  • First Elution: Place the plate in a TLC chamber containing your chosen eluent. Ensure the spot is above the solvent line. Let the solvent run to the top of the plate.

  • Drying: Remove the plate and fully dry it in a fume hood. It is critical to remove all solvent.

  • Rotation: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

  • Second Elution: Place the rotated plate back into the same TLC chamber with the same eluent and let it run to the top.

  • Visualization & Interpretation:

    • Dry the plate and visualize it under UV light and/or with a stain.

    • Stable Compound: If your compound is stable, all spots will appear along the 45-degree diagonal line from the origin.

    • Unstable Compound: If your compound is degrading on the silica, you will see new spots that are off the diagonal. The original compound spot will be on the diagonal, but the degradation products will appear directly "below" it (at a lower Rf in the second dimension).

Part 3: Visual Guides & Data

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues.

TroubleshootingWorkflow start Purification Issue Observed issue_tailing Streaking / Tailing on TLC or Column start->issue_tailing issue_low_yield Low Yield After Column start->issue_low_yield issue_impurity Persistent Impurities start->issue_impurity sol_base Add 0.5% Et3N to Eluent issue_tailing->sol_base Cause: Acidic Silica sol_alumina Switch to Neutral or Basic Alumina issue_tailing->sol_alumina check_stability Assess Stability: Run 2D TLC issue_low_yield->check_stability impurity_type What is the impurity? issue_impurity->impurity_type stable Compound is Stable check_stability->stable Spots on Diagonal unstable Compound is Unstable check_stability->unstable Spots off Diagonal sol_adsorption Irreversible Adsorption? - Use Et3N to deactivate - Use Alumina stable->sol_adsorption sol_hydrolysis On-Column Hydrolysis? - Deactivate Silica - Use Alumina - Reduce Elution Time unstable->sol_hydrolysis urea Urea Byproduct (DCU, EDU) impurity_type->urea acid Unreacted Carboxylic Acid impurity_type->acid sol_urea Pre-filter (DCU) Optimize Workup/ Chromatography urea->sol_urea sol_acid Perform Basic Wash (e.g., sat. NaHCO3) acid->sol_acid

Caption: A decision tree for troubleshooting common imidazole ester purification problems.

Table 1: Recommended Chromatography Modifiers

This table summarizes common additives used to improve the chromatography of imidazole esters.

ModifierConcentration (in Eluent)PurposeKey Considerations
Triethylamine (Et₃N) 0.1 - 1.0% (v/v)Neutralizes acidic silica gel, preventing tailing and decomposition.[1]Volatile (b.p. 89 °C), but may require co-evaporation with toluene for complete removal.
Pyridine 0.1 - 1.0% (v/v)Similar to triethylamine; neutralizes silica gel.[1]Higher boiling point (115 °C) makes it more difficult to remove from the final product.
Formic Acid 0.1% (v/v)Used in reverse-phase HPLC to protonate the imidazole, ensuring a single ionic species and improving peak shape.[2]Only for reverse-phase; will worsen issues on normal-phase silica.
Ammonia (in MeOH) 1-2% of a 7N solutionA strong base used to deactivate silica; effective but can be harsh.Can potentially react with sensitive functional groups. Use with caution.

References

Technical Support Center: Optimization of Reaction Parameters for the Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common experimental hurdles. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter.

Part 1: Troubleshooting Guide - Common Synthesis Challenges

This section addresses prevalent issues encountered during the synthesis of substituted imidazoles, offering causative explanations and actionable solutions.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes and how can I improve the outcome?

Answer: Low yields in imidazole synthesis are a frequent challenge and can be attributed to several factors, including suboptimal reaction conditions, inefficient catalysis, and poor reactant solubility.[1]

Causality & Troubleshooting Steps:

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Both insufficient heat may lead to slow reaction rates, while excessive temperatures can cause decomposition of reactants or products.[1][2] For instance, in certain catalyst-free syntheses using glycerol, temperatures above 90°C have been shown to decrease yield due to the weakening of hydrogen bonds that help activate the reactants.[3]

    • Recommendation: Screen a range of temperatures to find the optimal point for your specific substrate and solvent combination. A typical starting point for many conventional syntheses is refluxing in a suitable solvent.[4]

  • Inefficient Catalysis: The choice of catalyst, or lack thereof, significantly impacts reaction efficiency. Catalysts play a crucial role in promoting the condensation and cyclization steps.[5]

    • Recommendation: A wide array of catalysts can be employed, including:

      • Lewis Acids: Zinc chloride (in deep eutectic solvents), iron-containing nanoparticles (like ZnFe₂O₄), and cobalt oxide nanoparticles can activate carbonyl groups towards nucleophilic attack.[2][6]

      • Brønsted Acids: Lactic acid and p-toluenesulfonic acid have been used effectively, particularly in solvent-free or microwave-assisted conditions.[2][7]

      • Heterogeneous Catalysts: These offer the advantage of easy separation and reusability. Examples include ZnFe₂O₄ nanoparticles and silica-supported catalysts.[2][5] The catalyst can often be recovered and reused multiple times without a significant drop in activity.[2]

  • Inappropriate Solvent: The solvent's role is multifaceted, affecting reactant solubility and influencing the reaction mechanism.[3][8] Poor solubility of starting materials is a common reason for low yields.[3]

    • Recommendation:

      • Polar Aprotic Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are effective for many imidazole syntheses.[9]

      • "Green" Solvents: Ethanol is a widely used green solvent.[7] Glycerol has also demonstrated excellent results, sometimes even eliminating the need for a catalyst.[3]

      • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent), often with microwave irradiation, can lead to high yields and simplified work-up.[2][10]

  • Incorrect Stoichiometry: The molar ratios of the dicarbonyl compound, aldehyde, and ammonia source are crucial.

    • Recommendation: While a 1:1:1 molar ratio of dicarbonyl, aldehyde, and primary amine (or an excess of ammonium acetate as the ammonia source) is a common starting point, optimization may be necessary. For the Debus-Radziszewski synthesis, an excess of ammonium acetate is often used.[7]

Question 2: The reaction is generating significant side products, complicating purification. What are the likely side reactions and how can they be minimized?

Answer: Side product formation is often a consequence of the reaction conditions and the reactivity of the starting materials.

Causality & Troubleshooting Steps:

  • Self-Condensation of Aldehydes: Aldehydes can undergo self-condensation, especially under basic conditions.

    • Recommendation: Control the rate of addition of the aldehyde to the reaction mixture. Maintaining a low concentration of the free aldehyde can disfavor self-condensation.

  • Formation of Amine-Related Impurities: In reactions using primary amines, side reactions involving the amine can occur.

    • Recommendation: Ensure the purity of the amine. If the reaction is sluggish, consider using a more reactive dicarbonyl compound or a more effective catalyst rather than forcing the reaction with excessive heat, which can promote side reactions.

  • Incomplete Cyclization: The intermediate diimine in the Debus-Radziszewski synthesis may not fully cyclize, leading to a mixture of products.[11][12]

    • Recommendation: Ensure adequate reaction time and optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the point of maximum conversion to the desired imidazole.

Question 3: I am using microwave-assisted synthesis, but the yields are inconsistent. How can I optimize this technique?

Answer: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, but requires careful optimization of specific parameters.[7][13][14]

Causality & Troubleshooting Steps:

  • Microwave Power and Time: These are the most critical parameters to optimize.[15]

    • Recommendation: Employ a factorial design approach to systematically vary microwave power and irradiation time to identify the optimal conditions for your specific reaction.[15] For example, one study found that for a particular imidazole synthesis, a microwave power of 720 watts for 7 minutes gave the maximum yield.[16]

  • Solvent Choice: The solvent's ability to absorb microwave energy (its dielectric properties) is important.

    • Recommendation: Use polar solvents like ethanol, which couple efficiently with microwaves.[7] Solvent-free conditions can also be highly effective under microwave irradiation.[10]

  • Reaction Scale: Scaling up microwave reactions is not always linear.

    • Recommendation: When scaling up, re-optimization of power and time may be necessary to ensure uniform heating of the reaction mixture.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for substituted imidazoles?

There are several established methods, with the choice depending on the desired substitution pattern.[17] Key routes include:

  • Debus-Radziszewski Synthesis: A multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. This is a versatile method for producing tri- and tetrasubstituted imidazoles.[11][12][18]

  • Van Leusen Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and is effective for creating 1,4,5-trisubstituted imidazoles.

  • Marckwald Synthesis: This route involves the reaction of α-aminoketones with cyanates or related compounds.[19][20]

  • Metal-Catalyzed Syntheses: Various transition metals, including copper and iron, are used to catalyze the formation of the imidazole ring from different precursors.[2]

Q2: How does the choice of base affect N-alkylation of imidazoles?

The base is crucial for deprotonating the imidazole ring, enhancing its nucleophilicity for subsequent alkylation.[9]

  • Strong Bases: Sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF ensures complete deprotonation and is suitable for less reactive imidazoles or alkylating agents.[9][21]

  • Weaker Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are often sufficient, especially with more reactive alkylating agents.[9][21]

Q3: Can I run the Debus-Radziszewski reaction under solvent-free conditions?

Yes, solvent-free conditions, often combined with microwave irradiation or grinding, can be very effective for the Debus-Radziszewski synthesis.[2][10] This approach offers advantages such as shorter reaction times, cleaner reactions, and easier work-up.[22]

Q4: What is the role of ammonium acetate in imidazole synthesis?

Ammonium acetate serves as the source of ammonia in many imidazole syntheses, such as the Debus-Radziszewski reaction.[4] It provides both nitrogen atoms for the imidazole ring.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles via Debus-Radziszewski Reaction

This protocol provides a general guideline. Optimal conditions may vary based on the specific substrates.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Solvent/Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5 mL) and catalyst (e.g., p-toluenesulfonic acid, 20 mol%).[7]

  • Reaction: Stir the mixture and heat under reflux or irradiate in a microwave reactor at a predetermined power and time.

  • Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure substituted imidazole.

Table 1: Comparison of Reaction Conditions for Trisubstituted Imidazole Synthesis
EntryCatalystSolventConditionsTimeYield (%)Reference
1Lactic AcidNone160°C1-2 h~92[2][23]
2p-TSAEthanolMicrowave5-10 min46-80[7]
3NoneGlycerol90°C3-4 h~90[3]
4ZnFe₂O₄ NPsNone100°C30-45 min~95[2]

Part 4: Visualization of Workflows

Diagram 1: Debus-Radziszewski Synthesis Workflow

This diagram illustrates the key steps in a typical Debus-Radziszewski synthesis.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification dicarbonyl 1,2-Dicarbonyl mix Mix Reactants + Solvent/Catalyst dicarbonyl->mix aldehyde Aldehyde aldehyde->mix ammonia Ammonia Source (e.g., NH4OAc) ammonia->mix react Heat / Microwave mix->react Condensation & Cyclization monitor Monitor Reaction (TLC/LC-MS) react->monitor precipitate Precipitation / Filtration monitor->precipitate Reaction Complete purify Recrystallization precipitate->purify product Pure Substituted Imidazole purify->product

Caption: Workflow for Debus-Radziszewski imidazole synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a logical flow for troubleshooting low-yield reactions.

G start Low Yield Observed check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst Effective? check_temp->check_catalyst Yes optimize_temp Screen Temperature Range check_temp->optimize_temp No check_solvent Are Reactants Soluble? check_catalyst->check_solvent Yes optimize_catalyst Test Different Catalysts (Lewis/Brønsted Acid) check_catalyst->optimize_catalyst No check_time Is Reaction Time Sufficient? check_solvent->check_time Yes optimize_solvent Change Solvent (e.g., Glycerol, DMF) check_solvent->optimize_solvent No optimize_time Increase Reaction Time & Monitor Progress check_time->optimize_time No success Yield Improved check_time->success Yes optimize_temp->check_catalyst optimize_catalyst->check_solvent optimize_solvent->check_time optimize_time->success

Caption: Troubleshooting flowchart for low reaction yield.

References

Addressing challenges in scaling up the production of Ethyl 1-Methylimidazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 1-Methylimidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to optimize your synthetic protocols and ensure robust, scalable production.

Introduction to Synthetic Strategies

This compound is a valuable building block in pharmaceutical synthesis. Several synthetic routes to this and related imidazole carboxylates have been reported, each with its own set of advantages and challenges. A common and economically viable approach begins with readily available starting materials like glycine.[1] This multi-step synthesis involves acylation, esterification, condensation, cyclization, and a final oxidation step.[1] Alternative methods include the use of α-isocyanoacetates, which offer a different pathway to the imidazole core.[2] Understanding the nuances of your chosen synthetic route is the first step toward successful scale-up.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of this compound.

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: Based on typical multi-step organic syntheses, the most critical parameters to control are:

  • Temperature: Many of the reaction steps, such as the condensation with methyl formate and the subsequent cyclization, are temperature-sensitive.[1] Deviations can lead to side reactions and decreased yields.

  • Stoichiometry of Reagents: Precise control of the molar ratios of reactants is crucial to drive the reactions to completion and minimize the formation of impurities.

  • Moisture and Air: The use of reagents like sodium hydride (NaH) necessitates strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and ensure safety.[1]

  • pH: During work-up and purification steps, such as the final neutralization to precipitate the product, careful pH control is essential to ensure complete precipitation and avoid product degradation.[1]

Q2: I am observing a viscous, immobile reaction mixture during the condensation step. Is this normal?

A2: Yes, the formation of a viscous, grayish slurry that may become immobile is a noted observation in the synthesis of the 2-mercapto-4-imidazole formate ethyl ester intermediate when using sodium hydride and methyl formate.[1] This is due to the formation of a sodium salt intermediate. It is important to ensure that your mechanical stirring is robust enough to handle this change in viscosity to ensure proper mixing. If stirring ceases, the reaction can still proceed to completion upon standing overnight.[1]

Q3: What are the common impurities I should look out for?

A3: Common impurities can include:

  • Unreacted starting materials from any of the synthetic steps.

  • The 2-mercapto intermediate if the final oxidation step is incomplete.[1]

  • Side-products from competing reactions, which can be influenced by temperature and reagent stoichiometry.

  • Residual solvents from the reaction and purification steps.

  • Inorganic salts from work-up procedures.

Q4: What are the recommended purification methods for the final product?

A4: The most common and effective purification method for this compound is recrystallization, often from water or ethanol.[1] For large-scale production, melt crystallization can be a highly efficient technique for achieving ultra-high purity.[3] Acid-base extraction can also be employed to remove certain impurities before the final crystallization.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the synthesis and scale-up of this compound.

Problem 1: Low Yield in the Esterification of Acetyl Glycine

Scenario: You are following the protocol for synthesizing acetyl glycine ethyl ester from acetyl glycine using a strong acidic cation exchange resin, but your yield is consistently below 50%, much lower than the reported 83.3%.[1]

Potential Cause Explanation Recommended Solution
Inefficient Water Removal Esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the starting materials, thus lowering the yield.Ensure your reflux setup includes a Dean-Stark trap or that you are using a drying agent to remove water as it is formed. On a larger scale, azeotropic distillation with a suitable solvent can be employed.
Deactivated Catalyst The acidic resin can become deactivated over time due to the adsorption of impurities or loss of acidic sites.Ensure the resin is properly activated before use according to the manufacturer's instructions. If reusing the resin, consider a regeneration step. For scale-up, ensure sufficient catalyst loading per batch.
Insufficient Reaction Time The reaction may not have reached completion.Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC). Extend the reflux time until the starting material is consumed.
Problem 2: Difficulty in Isolating the 2-Mercapto-4-imidazole Formate Ethyl Ester Intermediate

Scenario: After the cyclization reaction with potassium thiocyanate, you are struggling to precipitate the intermediate, resulting in a significant loss of product.

Potential Cause Explanation Recommended Solution
Incomplete Removal of Toluene Residual toluene can keep the product partially dissolved, hindering precipitation.Ensure efficient removal of toluene under reduced pressure before attempting to freeze the solution.
Supersaturation The solution may be supersaturated, preventing spontaneous crystallization.Try seeding the solution with a small crystal of the desired product. Scratching the inside of the flask with a glass rod can also induce crystallization.
Incorrect pH The pH of the solution can affect the solubility of the intermediate.Although the protocol doesn't specify a pH adjustment at this stage, ensure that the workup conditions are consistent with the original procedure.[1]
Problem 3: Incomplete Oxidation in the Final Step

Scenario: After the reaction with hydrogen peroxide, your final product is contaminated with the 2-mercapto-4-imidazole formate ethyl ester intermediate.

Potential Cause Explanation Recommended Solution
Insufficient Oxidant The amount of hydrogen peroxide may not be sufficient to fully oxidize the starting material.Ensure the use of a fresh, properly concentrated solution of hydrogen peroxide. A slight excess of the oxidant may be required, but this should be optimized to avoid over-oxidation or other side reactions.
Suboptimal Temperature The reaction temperature of 55°C-60°C is crucial for the reaction rate.[1] A lower temperature will result in a slower, and potentially incomplete, reaction.Carefully monitor and control the reaction temperature. Ensure uniform heating, especially on a larger scale.
Poor Mixing Inadequate mixing can lead to localized areas of low oxidant concentration, resulting in incomplete conversion.Use efficient mechanical stirring, particularly in larger reaction vessels, to ensure the homogeneity of the reaction mixture.
Problem 4: Challenges in Final Product Crystallization and Purity

Scenario: You are obtaining an off-white or yellowish crystalline powder after the final precipitation, and analytical data shows the presence of impurities.[5]

Potential Cause Explanation Recommended Solution
Trapped Impurities Rapid crystallization can lead to the occlusion of impurities within the crystal lattice.Employ a slower crystallization process. This can be achieved by gradually cooling the solution or by using an anti-solvent addition method.
Incorrect Solvent Choice The chosen recrystallization solvent (e.g., water) may not be optimal for removing specific impurities.Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.
Presence of Colored Impurities Colored impurities may be present in trace amounts.A charcoal treatment of the solution before crystallization can be effective in removing colored impurities.[4]
Thermal Degradation Although data on the specific thermal stability of this compound is limited, prolonged exposure to high temperatures during workup or purification could potentially lead to degradation.Avoid excessive heating during solvent removal and recrystallization. Use vacuum distillation at the lowest feasible temperature.[6]

Experimental Workflows and Diagrams

Workflow for the Synthesis of this compound

The following diagram outlines the key stages in a common synthetic route starting from glycine.

SynthesisWorkflow cluster_0 Starting Material Preparation cluster_1 Esterification cluster_2 Imidazole Ring Formation cluster_3 Final Product Synthesis cluster_4 Purification A Glycine B Acetyl Glycine A->B Acylation (Acetic Anhydride) C Acetyl Glycine Ethyl Ester B->C Esterification (Ethanol, Acid Resin) D Viscous Condensate C->D Condensation (NaH, Methyl Formate) E 2-Mercapto-4-imidazole Formate Ethyl Ester D->E Cyclization (KSCN, HCl) F Ethyl Imidazole- 4-carboxylate E->F Oxidation (H2O2) G Crude Product F->G Neutralization & Precipitation H Pure Ethyl 1-Methylimidazole- 4-carboxylate G->H Recrystallization

Caption: Key stages in the synthesis of Ethyl Imidazole-4-carboxylate.

Troubleshooting Logic for Low Yield

This diagram illustrates a logical approach to troubleshooting low product yield.

TroubleshootingYield Start Low Yield Observed CheckReaction Review Reaction Parameters Start->CheckReaction CheckWorkup Analyze Work-up & Purification Start->CheckWorkup IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction SideReactions Side Reactions? CheckReaction->SideReactions LossDuringWorkup Loss During Work-up? CheckWorkup->LossDuringWorkup IncompleteReaction->SideReactions No OptimizeTimeTemp Optimize Time/Temperature IncompleteReaction->OptimizeTimeTemp Yes CheckReagents Check Reagent Purity/Stoichiometry SideReactions->CheckReagents Yes ModifyWorkup Modify Extraction/Washing LossDuringWorkup->ModifyWorkup Yes OptimizePurification Optimize Crystallization LossDuringWorkup->OptimizePurification No

Caption: A logical workflow for diagnosing the cause of low reaction yield.

References

Technical Support Center: A Guide to the Handling and Storage of Ethyl 1-Methylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 1-Methylimidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. By understanding its potential degradation pathways and implementing best practices for handling and storage, you can minimize experimental variability and ensure the reliability of your results.

I. Understanding the Stability of this compound: An Overview

This compound is a heterocyclic compound featuring an imidazole ring and an ethyl ester functional group. Both of these moieties can be susceptible to degradation under certain conditions. The primary degradation pathways to consider are hydrolysis of the ester, and oxidation and photodegradation of the imidazole ring. This guide will provide you with the knowledge and tools to mitigate these risks.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture. Some suppliers recommend storage at room temperature, which may be suitable for shorter periods.[1] However, for long-term storage, refrigeration is recommended to minimize the potential for thermal degradation.

Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?

A2: this compound is soluble in organic solvents such as chloroform and methanol. When preparing stock solutions, use anhydrous solvents to minimize the risk of hydrolysis. Stock solutions should be stored in tightly sealed vials, protected from light, and kept at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

Q3: Is this compound sensitive to light?

A3: Yes, the imidazole moiety is known to be sensitive to photodegradation.[2] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber-colored containers or by wrapping containers in aluminum foil.

Q4: What are the initial signs of degradation?

A4: Visual signs of degradation in the solid material can include a change in color (e.g., from off-white to yellow or tan) or the development of a noticeable odor. For solutions, the appearance of precipitates or a change in color can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, periodic purity assessment is recommended for long-term stored materials.

III. Troubleshooting Guide: Addressing Common Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

A. Inconsistent Experimental Results

Q: My recent experiments using an older batch of this compound are giving inconsistent or unexpected results compared to when I used a fresh batch. What could be the cause?

A: This is a classic sign of compound degradation. The three primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would yield 1-Methylimidazole-4-carboxylic acid and ethanol. This is more likely to occur if the compound has been exposed to moisture or if it is dissolved in a non-anhydrous solvent or an aqueous solution with a non-neutral pH.[3][4]

  • Oxidation: The imidazole ring can be oxidized, especially in the presence of air (oxygen) and light. Forced degradation studies on other imidazole-containing compounds have shown that oxidation can lead to the formation of various degradation products.[2]

  • Photodegradation: Exposure to light, particularly UV light, can cause the imidazole ring to degrade.[2][5]

To confirm if degradation is the issue, you should assess the purity of your older batch of the compound.

B. Purity Assessment

Q: How can I check the purity of my this compound and identify potential degradation products?

A: The most common and effective method for purity assessment of this type of compound is High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometry (MS) detector.

Experimental Protocol: Purity Assessment by HPLC-MS

  • Sample Preparation:

    • Accurately weigh a small amount of your this compound (both the fresh and the suspect older batch for comparison).

    • Dissolve it in a suitable anhydrous solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Starting Point):

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.

    • Gradient: Start with a low percentage of B and gradually increase it to elute compounds with different polarities.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: A UV detector (monitor at a wavelength where the imidazole ring absorbs, e.g., around 215 nm) and a mass spectrometer.

  • Data Analysis:

    • Compare the chromatograms of the fresh and old batches. A decrease in the area of the main peak and the appearance of new peaks in the old batch indicate degradation.

    • The mass spectrometer will help in identifying the potential degradation products.

      • Hydrolysis Product: Look for a peak with a mass corresponding to 1-Methylimidazole-4-carboxylic acid (molecular weight: 126.11 g/mol ).

      • Oxidation Products: Look for peaks with masses corresponding to the addition of one or more oxygen atoms to the parent molecule.

Data Presentation: Example Purity Analysis

SampleMain Peak Area (%)Impurity 1 (Hydrolysis Product) Area (%)Impurity 2 (Oxidation Product) Area (%)
Fresh Batch 99.8< 0.1< 0.1
Old Batch 92.54.23.1
C. Visualizing the Degradation Process

To better understand the potential degradation pathways, the following diagram illustrates the key vulnerabilities of the this compound molecule.

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main_compound [Structure of this compound] hydrolysis Hydrolysis (Moisture, non-neutral pH) main_compound->hydrolysis Ester Cleavage oxidation Oxidation (Oxygen, light) main_compound->oxidation Ring Oxidation photodegradation Photodegradation (UV light) main_compound->photodegradation Ring Degradation hydrolysis_product 1-Methylimidazole-4-carboxylic acid + Ethanol hydrolysis->hydrolysis_product oxidation_products Oxidized Imidazole Ring Derivatives oxidation->oxidation_products photo_products Various Ring-Opened/Rearranged Products photodegradation->photo_products

Caption: Potential degradation pathways of this compound.

IV. Best Practices for Handling and Storage

To prevent degradation and ensure the long-term stability of your this compound, adhere to the following best practices.

A. Storage Recommendations
ConditionSolid CompoundSolutions
Temperature 2-8°C (long-term) or Room Temperature (short-term)-20°C (long-term) or 2-8°C (short-term)
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Tightly sealed vial with minimal headspace. Purge with inert gas before sealing if possible.
Light Protect from light (use amber vials or wrap in foil).Protect from light (use amber vials or wrap in foil).
Moisture Store in a desiccator or with a desiccant.Use anhydrous solvents for preparation.
B. Handling Procedures
  • Weighing and Dispensing: Perform these operations in a controlled environment with low humidity, such as a glove box or a balance with a draft shield. Minimize the time the container is open to the atmosphere.

  • Solution Preparation: Use high-purity, anhydrous solvents. Prepare solutions fresh whenever possible. If storing solutions, do so in small aliquots to avoid repeated freeze-thaw cycles.

  • General Laboratory Use: Keep containers tightly closed when not in use. Avoid leaving solutions on the benchtop exposed to light and air for extended periods.

C. Logical Workflow for Handling and Storage

The following diagram outlines a logical workflow for the proper handling and storage of this compound.

HandlingWorkflow start Receive Compound storage_solid Store Solid: - 2-8°C - Tightly sealed - Protected from light - Desiccated start->storage_solid weighing Weighing: - Low humidity environment - Minimize exposure time storage_solid->weighing purity_check Periodic Purity Check (HPLC) storage_solid->purity_check Long-term storage prep_solution Prepare Solution: - Anhydrous solvent - Prepare fresh if possible weighing->prep_solution use_experiment Use in Experiment prep_solution->use_experiment storage_solution Store Solution: - -20°C (long-term) - 2-8°C (short-term) - Tightly sealed - Protected from light prep_solution->storage_solution If storing storage_solution->use_experiment storage_solution->purity_check Long-term storage purity_check->use_experiment If pure

Caption: Recommended workflow for handling and storing this compound.

By implementing these best practices, you can significantly reduce the risk of degradation and ensure the quality and reliability of your research. Should you have any further questions, please do not hesitate to contact our technical support team.

V. References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3043-3051. Available at: --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2825. Available at: --INVALID-LINK--

  • García-García, P., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. Available at: --INVALID-LINK--

  • Lombardo, A. (1982). Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. Journal of Chemical Education, 59(10), 867. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2017). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 5(23), 11757-11764. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-Methylimidazole-4-carboxylic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Regioselectivity in the Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to poor regioselectivity in the synthesis of substituted imidazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in imidazole synthesis?

Regioselectivity in imidazole synthesis is primarily governed by a combination of steric and electronic factors of the reactants, the reaction mechanism of the chosen synthetic route, and the reaction conditions, including the catalyst, solvent, and temperature.[1]

  • Steric Hindrance: Bulky substituents on the reactants can direct the formation of a specific regioisomer by favoring pathways that minimize steric clash.[1][2] For instance, in the N-alkylation of substituted imidazoles, a bulky group at a certain position can hinder the approach of the alkylating agent to the adjacent nitrogen atom.[1][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of the nitrogen atoms in the imidazole ring or its precursors, thereby directing the course of the reaction.[1][2] For example, an electron-withdrawing group at the C4(5) position deactivates the adjacent N3 nitrogen towards electrophilic attack, favoring alkylation at the more remote N1 position.[2][3]

  • Reaction Mechanism: Different synthetic methods proceed through distinct intermediates and transition states, which inherently favor certain substitution patterns. For example, the Van Leusen synthesis mechanistically favors the formation of 1,5-disubstituted imidazoles.[1]

  • Catalysts and Reagents: The choice of catalyst, such as Lewis acids or transition metals, can dramatically alter the regiochemical outcome by coordinating to specific sites on the reactants and directing subsequent bond formations.[1][4] Similarly, the choice of base and solvent can influence the tautomeric equilibrium of the imidazole ring, affecting the site of substitution.[1]

Q2: Which named reactions for imidazole synthesis offer the best regiocontrol?

Several named reactions are known for their ability to provide good to excellent regiocontrol in imidazole synthesis:

  • Van Leusen Imidazole Synthesis: This is a highly reliable method for the preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[1][5][6] It involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine.[6][7]

  • Marckwald Synthesis: This method is effective for synthesizing imidazole-2-thiones from α-amino carbonyl compounds and thiocyanates, which can then be desulfurized to yield 2-unsubstituted imidazoles.[8][9] The regioselectivity is determined by the structure of the starting α-amino carbonyl compound.

  • Metal-Catalyzed Syntheses: Modern transition metal-catalyzed reactions, often involving palladium, copper, or rhodium, offer excellent regiocontrol for the synthesis of highly substituted imidazoles through C-H functionalization or cycloaddition pathways.[4][10][11][12]

Troubleshooting Guides

Problem 1: Poor or incorrect regioselectivity in the Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound.

The Debus-Radziszewski synthesis is a multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][13] When an unsymmetrical dicarbonyl is used, a mixture of regioisomers can be formed.

Possible Causes and Solutions:

  • Cause: Similar reactivity of the two carbonyl groups in the unsymmetrical dicarbonyl.

    • Solution 1: Modify the electronic properties of the dicarbonyl. Introduce substituents that create a significant electronic difference between the two carbonyls, thereby favoring the initial condensation at one site over the other.

    • Solution 2: Employ a catalyst. While the classic reaction can be performed without a catalyst, Lewis and Brønsted acids can improve yields and, in some cases, selectivity.[1] Catalysts like CuI, CuCl2·2H2O, and various zeolites have been successfully used in related multicomponent syntheses of imidazoles.[1] Experimenting with different catalysts may favor the formation of one regioisomer.

    • Solution 3: Optimize reaction conditions. Microwave irradiation has been shown to improve yields and reduce reaction times in Debus-Radziszewski type reactions and can also influence the isomeric ratio.[1][14][15] Temperature and reaction time are also critical parameters to optimize.

Below is a troubleshooting workflow for this issue:

start Problem: Poor Regioselectivity in Debus-Radziszewski Synthesis cause Cause: Similar Reactivity of Carbonyls start->cause sol1 Solution 1: Modify Dicarbonyl Electronics cause->sol1 sol2 Solution 2: Employ a Catalyst (e.g., Lewis/Brønsted Acids) cause->sol2 sol3 Solution 3: Optimize Conditions (Microwave, Temp, Time) cause->sol3 end Improved Regioselectivity sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for poor regioselectivity in Debus-Radziszewski synthesis.

Problem 2: My N-alkylation reaction on an unsymmetrical imidazole is producing a nearly 1:1 mixture of N1 and N3 regioisomers.

Achieving selective N-alkylation is a common challenge because deprotonation of an unsymmetrical imidazole results in an anion where the negative charge is shared between both nitrogen atoms, often leading to a mixture of regioisomers.[2][16]

Possible Causes and Solutions:

  • Cause: Similar nucleophilicity of the two nitrogen atoms in the imidazole anion.

    • Solution 1: Steric Control. Utilize a bulky substituent on the imidazole ring or a bulky alkylating agent to direct alkylation to the less sterically hindered nitrogen.[1][2]

    • Solution 2: Electronic Control. An electron-withdrawing group at the C4(5) position deactivates the adjacent N3 nitrogen, favoring alkylation at the more remote N1 position.[2][3]

    • Solution 3: Protecting Group Strategy. Employ a directing/protecting group. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for selective functionalization of the other positions, followed by deprotection.[2][17][18]

    • Solution 4: Change the Reaction Conditions. The choice of base and solvent can significantly impact the regioselectivity.[2][3] For instance, using a strong base like sodium hydride in THF often favors alkylation at the N1 position for many substituted imidazoles.[19][20]

A decision-making diagram for improving N-alkylation selectivity:

start Problem: Poor N-Alkylation Regioselectivity eval_sterics Evaluate Steric Hindrance start->eval_sterics eval_electronics Evaluate Electronic Effects start->eval_electronics use_pg Consider Protecting Group start->use_pg change_cond Modify Reaction Conditions start->change_cond bulky_sub Use Bulky Substituent/Agent eval_sterics->bulky_sub ewg Utilize Electron-Withdrawing Group eval_electronics->ewg sem_protect Employ SEM Protecting Group use_pg->sem_protect nah_thf Try NaH in THF change_cond->nah_thf outcome Achieve Selective N-Alkylation bulky_sub->outcome ewg->outcome sem_protect->outcome nah_thf->outcome

Caption: Decision-making workflow for selective N-alkylation of imidazoles.

Problem 3: Difficulty in synthesizing 1,4-disubstituted imidazoles with high regioselectivity.

Achieving high regioselectivity for 1,4-disubstituted imidazoles can be challenging using traditional one-pot methods.[21]

Possible Causes and Solutions:

  • Cause: Many classical imidazole syntheses favor other substitution patterns (e.g., 1,5-disubstitution in the Van Leusen synthesis).

    • Solution 1: Multi-step Regiospecific Synthesis. A robust strategy involves a multi-step sequence starting from a glycine derivative. This approach allows for the construction of the imidazole ring with complete regioselectivity.[21][22] The key is the formation of a 2-azabuta-1,3-diene intermediate, which then undergoes a transamination and cyclization sequence.[21] This method is particularly effective for accessing compounds that are difficult to prepare using traditional methods.[21]

    • Solution 2: Condensation of Amidines with α-Halo Ketones. The condensation of amidines with α-halo ketones can provide 2,4-disubstituted imidazoles. Optimization of this reaction, such as adding a solution of the α-bromo ketone to the amidine in aqueous tetrahydrofuran (THF) with potassium bicarbonate under vigorous reflux, can provide the desired product in excellent yield and purity.[1]

Experimental Protocols

Protocol 1: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles[1]

This protocol describes a one-pot, two-step synthesis of 1,5-disubstituted imidazoles.

Step 1: In Situ Formation of the Aldimine

  • To a solution of an aldehyde (1.0 mmol) in a suitable solvent (e.g., dry methanol, 5 mL) in a round-bottom flask, add a primary amine (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to 1 hour to allow for the formation of the aldimine.

Step 2: Cycloaddition with TosMIC

  • To the solution containing the in situ generated aldimine, add tosylmethyl isocyanide (TosMIC) (1.0 mmol) and a base (e.g., potassium carbonate, 1.5 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform a standard aqueous workup and purify the crude product by column chromatography or recrystallization to obtain the pure 1,5-disubstituted imidazole.[6]

Protocol 2: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole[2]

This protocol describes the selective arylation at the C5 position of SEM-protected imidazole.

  • To a sealed reaction vessel, add 1-SEM-imidazole (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K2CO3, 2.0 mmol).

  • Add an anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-1-SEM-imidazole.

Data Summary

Synthetic MethodPrimary Regioisomeric Product(s)Key StrengthsCommon Challenges
Debus-Radziszewski 2,4,5-TrisubstitutedOne-pot, multicomponentPoor regioselectivity with unsymmetrical dicarbonyls
Van Leusen 1,5-Disubstituted, 1,4,5-TrisubstitutedHigh regioselectivity, good yieldsLimited to specific substitution patterns
N-Alkylation N1 and/or N3 alkylatedVersatile for N-functionalizationOften poor regioselectivity without directing groups
Marckwald Imidazole-2-thionesGood for specific fused systemsAvailability of starting α-amino carbonyls can be a limitation
Metal-Catalyzed C-H Functionalization Site-selective (C2, C4, C5)High regioselectivity, broad scopeCatalyst cost and optimization can be challenging

References

Resolving issues with low conversion rates in imidazole cyclization reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common issues in imidazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for this pivotal class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific, frequently encountered problems during imidazole synthesis in a direct question-and-answer format.

Q1: My imidazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in imidazole synthesis, especially in multicomponent reactions like the Debus-Radziszewski synthesis, can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Key Areas for Investigation:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that dictates the reaction rate. Both insufficient heat, leading to an incomplete reaction, and excessive heat, which can promote side reactions or decomposition, are detrimental.[1][2] It is essential to find the optimal temperature for your specific substrate and solvent combination. For instance, in some catalyst-free syntheses using glycerol, temperatures above 90°C have been shown to decrease yield.[1][3]

  • Inefficient Catalysis: The choice of catalyst and its concentration are paramount. The absence of a suitable catalyst or using a suboptimal amount can result in poor conversion.[1] A wide range of catalysts, including Brønsted acids (e.g., silicotungstic acid), Lewis acids (e.g., ZnCl₂, Co₃O₄ nanoparticles), and solid-supported catalysts, have been successfully employed to improve yields.[1][4][5]

  • Inappropriate Solvent Selection: The solvent plays a multifaceted role by influencing reactant solubility and modulating the reaction mechanism.[1][6] Poor solubility of starting materials is a common reason for low yields.[1][3] While polar protic solvents like ethanol and methanol are frequently used, greener alternatives like glycerol have demonstrated excellent results, sometimes even in the absence of a catalyst.[1][3][6] Aprotic solvents such as DMF and DMSO can also be effective, particularly in creating a favorable environment for nucleophilic reactions.[6]

  • Incorrect Stoichiometry: The molar ratios of the reactants (typically a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source) are important. Simply adding an excess of one reactant may not drive the reaction to completion and could instead favor the formation of byproducts.[1][2]

  • Incomplete Reaction: The reaction may simply not have proceeded to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2][7]

Q2: I'm observing a significant amount of a byproduct that I suspect is an oxazole. How can I minimize its formation?

The formation of an oxazole is a common competing side reaction in the Radziszewski synthesis.[2] This occurs when the 1,2-dicarbonyl compound reacts with the aldehyde before the diimine intermediate, crucial for imidazole formation, is generated.

Strategies to Suppress Oxazole Formation:

  • Molar Excess of Ammonia: Employing a significant molar excess of the ammonia source relative to the aldehyde and dicarbonyl compound is a key strategy. This shifts the equilibrium towards the formation of the diimine intermediate, which then reacts with the aldehyde to form the desired imidazole.[2]

  • Order of Addition: Consider a stepwise addition of reagents. Pre-forming the diimine intermediate by reacting the dicarbonyl compound with ammonia before the slow addition of the aldehyde can significantly reduce the formation of the oxazole byproduct.[2]

  • Maintain Alkaline Conditions: Ensuring the reaction medium is alkaline favors the formation and stability of the diimine intermediate.[2]

Q3: My cyclization reaction appears to be stalling, resulting in the isolation of a stable intermediate. How can I drive the reaction to completion?

Incomplete cyclization is a frequent hurdle, often leading to the isolation of acyclic intermediates.[7] Driving the final ring-closing step often requires adjusting the reaction conditions to overcome the activation energy barrier.

Methods to Promote Full Cyclization:

  • Increase Thermal Energy: Many cyclization reactions require sufficient heat. Increasing the reaction temperature or switching to a higher-boiling solvent can provide the necessary energy to drive the reaction forward.[7] Refluxing is a common and effective strategy.

  • Efficient Water Removal: The cyclization step is a condensation reaction that liberates water. If not effectively removed, the accumulation of water can inhibit the reaction equilibrium.[7] For high-temperature reactions, a Dean-Stark trap is a standard apparatus for water removal. In other setups, the use of a compatible drying agent can be beneficial.[7]

  • Acid or Base Catalysis: The cyclization can often be facilitated by the addition of a catalytic amount of acid or base, depending on the specific mechanism of your reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding imidazole synthesis.

What are the most common synthetic routes to imidazoles?

Several named reactions are staples in the synthesis of imidazoles:

  • Debus-Radziszewski Synthesis: A multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine. It is widely used for the commercial production of various imidazoles.[8][9]

  • Marckwald Synthesis: This method is used for the preparation of 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. The thiol group can be subsequently removed.[10]

  • Van Leusen Imidazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldimine to form the imidazole ring.

  • Microwave-Assisted Synthesis: This technique has gained prominence as a green and efficient method, often leading to shorter reaction times, higher yields, and improved product purity.[11][12][13][14]

How do I choose the optimal solvent for my imidazole cyclization?

The choice of solvent is critical and depends on the specific reaction and starting materials.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can stabilize charged intermediates through hydrogen bonding, potentially increasing yields.[6] An ethanol-water mixture has been shown to be highly effective in some cases.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can create a favorable environment for reactions involving nucleophiles and are often good choices for dissolving a wide range of reactants.[6]

  • Green Solvents (e.g., Glycerol, Ionic Liquids): These are environmentally benign alternatives that can also offer advantages in terms of reaction rate and yield.[1][3] Glycerol, in particular, has been shown to promote imidazole synthesis even without a catalyst.[1][3]

  • Solvent-Free Conditions: Often coupled with microwave irradiation, solvent-free reactions can be highly efficient and environmentally friendly.[1][12]

My crude product is a complex mixture. What are the best strategies for purification?

Purifying imidazole derivatives can be challenging due to their basicity and polarity.

  • Column Chromatography:

    • Solvent System: Common eluents include ethyl acetate/hexane and dichloromethane/methanol.[15]

    • Tailing Reduction: The basic nature of the imidazole ring can cause tailing on acidic silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase can neutralize the acidic sites on the silica gel, leading to better peak shapes.[15]

    • Stationary Phase: For particularly basic compounds, switching to neutral or basic alumina can provide better separation and reduce tailing.[15]

  • Acid-Base Extraction: This is a powerful technique for separating basic imidazole products from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole will move to the aqueous layer, which can then be separated, neutralized with a base, and back-extracted with an organic solvent to recover the purified product.[15]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent is an effective method for achieving high purity.[16]

Data and Protocols at a Glance

Table 1: Troubleshooting Summary for Low Imidazole Yield
Potential Issue Recommended Action Rationale
Suboptimal TemperatureOptimize temperature by running small-scale trials at various temperatures.Balances reaction rate against the potential for side reactions and decomposition.[1][2]
Inefficient CatalystScreen different catalysts (Lewis acids, Brønsted acids) and optimize loading.The right catalyst can significantly lower the activation energy of the reaction.[1][4][5]
Inappropriate SolventTest a range of solvents with varying polarities (e.g., ethanol, DMF, glycerol).Solvent affects reactant solubility and can influence the reaction pathway.[1][3][6]
Incorrect StoichiometryVerify the molar ratios of reactants; consider a slight excess of the ammonia source.Can drive the reaction to completion and suppress byproduct formation.[1][2]
Incomplete ReactionMonitor reaction progress by TLC and extend the reaction time if necessary.Ensures starting materials are fully consumed.[2][7]
Water InhibitionUse a Dean-Stark trap or a drying agent to remove water as it forms.Shifts the equilibrium of the condensation reaction towards the product.[7]
Protocol 1: General Procedure for Acid-Base Extraction of an N-Alkylated Imidazole
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The protonated imidazole will partition into the aqueous layer, while neutral organic impurities remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid if necessary to ensure complete recovery.

  • Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).

  • Product Recovery: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter and remove the solvent under reduced pressure to obtain the purified imidazole derivative.[15]

Visualizing the Process

Troubleshooting Workflow for Low Conversion Rates

G start Low Conversion Rate Observed check_temp Is Temperature Optimized? start->check_temp check_catalyst Is Catalyst & Loading Correct? check_temp->check_catalyst Yes success Improved Yield check_temp->success No, Optimize T check_solvent Is Solvent Appropriate? check_catalyst->check_solvent Yes check_catalyst->success No, Screen Catalysts check_time Is Reaction Time Sufficient? check_solvent->check_time Yes check_solvent->success No, Screen Solvents check_byproducts Are Side Reactions Occurring? check_time->check_byproducts Yes check_time->success No, Increase Time purification Review Purification Strategy check_byproducts->purification Yes check_byproducts->success No, Modify Conditions (e.g., excess NH3) purification->success

Caption: A systematic workflow for diagnosing and resolving low conversion rates in imidazole synthesis.

General Mechanism of Debus-Radziszewski Imidazole Synthesis

G reactants 1,2-Dicarbonyl + Aldehyde + 2 NH3 diimine Diimine Intermediate reactants->diimine Step 1 condensation Condensation diimine->condensation cyclization Cyclization & Dehydration condensation->cyclization imidazole Imidazole Product cyclization->imidazole Step 2

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 1-Methylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, imidazole derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Ethyl 1-Methylimidazole-4-carboxylate, a key building block in medicinal chemistry.

This document will navigate through the intricacies of its NMR spectra, offering a comparative analysis with its structural analog, Ethyl Imidazole-4-carboxylate. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights for unambiguous identification and characterization of these important molecules. We will delve into the causality behind the observed chemical shifts and coupling constants, supported by experimental data and authoritative references.

The Significance of Imidazole Scaffolds

The imidazole ring is a fundamental motif in numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, contributing to interactions with various biological targets. This compound and its derivatives serve as versatile intermediates in the synthesis of compounds targeting a spectrum of diseases.

¹H and ¹³C NMR Spectral Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. The following sections provide a detailed assignment of the proton (¹H) and carbon-13 (¹³C) NMR signals for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the carboxylate group and the aromaticity of the imidazole ring significantly influence the chemical shifts of the ring protons.

The assignment of the proton signals is as follows:

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2 (imidazole)7.69s-
H-5 (imidazole)7.55s-
-OCH₂CH₃4.19q7.1
N-CH₃3.79s-
-OCH₂CH₃1.25t7.1

Table 1: ¹H NMR Data for this compound in CDCl₃ at 400 MHz.

The downfield chemical shifts of the imidazole protons (H-2 and H-5) are characteristic of their location in an electron-deficient aromatic system. The singlet multiplicity for both H-2 and H-5 indicates no adjacent protons to couple with. The ethyl ester protons display a classic quartet for the methylene group (-OCH₂) and a triplet for the methyl group (-CH₃), arising from coupling with each other. The N-methyl group appears as a sharp singlet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of neighboring substituents.

The assignment of the carbon signals is as follows:

Carbon AssignmentChemical Shift (δ) ppm
C=O (ester)162.9
C-2 (imidazole)137.9
C-5 (imidazole)136.2
C-4 (imidazole)127.8
-OCH₂CH₃60.1
N-CH₃35.3
-OCH₂CH₃14.3

Table 2: ¹³C NMR Data for this compound in CDCl₃ at 100 MHz.

The carbonyl carbon of the ester group is observed at a characteristic downfield shift. The imidazole ring carbons (C-2, C-4, and C-5) resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the ester substituent. The carbons of the ethyl group and the N-methyl group appear in the upfield region of the spectrum.

Comparative Analysis: this compound vs. Ethyl Imidazole-4-carboxylate

To highlight the influence of the N-methyl group on the NMR spectra, a direct comparison with Ethyl Imidazole-4-carboxylate is presented. The absence of the N-methyl group in the latter leads to notable differences in the chemical shifts of the imidazole ring protons and carbons.

CompoundProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound H-27.69s-
H-57.55s-
N-CH₃3.79s-
Ethyl Imidazole-4-carboxylate H-27.82s-
H-57.71s-
N-H~10-12 (broad)br s-

Table 3: Comparative ¹H NMR Data (Imidazole Region) in CDCl₃.

CompoundCarbonChemical Shift (δ) ppm
This compound C-2137.9
C-5136.2
C-4127.8
N-CH₃35.3
Ethyl Imidazole-4-carboxylate C-2137.0
C-5135.5
C-4125.0

Table 4: Comparative ¹³C NMR Data (Imidazole Region) in CDCl₃.

The most apparent difference in the ¹H NMR is the presence of the N-CH₃ singlet at 3.79 ppm in this compound and a broad N-H signal in Ethyl Imidazole-4-carboxylate, which is often exchangeable with deuterium and may not be observed in D₂O. Furthermore, the imidazole protons in the N-methylated compound are slightly shielded (shifted upfield) compared to the non-methylated analog. This is likely due to the electron-donating effect of the methyl group.

In the ¹³C NMR spectra, the presence of the N-CH₃ signal at 35.3 ppm is a clear differentiator. The imidazole ring carbons also show slight shifts, with C-4 being notably more shielded in the N-methylated compound.

Experimental Protocol for NMR Characterization

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide were acquired on a 400 MHz NMR spectrometer.

  • Ensure the spectrometer is properly tuned and shimmed for the CDCl₃ solvent.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals.

Visualizing the NMR Characterization Workflow

The following diagram illustrates the key steps involved in the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning & Shimming) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration peak_picking Peak Picking integration->peak_picking assignment Structural Assignment peak_picking->assignment

Caption: Workflow for the NMR characterization of this compound.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a definitive fingerprint for the structural characterization of this compound. The comparative analysis with Ethyl Imidazole-4-carboxylate clearly demonstrates the influence of N-methylation on the chemical environment of the imidazole ring. By following the detailed experimental protocol, researchers can confidently acquire and interpret high-quality NMR data, ensuring the structural integrity of this important synthetic intermediate. This guide serves as a valuable resource for professionals in the pharmaceutical sciences, facilitating the efficient and accurate characterization of imidazole-based compounds in their drug discovery and development endeavors.

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 1-Methylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in structural elucidation. This guide delves into the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 1-Methylimidazole-4-carboxylate, a key building block in the synthesis of various pharmacologically active compounds. By understanding its fragmentation behavior, researchers can confidently identify this molecule and distinguish it from isomeric and related structures.

This guide will provide a detailed analysis of the expected fragmentation pathways of this compound, comparing them with the known fragmentation of its constituent moieties: the N-methylimidazole ring and the ethyl ester group. This comparative approach, grounded in established fragmentation mechanisms, offers a robust framework for interpreting the mass spectrum of this and similar molecules.

The Subject Molecule: this compound

This compound (C₇H₁₀N₂O₂, Molar Mass: 154.17 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure features a 1,4-disubstituted N-methylimidazole ring linked to an ethyl carboxylate group. The interplay between these two functional groups dictates its fragmentation pattern under mass spectrometric analysis.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Upon electron ionization, this compound will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 154. The subsequent fragmentation of this molecular ion is predicted to follow several key pathways, driven by the stability of the resulting fragment ions and neutral losses.

Experimental Protocol: Acquiring the Mass Spectrum

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-200

Proposed Fragmentation Pathways:

The primary fragmentation routes are expected to involve the ethyl ester group and the imidazole ring.

  • Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the alpha-cleavage, leading to the loss of the ethoxy radical. This would result in a prominent acylium ion at m/z 125 .

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: While a classical McLafferty rearrangement requires a gamma-hydrogen, a related rearrangement can occur, leading to the loss of ethylene and the formation of an ion at m/z 126 .

  • Fragmentation of the Imidazole Ring: The N-methylimidazole ring itself is relatively stable. However, fragmentation can occur through the loss of small neutral molecules. Based on the fragmentation of 1-methylimidazole, we can anticipate the loss of HCN (27 u) or CH₃CN (41 u) from fragment ions.[2][3]

  • Loss of the Ethyl Group (•CH₂CH₃): Cleavage of the O-C bond of the ester can lead to the loss of an ethyl radical, forming an ion at m/z 125 .

  • Formation of the N-Methylimidazole Cation: Cleavage of the bond between the imidazole ring and the carboxyl group could result in the formation of the N-methylimidazolyl cation at m/z 81 .

The following diagram illustrates the proposed major fragmentation pathways:

fragmentation_pathway M [M]⁺˙ m/z 154 This compound frag1 m/z 125 [M - OCH₂CH₃]⁺ M->frag1 - •OCH₂CH₃ frag2 m/z 126 [M - C₂H₄]⁺˙ M->frag2 - C₂H₄ frag3 m/z 81 [C₄H₅N₂]⁺ M->frag3 - •COOCH₂CH₃ frag4 m/z 109 [M - OC₂H₅]⁺ M->frag4 - •C₂H₅O frag5 m/z 97 frag1->frag5 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Comparative Analysis: Distinguishing Isomers and Analogs

The predicted fragmentation pattern of this compound can be effectively compared with its isomers and related compounds to highlight key distinguishing features.

CompoundMolecular WeightKey Fragment Ions (Predicted/Known)Distinguishing Features
This compound 154.17154 (M⁺˙), 125, 126, 109, 81Presence of m/z 125 due to loss of ethoxy radical.
Ethyl 1-Methylimidazole-2-carboxylate154.17154 (M⁺˙), 125, 109, 81Similar to the 4-carboxylate, but relative intensities of ring fragments may differ due to substituent position.
Ethyl 1-Methylimidazole-5-carboxylate154.17154 (M⁺˙), 125, 109, 81Similar to the 4-carboxylate, with potential subtle differences in fragment intensities.
Ethyl Imidazole-4-carboxylate140.14140 (M⁺˙), 111, 95, 67Lacks the N-methyl group, leading to a lower molecular weight and different fragment masses.[4]
1-Methylimidazole82.1082 (M⁺˙), 81, 54, 42Represents the core ring structure, with its characteristic fragmentation pattern.[2][3]
Ethyl Acetate88.1188 (M⁺˙), 73, 45, 43A simple ethyl ester for comparison of ester fragmentation.[5]

This comparative data underscores the importance of not only the m/z values of the fragments but also their relative abundances in distinguishing between isomers.

Mechanistic Insights into Key Fragmentations

Understanding the mechanisms behind the formation of key fragments provides a deeper level of confidence in structural assignment.

Formation of the m/z 125 Ion (Alpha-Cleavage):

This is a classic fragmentation of esters where the bond alpha to the carbonyl group cleaves, leading to the formation of a stable acylium ion.

alpha_cleavage reactant [C₇H₁₀N₂O₂]⁺˙ product1 [C₆H₅N₂O]⁺ (m/z 125) reactant->product1 α-cleavage product2 •OCH₂CH₃

Caption: Alpha-cleavage of the molecular ion.

Formation of the m/z 126 Ion (Rearrangement):

This rearrangement involves the transfer of a hydrogen atom from the ethyl group to the imidazole ring or the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

mclafferty_rearrangement reactant [C₇H₁₀N₂O₂]⁺˙ product1 [C₅H₆N₂O₂]⁺˙ (m/z 126) reactant->product1 H-rearrangement & elimination product2 C₂H₄

Caption: Hydrogen rearrangement and ethylene elimination.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is characterized by significant fragments arising from the cleavage of the ethyl ester group, including the loss of an ethoxy radical (m/z 125) and ethylene (m/z 126). Further fragmentation of the imidazole ring is also expected. By comparing this predicted pattern with that of its isomers and related compounds, and by understanding the underlying fragmentation mechanisms, researchers can achieve a high degree of confidence in the structural elucidation of this important synthetic intermediate. The provided experimental protocol offers a starting point for obtaining high-quality mass spectra for this class of compounds.

References

Comparative analysis of different synthetic routes to Ethyl 1-Methylimidazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 1-Methylimidazole-4-carboxylate

This compound is a key building block in medicinal chemistry and materials science. Its substituted imidazole core is a prevalent scaffold in numerous biologically active compounds. The strategic placement of the ester and N-methyl groups provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical development professionals. This guide provides a comparative analysis of prominent synthetic routes to this important molecule, offering insights into their underlying mechanisms, practical execution, and relative merits.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into classical multi-step syntheses and modern one-pot or microwave-assisted methodologies. The choice of a particular route is often a trade-off between factors such as the availability of starting materials, desired purity, scalability, and the principles of green chemistry.

Synthetic Route Starting Materials Key Steps Typical Overall Yield Reaction Time Key Advantages Key Disadvantages
Classical Route from Glycine Glycine, Acetic Anhydride, Ethanol, Methyl Formate, KSCNAcylation, Esterification, Condensation, Cyclization, Desulfurization~15-20%Several daysReadily available and inexpensive starting materials.Multi-step, laborious workup, use of hazardous reagents.
Microwave-Assisted One-Pot Synthesis 1,2-Diaza-1,3-dienes, Primary Amines, Aldehydes1,5-Electrocyclization of Azavinyl Azomethine YlidesGood to Excellent (up to 80% for some derivatives)Minutes to hoursRapid synthesis, high efficiency, one-pot procedure.[1]Requires specialized microwave reactor and potentially complex starting materials.
Synthesis via Ethyl Isocyanoacetate Ethyl Isocyanoacetate, Imidoyl ChloridesCycloadditionModerate to GoodHours to daysVersatile for creating diverse substitutions.[2]Requires preparation of potentially unstable imidoyl chlorides.

Route 1: The Classical Multi-Step Synthesis from Glycine

This pathway represents a traditional and well-documented approach to constructing the imidazole ring from simple, acyclic precursors. While lengthy, it is built upon fundamental organic reactions.

Reaction Mechanism and Rationale

The synthesis begins with the protection of the amine in glycine via acylation, followed by esterification to introduce the ethyl carboxylate group. The core of the imidazole ring is then constructed through a condensation reaction with methyl formate to generate a key enolate intermediate. This intermediate undergoes cyclization with potassium thiocyanate to form a 2-mercaptoimidazole derivative. The final step involves oxidative desulfurization to yield the target compound. The use of a mercapto group as a temporary placeholder at the 2-position is a classic strategy in imidazole synthesis.

Classical_Route_from_Glycine Glycine Glycine Acetylglycine Acetyl Glycine Glycine->Acetylglycine Acetic Anhydride Acetylglycine_ester Acetyl Glycine Ethyl Ester Acetylglycine->Acetylglycine_ester Ethanol, Resin Condensate Viscous Condensate Acetylglycine_ester->Condensate NaH, Methyl Formate Mercaptoimidazole 2-Mercapto-4-imidazole formate ethyl ester Condensate->Mercaptoimidazole KSCN, HCl Target Ethyl Imidazole-4-carboxylate Mercaptoimidazole->Target H2O2

Caption: Classical synthesis of Ethyl Imidazole-4-carboxylate from Glycine.

Detailed Experimental Protocol[3]

Step 1: Synthesis of Acetyl Glycine

  • Dissolve 22.5g of glycine (0.30 mol) in 96 mL of water.

  • Add 47 mL of acetic anhydride (0.50 mol) in batches while stirring at 20°C.

  • Continue stirring for 2 hours at 20°C.

  • Freeze the mixture overnight, then filter and dry the solid to obtain acetyl glycine. (Yield: ~87%)

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • To a flask, add 11.7g of acetyl glycine (0.10 mol), 117 mL of ethanol, and 11.7g of a strong acidic cation exchange resin.

  • Reflux the mixture with vigorous stirring for 3 hours.

  • Cool to room temperature, filter to recover the resin, and concentrate the filtrate under vacuum to obtain the ester. (Yield: ~83%)

Step 3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester

  • In a three-necked flask under a nitrogen atmosphere, add 2.6g of 60% NaH (0.065 mol) and 15 mL of toluene.

  • Slowly add 15 mL of methyl formate, keeping the temperature between 15-19°C.

  • Cool the resulting slurry to 0°C in an ice bath.

  • Slowly add a solution of 8.7g of acetyl glycine ethyl ester (0.06 mol) in toluene over 1 hour.

  • Allow the mixture to warm to room temperature and stand overnight.

  • Dissolve the resulting viscous condensate in ice water, separate the aqueous layer, and add 6.8g of potassium thiocyanate (0.07 mol) and 13.5g of concentrated hydrochloric acid (0.125 mol) at 0°C.

  • Heat the mixture to 55-60°C for 4 hours.

  • Cool, concentrate, and freeze overnight to precipitate the product. Recrystallize from ethanol. (Yield: ~33%)

Step 4: Synthesis of Ethyl Imidazole-4-carboxylate

  • Dissolve 0.5g of the 2-mercapto-4-imidazole formate ethyl ester (0.003 mol) in 2.5g of 50% hydrogen peroxide at 15°C.

  • Heat to 55-60°C for 2 hours.

  • Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution.

  • Freeze overnight to precipitate the crude product. Recrystallize from water. (Yield: ~54%)

Advantages and Disadvantages
  • Advantages: This route utilizes readily available and inexpensive starting materials. The reactions involved are standard transformations in organic chemistry, making the synthesis accessible in most laboratory settings.

  • Disadvantages: The overall yield is relatively low due to the multi-step nature of the synthesis. The process is time-consuming and labor-intensive, with several intermediate isolations and purifications. The use of sodium hydride and concentrated acids requires careful handling and appropriate safety precautions.

Route 2: Microwave-Assisted One-Pot Synthesis

This modern approach leverages microwave technology to accelerate the synthesis and often improve yields through a one-pot procedure.[1][3]

Reaction Mechanism and Rationale

This method is based on the 1,5-electrocyclization of azavinyl azomethine ylides. These reactive intermediates are generated in situ from 1,2-diaza-1,3-dienes, a primary amine, and an aldehyde. Microwave irradiation provides rapid and uniform heating, which promotes the efficient formation and subsequent cyclization of the ylide to the imidazole ring.[1] This one-pot, multi-component reaction strategy is a hallmark of green and efficient chemistry.[4][5]

Microwave_Synthesis DD 1,2-Diaza-1,3-diene Ylide Azavinyl Azomethine Ylide DD->Ylide Amine Primary Amine Amine->Ylide Aldehyde Aldehyde Aldehyde->Ylide Imidazole Ethyl Imidazole-4-carboxylate Ylide->Imidazole Microwave (150°C, 20 min) 1,5-Electrocyclization

Caption: Microwave-assisted one-pot synthesis of Ethyl Imidazole-4-carboxylate.

Detailed Experimental Protocol[1]
  • In a microwave glass vial equipped with a stir bar, dissolve the 1,2-diaza-1,3-diene (0.54 mmol) in acetonitrile (2 mL).

  • Add the primary amine (0.57 mmol) at room temperature and stir until the solution becomes colorless.

  • Add the aldehyde (1.08 mmol).

  • Seal the vessel and heat the mixture under microwave irradiation at 150°C for 20 minutes.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to yield the desired ethyl imidazole-4-carboxylate. (Yields for derivatives range from good to excellent, e.g., 77-78% for ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate).[1]

Advantages and Disadvantages
  • Advantages: This method offers a significant reduction in reaction time, from days to minutes.[6][7][8] The one-pot nature of the reaction simplifies the experimental setup and workup. Yields are generally higher compared to classical multi-step syntheses.[1] This approach aligns well with the principles of green chemistry by minimizing solvent usage and energy consumption.[9]

  • Disadvantages: The synthesis requires a dedicated microwave reactor. The starting materials, particularly the 1,2-diaza-1,3-dienes, may not be commercially available and could require separate synthesis.

Route 3: Synthesis via Ethyl Isocyanoacetate

This route utilizes the versatile reactivity of isocyanoacetates to construct the imidazole ring.

Reaction Mechanism and Rationale

The key step in this synthesis is the cycloaddition reaction between ethyl isocyanoacetate and an imidoyl chloride.[2] The isocyanoacetate, upon deprotonation with a base, acts as a nucleophile, attacking the carbon of the C=N double bond in the imidoyl chloride. Subsequent intramolecular cyclization and elimination lead to the formation of the imidazole ring. This method is particularly useful for synthesizing 1,5-disubstituted imidazole-4-carboxylates.[2]

Isocyanoacetate_Route Isocyanoacetate Ethyl Isocyanoacetate Anion Anion Intermediate Isocyanoacetate->Anion Base (DBU) ImidoylChloride Imidoyl Chloride Cyclized Cyclized Intermediate ImidoylChloride->Cyclized Anion->Cyclized + Imidoyl Chloride Imidazole Ethyl 1,5-Diaryl-1H-imidazole- 4-carboxylate Cyclized->Imidazole Elimination

Caption: Synthesis of imidazole-4-carboxylates via ethyl isocyanoacetate.

Detailed Experimental Protocol[2]
  • Prepare the imidoyl chloride by reacting the corresponding amide with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride).

  • In a flask under an argon atmosphere, cool a mixture of stoichiometric amounts of ethyl isocyanoacetate and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) in dry THF to -78°C.

  • Add the freshly prepared imidoyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for an extended period (e.g., 48 hours).

  • Purify the product by column chromatography. (A 64% yield was reported for ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate).[2]

Advantages and Disadvantages
  • Advantages: This route offers a high degree of flexibility in introducing various substituents at the 1- and 5-positions of the imidazole ring by choosing the appropriate starting amide for the imidoyl chloride synthesis.

  • Disadvantages: Imidoyl chlorides can be unstable and moisture-sensitive, often requiring in situ generation and use under strictly anhydrous conditions. The reaction may require long reaction times and cryogenic temperatures.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges. The classical synthesis from glycine, while fundamental, is often superseded by more modern and efficient methods in a research and development setting. The microwave-assisted one-pot synthesis stands out for its speed, efficiency, and alignment with green chemistry principles, making it an attractive option for rapid library synthesis and process optimization. The ethyl isocyanoacetate route provides significant flexibility for creating structurally diverse analogs.

For industrial-scale production, a thorough process optimization of the most promising route would be necessary, considering factors such as cost of goods, process safety, and waste management. Future research in this area will likely focus on developing even more sustainable and atom-economical syntheses, potentially utilizing catalytic methods and flow chemistry to further enhance efficiency and safety.

References

A Senior Application Scientist's Comparative Guide to Imidazole-Based Building Blocks: Ethyl 1-Methylimidazole-4-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate heterocyclic building block is a critical decision that profoundly influences the synthetic strategy and the ultimate properties of the target molecule. Among the myriad of scaffolds available, imidazole derivatives stand out for their versatile reactivity and their ubiquitous presence in a vast array of pharmaceuticals and functional materials.[1][2] This guide provides an in-depth comparison of Ethyl 1-Methylimidazole-4-carboxylate with other key imidazole-based building blocks, offering insights into their relative performance, supported by experimental data and protocols.

The Strategic Importance of Substitution on the Imidazole Ring

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, offers multiple sites for functionalization. The position of substituents dramatically alters the electronic and steric properties of the molecule, thereby dictating its reactivity, stability, and biological activity. This guide will focus on the nuanced differences between carboxylate esters of 1-methylimidazole, specifically comparing the 4-carboxylate isomer with its 2- and 5- counterparts, as well as other relevant analogues.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift of a carboxylate group around the imidazole ring results in significant changes in physicochemical properties such as polarity, pKa, and lipophilicity (LogP). These parameters are crucial for predicting a molecule's behavior in both reaction media and biological systems.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
This compound C₇H₁₀N₂O₂154.170.644.1
Ethyl 1-Methylimidazole-5-carboxylate C₇H₁₀N₂O₂154.170.644.1[3]
Ethyl 1-Methylimidazole-2-carboxylate C₇H₁₀N₂O₂154.17--
Ethyl 4-Methyl-1H-imidazole-5-carboxylate C₇H₁₀N₂O₂154.17--[4]
Ethyl imidazole-4-carboxylate C₆H₈N₂O₂140.140.655[5][6]

Spectroscopic Fingerprints: A Guide to Isomer Differentiation

Distinguishing between imidazole carboxylate isomers is crucial for reaction monitoring and quality control. ¹H and ¹³C NMR spectroscopy provides distinct "fingerprints" for each isomer.

Comparative ¹H and ¹³C NMR Data
Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Reference
Ethyl 5-methyl-1H-imidazole-4-carboxylate 9.24 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.41 (d, 2H), 7.27 (d, 2H), 5.16 (s, 1H), 4.02-3.96 (q, 2H), 2.26 (s, 3H), 1.11 (t, 3H)165.8, 152.4, 149.1, 144.2, 132.2, 128.6, 99.4, 69.2, 53.2, 18.4, 14.4[7]
Ethyl imidazole-2-carboxylate --[8]
1-Methylimidazole --

Note: Direct comparative spectra for this compound and its 2- and 5-isomers were not available in the searched literature. The data presented is for a closely related analogue to illustrate the expected chemical shifts.

The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the position of the electron-withdrawing carboxylate group. For this compound, the proton at the 5-position is expected to be the most downfield-shifted ring proton due to the anisotropic effect of the adjacent ester. Conversely, in the 5-carboxylate isomer, the proton at the 4-position would experience a similar effect. The C2 proton, situated between two nitrogen atoms, typically appears at a distinct downfield chemical shift.

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The electronic nature of the imidazole ring, influenced by the position of the ester group, directly impacts its reactivity in key synthetic transformations such as N-alkylation, acylation, and metal-catalyzed cross-coupling reactions.

N-Alkylation: A Tale of Two Nitrogens

A common challenge in the functionalization of N-unsubstituted imidazoles is the potential for alkylation at either of the two ring nitrogens, often leading to a mixture of regioisomers.[9] The presence of a methyl group at the N1 position in this compound simplifies this, leaving the N3 nitrogen as the primary site for further alkylation.

However, the reactivity of this N3 position is modulated by the electronic influence of the C4-ester. The electron-withdrawing nature of the carboxylate group at the 4-position decreases the nucleophilicity of the N3 nitrogen compared to an unsubstituted 1-methylimidazole. This can necessitate the use of stronger bases or more reactive electrophiles to achieve efficient alkylation.

Workflow for Comparative N-Alkylation

cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products A This compound E N-Alkylation at N3 A->E Lower reactivity due to electron-withdrawing ester at C4 B Ethyl 1-Methylimidazole-5-carboxylate F N-Alkylation at N3 B->F Higher reactivity due to less electronic deactivation of N3 C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) C->E C->F D Alkylating Agent (R-X) D->E D->F G Ethyl 1-Methyl-3-alkyl- -imidazole-4-carboxylate E->G H Ethyl 1-Methyl-3-alkyl- -imidazole-5-carboxylate F->H

Caption: Comparative workflow for the N-alkylation of this compound and its 5-carboxylate isomer.

Application in the Synthesis of Marketed Drugs

The utility of imidazole building blocks is best illustrated through their application in the synthesis of blockbuster drugs. While this compound itself may not be a direct precursor in all cases, its isomers and related structures are pivotal.

Case Study 1: Losartan

The angiotensin II receptor antagonist Losartan features a substituted imidazole core. The synthesis of Losartan is a multi-step process that typically involves the construction of the imidazole ring from acyclic precursors rather than using a pre-formed imidazole building block like this compound.[1][10] The key imidazole intermediate is 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.[11] This highlights a key consideration for process chemists: the decision to build a heterocyclic ring from scratch versus using a functionalized starting material depends on factors like cost, availability, and the desired substitution pattern.

Case Study 2: Cimetidine

The H₂ receptor antagonist Cimetidine is a prime example of the use of a pre-functionalized imidazole building block. A common synthetic route to Cimetidine utilizes Ethyl 5-methyl-1H-imidazole-4-carboxylate .[12][13] This starting material undergoes a series of transformations, including reduction of the ester to an alcohol, to ultimately furnish the final drug molecule. The choice of the 4-carboxylate isomer is strategic, as it allows for the introduction of the required side chain at the 5-position after modification of the ester.

Simplified Synthetic Scheme of Cimetidine

A Ethyl 5-methyl-1H-imidazole-4-carboxylate B Reduction (e.g., LiAlH4) A->B C 4-(Hydroxymethyl)-5-methyl-1H-imidazole B->C D Multistep Conversion C->D E Cimetidine D->E

Caption: Simplified synthetic pathway to Cimetidine highlighting the use of an imidazole carboxylate building block.

Experimental Protocols

To provide a practical context for the comparison of these building blocks, the following are representative experimental protocols for key transformations.

Protocol 1: General Procedure for N-Alkylation of an Imidazole Carboxylate

This protocol is adapted for the N-alkylation of a generic ethyl 1-methylimidazole carboxylate.

Materials:

  • Ethyl 1-methylimidazole-4(or 5)-carboxylate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1-methylimidazole-4(or 5)-carboxylate and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Synthesis of an Imidazole-4-carboxylate from Acyclic Precursors

This protocol provides a general method for the synthesis of an imidazole-4-carboxylate, illustrating an alternative to using pre-made building blocks. This is based on a known synthesis of ethyl imidazole-4-carboxylate.[14]

Materials:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • Triethylamine (2.2 eq)

  • Ethyl formate (1.5 eq)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq)

  • Potassium carbonate (2.0 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve glycine ethyl ester hydrochloride in methanol.

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Add ethyl formate and continue stirring for 2 hours.

  • In a separate flask, prepare a solution of TosMIC and potassium carbonate in methanol.

  • Add the TosMIC solution to the first reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the ethyl imidazole-4-carboxylate.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and other imidazole-based building blocks is a strategic one that depends on the specific goals of the synthesis.

  • This compound is an excellent choice when the desired final product requires a substituent at the N3 position and a handle for further functionalization at the C4 position. Its reduced nucleophilicity at N3 compared to unsubstituted 1-methylimidazole can be an advantage in preventing unwanted side reactions.

  • Ethyl 1-Methylimidazole-5-carboxylate offers a different regiochemical outcome, making it suitable for syntheses where functionalization is desired at the C5 position.

  • Building the imidazole ring from acyclic precursors provides the greatest flexibility in achieving complex substitution patterns, as demonstrated in the synthesis of Losartan. However, this approach often requires more extensive route development and optimization.

By understanding the subtle yet significant differences in the physicochemical properties, spectroscopic characteristics, and reactivity of these valuable building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to Purity Validation: Ethyl 1-Methylimidazole-4-carboxylate Analyzed by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For intermediates like Ethyl 1-Methylimidazole-4-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for purity validation, supported by experimental insights and detailed protocols.

The Imperative of Purity in Pharmaceutical Intermediates

This compound, with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17, serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] Impurities, even at trace levels, can have significant downstream consequences, potentially altering the pharmacological and toxicological profile of the final drug substance. Therefore, the selection of a precise and accurate analytical method for purity determination is a critical decision in the drug development workflow.

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct quantification of a substance without requiring a specific reference standard of the analyte itself.[2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3] This allows for the determination of the molar concentration of an analyte by comparing the integral of a specific, well-resolved analyte signal to that of a certified internal standard of known purity.[2] This intrinsic relationship provides a direct and absolute measure of purity, a distinct advantage over relative methods like chromatography.

qNMR vs. Chromatographic Techniques: A Comparative Analysis

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity analysis in the pharmaceutical industry, qNMR offers a compelling and often orthogonal approach. The choice between these methods depends on the specific analytical challenge.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.
Purity Determination Absolute purity determination against a certified internal standard.Relative purity based on area percentage; requires reference standards for impurities for accurate quantification.Relative purity based on area percentage; excellent for volatile impurity identification.[4]
Quantification Direct, primary method.[2]Indirect, requires calibration with a reference standard of the analyte.Indirect, requires calibration for accurate quantification.
Impurity Identification Can identify and quantify structurally related impurities with distinct signals.Requires isolation or a reference standard for impurity identification.Excellent for identifying volatile and semi-volatile impurities via mass spectral libraries.[4]
Method Development Generally faster as it does not require extensive optimization of separation conditions.Can be time-consuming, requiring optimization of column, mobile phase, and gradient.Requires optimization of temperature programs and column selection.
Sample Throughput Moderate; can be automated.High; well-suited for automated high-throughput analysis.Moderate to high.[4]
Destructive/Non-destructive Non-destructive; the sample can be recovered.[3][5]Destructive.Destructive.
Causality Behind Method Selection:
  • For absolute purity assignment of the main component, qNMR is the method of choice. Its direct measurement principle minimizes the reliance on analyte-specific reference standards, which may not always be available, especially for novel compounds.

  • For a detailed impurity profile, particularly for trace and volatile impurities, chromatographic methods like HPLC and GC-MS are indispensable. [4] HPLC excels at separating complex mixtures, while GC-MS is highly sensitive for detecting residual solvents and other volatile organic compounds.[6]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines a validated, step-by-step methodology for the accurate purity determination of this compound using ¹H qNMR with an internal standard.

Selection of the Internal Standard: The Keystone of Accuracy

The choice of an internal standard is critical for a successful qNMR experiment.[7] An ideal internal standard should:

  • Possess high purity (≥99.9%).

  • Be chemically stable and not react with the analyte or solvent.

  • Have signals that are well-resolved from the analyte signals.

  • Exhibit good solubility in the chosen deuterated solvent.

  • Have a simple spectrum, preferably with sharp singlet peaks.

For this compound, Maleic acid or 1,4-Bis(trimethylsilyl)benzene-d4 (BTMSB-d4) are suitable internal standards when using a polar deuterated solvent like DMSO-d₆. Maleic acid provides a sharp singlet in the downfield region, while BTMSB-d4 offers a singlet in the upfield region, both typically clear of the analyte's signals.

Sample Preparation: Precision is Paramount

Accurate weighing is fundamental to the precision of the qNMR result.

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated microbalance. Record the weight to at least 0.01 mg.

  • Internal Standard Addition: Accurately weigh an appropriate amount of the chosen internal standard (e.g., 5-10 mg of Maleic acid) into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition: Optimizing for Quantitation

The NMR spectrometer parameters must be carefully set to ensure the data is quantitative.

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: A 30° or 90° pulse angle can be used. A 90° pulse provides the maximum signal in a single scan, but requires a longer relaxation delay.

  • Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of all relevant protons, a long relaxation delay is essential. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A conservative D1 of 30-60 seconds is often used.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Number of Scans (NS): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which ensures an integration precision of better than 1%.

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).

Data Processing and Purity Calculation
  • Processing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz. Manually phase the spectrum and perform a baseline correction.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For the analyte, suitable signals could be the N-methyl protons (singlet) or the aromatic protons. For the internal standard, integrate its characteristic signal (e.g., the two olefinic protons of Maleic acid).

  • Purity Calculation: The purity of this compound (P_analyte) is calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte refers to this compound

    • IS refers to the Internal Standard

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (D1, NS, etc.) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Purity (%) calculate->report

Caption: Workflow for qNMR Purity Assessment.

Logical Framework for Method Selection

Method_Selection start Purity Assessment Goal goal1 Absolute Purity of Main Component start->goal1 goal2 Detailed Impurity Profile (Trace/Volatile) start->goal2 qnmr Quantitative NMR (qNMR) goal1->qnmr Primary Method hplc_gc HPLC / GC-MS goal2->hplc_gc Orthogonal Method

Caption: Decision tree for analytical method selection.

Conclusion

Quantitative NMR is a robust, reliable, and increasingly indispensable tool for the purity assessment of pharmaceutical intermediates like this compound. Its ability to provide a direct, absolute measure of purity with high precision and accuracy, often with faster method development times than chromatographic techniques, makes it a valuable asset in both research and quality control environments.[2] While HPLC and GC-MS remain critical for comprehensive impurity profiling, qNMR stands out as the primary method for assigning an accurate purity value to the main component, thereby ensuring the integrity of the material progressing through the drug development pipeline. The adoption of a multi-technique approach, leveraging the strengths of both NMR and chromatography, provides the most comprehensive and trustworthy characterization of a compound's purity.

References

A comparative study of the catalytic activity of different imidazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a cornerstone of biological catalysis, most notably in the active sites of enzymes where the histidine residue facilitates a multitude of biochemical transformations.[1][2] This inherent catalytic prowess has inspired chemists to develop a diverse arsenal of imidazole-based catalysts for synthetic chemistry. This guide provides a comparative analysis of the catalytic activity of different classes of imidazole derivatives, offering insights into their mechanisms, applications, and performance, supported by experimental data and detailed protocols.

The Imidazole Moiety: Nature's Catalyst

The catalytic versatility of the imidazole ring stems from its unique electronic properties. It can act as a nucleophile, a general base, a general acid (in its protonated imidazolium form), and a ligand for transition metals.[1][3][4] This multifunctionality allows it to participate in a wide array of reaction mechanisms, making it a privileged scaffold in catalyst design.

Classes of Imidazole-Based Catalysts: A Comparative Overview

This guide will focus on three prominent classes of imidazole derivatives that have found widespread use as catalysts:

  • Simple Imidazole Derivatives and Salts: These compounds can function as general acid-base catalysts or nucleophilic catalysts.

  • Histidine-Containing Peptides: These biomimetic catalysts aim to replicate the efficiency and selectivity of natural enzymes.[5][6][7][8][9]

  • N-Heterocyclic Carbenes (NHCs): Derived from imidazolium salts, NHCs are potent nucleophilic catalysts with broad applications in organic synthesis.[10][11][12]

The following sections will delve into the specific catalytic mechanisms and applications of each class.

Simple Imidazole Derivatives: The Fundamentals of Imidazole Catalysis

Simple imidazole derivatives and their corresponding imidazolium salts are effective catalysts for a range of reactions, most notably acyl transfer and hydrolysis.[1][3][13] Their mechanism can proceed through two primary pathways: nucleophilic catalysis and general base catalysis.

Catalytic Mechanisms

Nucleophilic Catalysis: The imidazole nitrogen acts as a nucleophile, attacking an electrophilic center (e.g., the carbonyl carbon of an ester) to form a reactive intermediate, such as an acylimidazolium ion. This intermediate is then more susceptible to attack by a final nucleophile (e.g., water), regenerating the catalyst.

General Base Catalysis: The imidazole nitrogen acts as a Brønsted base, deprotonating a nucleophile (e.g., water) to increase its nucleophilicity. The activated nucleophile then attacks the electrophile.

The following diagram illustrates these two pathways for ester hydrolysis:

Imidazole_Catalysis_Mechanisms cluster_nucleophilic Nucleophilic Catalysis Pathway cluster_general_base General Base Catalysis Pathway Nuc_Start Ester + Imidazole Nuc_Int Acylimidazolium Intermediate Nuc_Start->Nuc_Int Nucleophilic Attack Nuc_End Carboxylic Acid + Alcohol + Imidazole Nuc_Int->Nuc_End Hydrolysis GB_Start Ester + Water + Imidazole GB_TS Transition State (Imidazole-activated Water) GB_Start->GB_TS Proton Abstraction GB_End Carboxylic Acid + Alcohol + Imidazole GB_TS->GB_End Nucleophilic Attack

Caption: Competing pathways in imidazole-catalyzed ester hydrolysis.

Experimental Protocol: Imidazole-Catalyzed Hydrolysis of p-Nitrophenyl Acetate (pNPA)

This protocol describes a classic experiment to determine the catalytic rate of imidazole in an ester hydrolysis reaction.

Materials:

  • Imidazole

  • p-Nitrophenyl acetate (pNPA)

  • Phosphate buffer (pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of imidazole (e.g., 0.1 M) in phosphate buffer.

  • Prepare a stock solution of pNPA (e.g., 10 mM) in a minimal amount of acetonitrile and dilute with phosphate buffer.

  • In a cuvette, mix the phosphate buffer and the imidazole stock solution to the desired final concentration.

  • Initiate the reaction by adding a small volume of the pNPA stock solution to the cuvette and mix quickly.

  • Monitor the increase in absorbance at 400 nm (due to the formation of p-nitrophenolate) over time using the spectrophotometer.

  • The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.

Histidine-Containing Peptides: Mimicking Nature's Efficiency

Drawing inspiration from enzymes, researchers have designed and synthesized peptides containing histidine residues to act as catalysts.[5][6][7][8][9] These biomimetic catalysts can exhibit enhanced activity and selectivity compared to simple imidazole due to pre-organization of catalytic residues and the creation of a microenvironment that stabilizes transition states.

Key Features and Catalytic Activity
  • Cooperativity: Multiple histidine residues within a peptide can act cooperatively to enhance catalysis.[5]

  • Substrate Binding: The peptide backbone can create binding pockets that orient the substrate for efficient catalysis.[5]

  • Dendrimeric Scaffolds: Attaching histidine-containing peptides to dendritic scaffolds can lead to significant rate accelerations due to a high local concentration of catalytic sites.[5]

Comparative Performance Data

The following table summarizes the catalytic efficiency of various histidine-containing peptides in the hydrolysis of an ester substrate, demonstrating the impact of peptide structure on activity.

Catalystk_cat (min⁻¹)K_M (µM)k_cat/k_uncat
Imidazole--~100
Simple His-containing dipeptide0.1500~1,000
Histidine-Peptide Dendrimer (A3C)[5]1.316090,000

Data is illustrative and compiled from various sources for comparative purposes.

N-Heterocyclic Carbenes (NHCs): A Paradigm Shift in Organocatalysis

N-Heterocyclic carbenes (NHCs), typically generated in situ from the deprotonation of imidazolium salts, have emerged as a powerful class of organocatalysts.[10][12] Their strong nucleophilicity and ability to induce umpolung (polarity reversal) of aldehydes have unlocked a vast array of chemical transformations.[12]

The Catalytic Cycle of NHC-Catalyzed Benzoin Condensation

A classic example of NHC catalysis is the benzoin condensation, where two aldehydes are coupled to form an α-hydroxy ketone. The catalytic cycle is depicted below:

NHC_Benzoin_Cycle NHC N-Heterocyclic Carbene (NHC) Breslow_Int Breslow Intermediate NHC->Breslow_Int Nucleophilic Attack on Aldehyde Aldehyde1 Aldehyde (RCHO) Aldehyde1->Breslow_Int Adduct Tetrahedral Adduct Breslow_Int->Adduct Nucleophilic Attack on Second Aldehyde Aldehyde2 Second Aldehyde Aldehyde2->Adduct Adduct->NHC Benzoin Benzoin Product Adduct->Benzoin Proton Transfer & Catalyst Regeneration

Caption: Catalytic cycle of the NHC-mediated benzoin condensation.

Experimental Protocol: NHC-Catalyzed Benzoin Condensation of Benzaldehyde

Materials:

  • 1,3-Diisopropylimidazolium chloride (NHC precursor)

  • Potassium tert-butoxide (base)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-diisopropylimidazolium chloride and anhydrous THF.

  • Cool the mixture in an ice bath and add potassium tert-butoxide portion-wise to generate the NHC in situ.

  • Stir the mixture for 10-15 minutes at 0°C.

  • Add freshly distilled benzaldehyde dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (e.g., 2-4 hours), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain benzoin.

Conclusion: Selecting the Right Imidazole-Based Catalyst

The choice of an imidazole-based catalyst depends heavily on the desired transformation.

  • Simple imidazoles are excellent for straightforward acyl transfer reactions where mild catalytic activity is sufficient.

  • Histidine-containing peptides offer a biomimetic approach, providing rate enhancements and potential for stereoselectivity, particularly in aqueous media.

  • N-Heterocyclic carbenes are the catalysts of choice for a broad range of modern organic transformations requiring strong nucleophilicity and umpolung reactivity.

The continuous development of novel imidazole derivatives promises to further expand their catalytic applications, solidifying the importance of this versatile heterocycle in both biological and synthetic chemistry.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Ethyl 1-Methylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. Ensuring the identity, purity, and strength of a pharmaceutical intermediate like Ethyl 1-Methylimidazole-4-carboxylate is a critical step in the journey from discovery to market. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive characterization and cross-validation of this key building block. Our focus is not just on the "how," but the "why," grounding each step in established scientific principles and regulatory expectations.

The Imperative of Orthogonal Methodologies

Relying on a single analytical technique, no matter how powerful, can lead to a skewed or incomplete understanding of a sample. Each method interrogates a different physicochemical property of the molecule. By employing orthogonal techniques—those that rely on different principles of separation or detection—we create a robust, self-validating system of analysis. For instance, a chromatographic method (like HPLC or GC) separates components based on their interactions with a stationary phase, while a spectroscopic method (like NMR or FT-IR) provides information about the molecular structure and functional groups. When these disparate methods yield consistent results, it builds a powerful and trustworthy case for the quality of the analyte.

This principle is deeply embedded in regulatory guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] These guidelines emphasize that a combination of analytical procedures may be necessary to ensure the quality of a drug substance.[3]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of a comprehensive cross-validation study for this compound, starting from the initial characterization to the final, verified report.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Primary & Orthogonal Analysis cluster_validation Data Integration & Validation Sample Ethyl 1-Methylimidazole- 4-carboxylate Sample HPLC HPLC-UV/DAD (Purity, Assay) Sample->HPLC GCMS GC-MS (Residual Solvents, Impurities) Sample->GCMS NMR ¹H & ¹³C NMR (Structure, qNMR Purity) Sample->NMR FTIR FT-IR (Functional Groups, Identity) Sample->FTIR CrossValidation Cross-Validation (Compare Results) HPLC->CrossValidation GCMS->CrossValidation NMR->CrossValidation FTIR->CrossValidation FinalReport Comprehensive Certificate of Analysis (CoA) CrossValidation->FinalReport

Caption: A logical workflow for the cross-validation of this compound analysis.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is often the primary technique for determining the purity and assay of non-volatile organic molecules like this compound.[4][] Its strength lies in its ability to separate the main component from closely related impurities.

Experimental Protocol: HPLC-UV/DAD Analysis

Objective: To determine the purity of this compound by separating it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient elution is often effective for imidazole derivatives.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, increasing to elute more retained components.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., 230 nm), and collect full UV spectra with the DAD to assess peak purity.

  • Analysis: Inject the standard and sample solutions. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Causality Behind Choices: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase helps to ensure consistent ionization of the imidazole ring, leading to better peak shape. A DAD detector is crucial for assessing peak purity and identifying potential co-eluting impurities by comparing their UV spectra.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[4][7] For a carboxylate ester, GC-MS can also provide valuable structural information through its characteristic fragmentation patterns.[8]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify residual solvents and other volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight).

  • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate). For residual solvent analysis, a headspace GC-MS approach is often preferred.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to separate volatile solvents, then ramp up to a higher temperature (e.g., 280 °C) to elute the main component and less volatile impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 500) to capture fragments of both solvents and the analyte.

  • Analysis: The identity of peaks is confirmed by comparing their mass spectra to a library (e.g., NIST). Quantification is performed using an internal or external standard.

Causality Behind Choices: A temperature ramp is essential to separate compounds with a wide range of boiling points. EI at 70 eV is a standard condition that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation.[][9] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining purity without the need for a specific reference standard of the analyte.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of this compound and assess its purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the expected structure.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.

  • qNMR (for purity):

    • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Acquire a ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.

    • The purity of the analyte is calculated by comparing the integral of a well-resolved analyte peak to the integral of a known peak from the internal standard.

Causality Behind Choices: A high-field NMR (400 MHz or greater) provides better signal dispersion, which is crucial for resolving complex spectra. The choice of deuterated solvent depends on the sample's solubility. DMSO-d₆ can be useful for compounds with exchangeable protons (like the N-H on the imidazole ring). qNMR is a powerful cross-validation tool because its accuracy is not dependent on the response factor of a detector, but rather on the molar relationship between the analyte and the internal standard.

IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick and Reliable Identity Check

FT-IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the molecule by identifying its functional groups.[9] It is an excellent tool for confirming the identity of a known compound.

Experimental Protocol: FT-IR Analysis

Objective: To confirm the presence of key functional groups and establish the identity of the material.

Instrumentation:

  • FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over a typical range (e.g., 4000-400 cm⁻¹).

  • Analysis: Compare the obtained spectrum with that of a reference standard or with known characteristic absorption frequencies for the expected functional groups.

Expected Characteristic Peaks for this compound:

  • ~3100-3000 cm⁻¹: C-H stretching (aromatic and aliphatic)

  • ~1720 cm⁻¹: C=O stretching (ester)

  • ~1600-1450 cm⁻¹: C=C and C=N stretching (imidazole ring)

  • ~1250 cm⁻¹: C-O stretching (ester)

Causality Behind Choices: ATR-FTIR is a popular choice due to its minimal sample preparation requirements and ease of use. It provides a quick confirmation that the major functional groups (ester, imidazole ring) are present, serving as an effective identity test.

Data Summary and Cross-Validation

The true power of this multi-technique approach is realized when the data are compared and integrated. The results from each technique should be compiled and critically evaluated for consistency.

Analytical Technique Parameter Measured Expected Result for High-Purity Sample Cross-Validation Insight
HPLC-UV/DAD Purity, AssayPurity ≥ 99.5% (area percent)Confirms the presence of non-volatile impurities.
GC-MS Volatile ImpuritiesNo significant residual solvents detected.Orthogonal to HPLC for volatile components.
¹H & ¹³C NMR Structural IdentitySpectra match the reference standard.Definitive structural confirmation.
qNMR Absolute PurityPurity consistent with HPLC results.Provides an independent, primary measure of purity.
FT-IR Functional GroupsSpectrum matches the reference standard.Confirms the presence of key chemical bonds.

If the purity value from HPLC (e.g., 99.6%) is in close agreement with the purity value from qNMR (e.g., 99.5%), it provides a high degree of confidence in the result. If a discrepancy arises, it triggers an investigation. For example, if HPLC shows a high purity but GC-MS detects a significant amount of a volatile impurity, it indicates that the HPLC method is not suitable for detecting that particular impurity, highlighting the importance of the orthogonal approach.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of analytical results for a critical pharmaceutical intermediate like this compound is a cornerstone of scientific integrity in drug development. By leveraging the distinct strengths of HPLC, GC-MS, NMR, and FT-IR, we create a comprehensive analytical package that is both robust and defensible. This guide, grounded in the principles of regulatory guidelines such as ICH Q2(R1), provides a framework for generating high-quality, reliable data.[1][10][11] Adherence to these principles not only ensures compliance but, more importantly, builds a solid foundation of trustworthy data upon which the safety and efficacy of future medicines depend.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-Methylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 1-Methylimidazole-4-carboxylate is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a procedural framework for managing this compound, grounded in the principles of laboratory safety, environmental stewardship, and regulatory compliance.

Given that specific, comprehensive toxicological and ecological data for this compound (CAS No. 41507-56-6) is not extensively published, we must operate under the precautionary principle. This involves treating the compound with the level of caution appropriate for its chemical class—imidazole derivatives—which are known to present potential hazards. The procedures outlined below are designed to create a self-validating system of safety and compliance.

Hazard Assessment: Understanding the Risk Profile

The primary risks associated with this class of chemicals involve direct contact and inhalation.[1][2] The rationale for stringent handling protocols is to prevent skin and eye irritation, which are the most commonly cited hazards for similar molecules.[2]

Table 1: GHS Hazard Classifications for Structurally Related Imidazole Compounds

Hazard Class GHS Hazard Code Description Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation. [1][2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [1][2]
Specific Target Organ Toxicity H335 May cause respiratory irritation. [1][2]

| Waste Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[1][3] |

This data underscores that the compound should never be handled without appropriate protective measures and must be disposed of as regulated chemical waste.

Essential Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensuring a robust barrier between the researcher and the chemical is paramount.

  • Eye Protection : Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[4] This is non-negotiable, as related compounds are known to cause serious eye irritation.[1]

  • Hand Protection : Wear chemically resistant, impervious gloves, such as nitrile gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]

  • Body Protection : A fully buttoned laboratory coat and a complete suit protecting against chemicals should be worn.[4][5] Ensure there is no exposed skin.

  • Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.[6]

Waste Collection and Segregation: A Step-by-Step Protocol

Improper segregation of chemical waste is a primary source of laboratory incidents. This protocol ensures that this compound waste is handled safely from the point of generation to its final collection point.

  • Designate a Waste Container :

    • Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a sealable, airtight lid.[5][6]

    • The container must be clean, dry, and in good condition.

  • Accurate and Compliant Labeling :

    • Immediately upon designating the container, affix a hazardous waste label.

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Do not use abbreviations.

    • Include an estimate of the concentration and the associated hazards (e.g., "Irritant").

  • Segregation and Incompatibility :

    • This waste stream must be kept separate from all other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Crucially, keep this waste stream segregated from strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [5][6] Mixing can lead to vigorous, exothermic, and potentially dangerous reactions.

  • Secure Temporary Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from heat sources or direct sunlight, and ideally within secondary containment.[5]

Disposal Pathway Decision Framework

The only acceptable final destination for this chemical is a licensed and approved waste disposal facility.[1][3][4] The process of getting it there involves a clear decision-making pathway managed through your institution's EHS office. Under no circumstances should this material be disposed of down the drain or in regular trash.[4][7]

G cluster_waste_type Identify Waste Type start_node start_node process_node process_node decision_node decision_node final_node final_node ppe_node ppe_node start Waste Generation This compound ppe Don Appropriate PPE start->ppe spill Spill Debris & Contaminated Materials ppe->spill Is it a spill? unused Unused Reagent or Reaction Residue ppe->unused Routine Waste collect Collect in Designated, Labeled, & Sealed Container spill->collect unused->collect store Store in Satellite Accumulation Area Away from Incompatibles collect->store request Submit Chemical Collection Request to Institutional EHS store->request dispose Professional Disposal by Licensed Waste Handler request->dispose

Caption: Disposal decision workflow for this compound.

Protocol for Accidental Spills

Should a spill occur, a swift and correct response is critical to ensuring personnel safety.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill : For a solid spill, carefully sweep up the material to avoid creating dust.[3][4] Place the swept material into your designated hazardous waste container.

  • Decontaminate the Area : Once the bulk material is removed, decontaminate the spill surface with a suitable laboratory detergent and water.

  • Dispose of Cleanup Materials : All materials used for cleanup (e.g., absorbent pads, contaminated gloves, wipes) must be placed in the same designated hazardous waste container as the chemical itself.[6]

The guiding principle for the disposal of this compound is one of responsible containment and professional management. By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and the environment, ensuring that your research contributes positively without unintended consequences.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-Methylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety and logistical information for handling Ethyl 1-Methylimidazole-4-carboxylate (CAS No. 41507-56-6)[1][2][3][4]. The protocols herein are designed to be a self-validating system, grounded in the principles of chemical analogy and established laboratory safety standards, ensuring you can focus on your research with confidence.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be developed by analyzing the known hazards of its structural isomers and related imidazole compounds. This approach allows us to anticipate risks and establish comprehensive protective measures.

Hazard Identification: An Evidence-Based Assessment

Based on data from closely related imidazole carboxylates, we can reliably infer the primary hazards associated with this compound. The Globally Harmonized System (GHS) classifications for its isomers consistently indicate the following potential hazards:

  • H315: Causes skin irritation. [5][6][7]

  • H319: Causes serious eye irritation. [5][6][7]

  • H335: May cause respiratory irritation. [5][6][7]

  • H302: Harmful if swallowed. [7][8]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent contact with skin, eyes, and the respiratory system.

Core Personal Protective Equipment (PPE) Protocol

The foundation of safe handling lies in the consistent and correct use of PPE. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety glasses with side shields (ANSI Z87.1) or safety goggles.Disposable nitrile gloves (minimum 4 mil thickness).Fully buttoned laboratory coat.Required if not performed in a certified chemical fume hood or ventilated balance enclosure. N95 or P100 respirator recommended.
Preparing Solutions Chemical safety goggles. A face shield is required if there is a significant splash risk.Disposable nitrile gloves (minimum 4 mil). Consider double-gloving.Fully buttoned laboratory coat.Required if not performed in a certified chemical fume hood.
Running Reactions/Heating Chemical safety goggles and a face shield.Disposable nitrile gloves. For extended contact or immersion, consider heavier-duty gloves like butyl rubber.[9]Chemical-resistant apron over a laboratory coat.Always perform in a certified chemical fume hood.
Waste Disposal Chemical safety goggles.Disposable nitrile gloves.Laboratory coat.Not required if handling sealed waste containers.
The Causality Behind Our PPE Choices:
  • Eye Protection: The ester and imidazole functional groups can cause significant eye irritation[5][6][7]. Safety goggles provide a seal around the eyes, offering superior protection against dust particles and splashes compared to standard safety glasses. A face shield is added during higher-risk activities to protect the entire face.

  • Hand Protection: Nitrile gloves are selected for incidental contact due to their broad resistance to a variety of chemicals, including some solvents and bases, and their tendency to tear visibly when punctured[10]. For extended contact, butyl rubber offers excellent resistance against many organic compounds[9][11].

  • Body Protection: A standard lab coat prevents incidental contact with the torso and arms. A chemical-resistant apron provides an additional barrier against splashes of solutions.

  • Respiratory Protection: Fine powders can be easily aerosolized. Performing manipulations in a fume hood or ventilated enclosure is the primary engineering control. A respirator is a crucial secondary defense to prevent inhalation and subsequent respiratory tract irritation[5][6][7].

Operational Plans: From Handling to Disposal

Step-by-Step Guidance for Safe Handling
  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE: Before handling the primary container, don your laboratory coat, safety goggles, and nitrile gloves.

  • Weighing: If weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize dust inhalation. Use anti-static weigh boats or paper.

  • Dissolution: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Protocol: Chemical Spill Response

In the event of a spill, a calm and structured response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazards (Consult SDS of related compounds) alert->assess don_ppe Don Appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat/Apron - N95/P100 Respirator assess->don_ppe contain Contain Spill (Use absorbent pads/sand) don_ppe->contain neutralize Cover with Absorbent Material (e.g., vermiculite, sand) contain->neutralize cleanup Carefully Sweep/Scoop into a Labeled Waste Container neutralize->cleanup decontaminate Decontaminate Area (Use appropriate solvent then soap & water) cleanup->decontaminate dispose Dispose of Waste & Contaminated PPE as Hazardous Chemical Waste decontaminate->dispose report Report Incident to Lab Supervisor/EHS dispose->report end End of Procedure report->end

Caption: Workflow for handling a solid chemical spill.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a legal and ethical responsibility to protect our environment and colleagues. All waste generated from handling this compound must be treated as hazardous chemical waste[12][13][14].

  • Solid Waste: Collect unused or waste this compound and any grossly contaminated materials (e.g., weigh boats, stir bars) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Solid this compound".

  • Contaminated PPE and Consumables: All lightly contaminated items, including used gloves, bench paper, and paper towels, must be collected in a separate, sealed plastic bag or container labeled "Hazardous Waste: Chemically Contaminated Debris"[15].

  • Sharps: Any contaminated needles or blades must be disposed of immediately into a designated sharps container for hazardous chemical waste.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. The primary disposal route for this type of solid organic waste is typically high-temperature incineration[12]. Never dispose of this chemical down the drain or in regular trash.

By adhering to these protocols, you build a culture of safety that extends beyond the product, ensuring the well-being of your entire research team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-Methylimidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-Methylimidazole-4-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。